4-(2-Piperazin-1-yl-ethyl)-morpholine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 22.7 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(2-piperazin-1-ylethyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O/c1-3-12(4-2-11-1)5-6-13-7-9-14-10-8-13/h11H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAJZEJMFAWZNCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCN2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370413 | |
| Record name | 4-(2-Piperazin-1-yl-ethyl)-morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
22.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49640812 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
4892-89-1 | |
| Record name | 4-(2-Piperazin-1-yl-ethyl)-morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4892-89-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-(2-Piperazin-1-yl-ethyl)-morpholine synthesis pathway
An In-depth Technical Guide to the Synthesis of 4-(2-Piperazin-1-yl-ethyl)-morpholine
Authored by a Senior Application Scientist
Foreword: The Strategic Importance of the Morpholinoethyl-Piperazine Scaffold
In the landscape of modern medicinal chemistry, certain molecular scaffolds reappear with remarkable frequency, earning the designation of "privileged structures." The piperazine and morpholine heterocycles are prime examples of this concept.[1][2] The piperazine ring, with its two nitrogen atoms, offers a versatile handle for modulating basicity, polarity, and receptor interactions, making it a cornerstone of numerous FDA-approved drugs.[2][3][4] The morpholine moiety, an ether and amine-containing heterocycle, is widely used to improve the pharmacokinetic properties of drug candidates.[5][6]
The compound this compound (CAS: 4892-89-1), also known as 1-[2-(Morpholin-4-yl)ethyl]piperazine, represents a strategic conjunction of these two powerful pharmacophores.[7][8] It serves not only as a valuable chemical intermediate but also as a foundational building block for a diverse array of biologically active agents, from central nervous system (CNS) therapeutics to novel anticancer agents.[9][10][11]
This guide provides a detailed exploration of the principal synthetic pathways to this molecule. It is designed for researchers, scientists, and drug development professionals, moving beyond simple procedural lists to elucidate the underlying chemical principles, strategic considerations, and practical solutions essential for efficient and selective synthesis.
Part 1: Retrosynthetic Analysis and Core Synthetic Strategies
A retrosynthetic analysis of the target molecule reveals that the most logical disconnection point is the C-N bond linking the piperazine ring to the ethyl bridge. This immediately suggests two primary and robust synthetic strategies:
-
Strategy A: Nucleophilic Substitution via Alkylation. This is the most direct approach, involving the formation of the key C-N bond by alkylating the piperazine nucleus with an activated morpholinoethyl precursor.
-
Strategy B: Reductive Amination. This strategy involves forming the C-N bond by reacting a piperazine amine with a morpholinoethyl aldehyde, followed by in-situ reduction of the resulting iminium intermediate.
Each pathway presents unique advantages and challenges, particularly concerning the inherent symmetry of the piperazine starting material and the potential for undesired side reactions. The following sections will dissect these strategies in detail.
Part 2: Pathway A - Nucleophilic Substitution: A Direct but Nuanced Approach
This pathway hinges on the reaction between piperazine and a suitable morpholinoethyl electrophile, typically 4-(2-chloroethyl)morpholine. While conceptually straightforward, the primary challenge lies in controlling the selectivity of the alkylation. Piperazine possesses two secondary amines of near-equal reactivity, creating a significant risk of di-alkylation, where a second molecule of the electrophile reacts with the newly formed product.[12]
The Causality Behind Experimental Choices: Overcoming Di-alkylation
Successfully achieving mono-alkylation requires a deliberate strategy to differentiate the two nitrogen atoms of piperazine. The following approaches are field-proven methods to ensure high yields of the desired mono-substituted product.
Method 1: Stoichiometric Control (Excess Piperazine)
-
Principle: By using a large molar excess of piperazine (e.g., 5-10 equivalents), the probability of the electrophile encountering an unreacted piperazine molecule is far greater than it encountering the mono-alkylated product. This statistical control effectively suppresses the formation of the 1,4-disubstituted byproduct.
-
Advantages: Simple, requires no additional protection/deprotection steps.
-
Disadvantages: Requires efficient separation of the product from a large amount of unreacted piperazine post-reaction, which can be challenging due to similar polarities.
Method 2: Orthogonal Protection Strategy (Boc-Protection)
-
Principle: This is a more elegant and often higher-yielding approach that involves temporarily "blocking" one of the piperazine nitrogens with a protecting group, most commonly a tert-butoxycarbonyl (Boc) group.[12] The alkylation is then performed on the remaining free amine. A final deprotection step removes the Boc group to yield the target compound.
-
Advantages: Excellent control over selectivity, leading to a cleaner reaction profile and simpler purification.
-
Disadvantages: Adds two steps (protection and deprotection) to the overall synthesis, increasing time and material costs.
Experimental Protocol: N-Alkylation via Boc-Protection Strategy
This protocol provides a self-validating system for the controlled synthesis of this compound.
Step 1: Mono-Boc Protection of Piperazine
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve piperazine (2.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Prepare a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq.) in the same solvent. Add this solution dropwise to the stirred piperazine solution over 1-2 hours, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Workup & Isolation: Concentrate the reaction mixture under reduced pressure. Add water to the residue and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield 1-Boc-piperazine, which can often be used without further purification.
Step 2: Alkylation of 1-Boc-piperazine
-
Setup: Combine 1-Boc-piperazine (1.0 eq.), 4-(2-chloroethyl)morpholine hydrochloride (1.1 eq.), and a mild inorganic base such as potassium carbonate (K₂CO₃, 3.0 eq.) or sodium carbonate (Na₂CO₃) in a polar aprotic solvent like acetonitrile or acetone.[10]
-
Reaction: Heat the mixture to reflux (typically 60-80 °C) and monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup & Isolation: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water to remove any remaining salts. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield crude 1-Boc-4-(2-morpholinoethyl)piperazine. Purify by column chromatography if necessary.
Step 3: Deprotection of the Boc Group
-
Setup: Dissolve the purified product from Step 2 in a suitable solvent like DCM or 1,4-dioxane.
-
Reagent Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane, and stir at room temperature.
-
Reaction: Monitor the reaction by TLC/LC-MS until the starting material is fully consumed (typically 1-4 hours).
-
Isolation: Evaporate the solvent and excess acid under reduced pressure. To obtain the free base, dissolve the residue in water, basify with a strong base (e.g., NaOH) to pH >12, and extract the product with DCM or another suitable organic solvent. Dry the combined organic layers and concentrate to yield the final product, this compound.
Data Summary: Typical Reaction Parameters for Pathway A
| Parameter | Method 1: Stoichiometric Control | Method 2: Boc-Protection |
| Piperazine Stoich. | 5.0 - 10.0 eq. | 1.0 eq. (after protection) |
| Electrophile | 4-(2-chloroethyl)morpholine | 4-(2-chloroethyl)morpholine |
| Solvent | Acetonitrile, Ethanol | Acetonitrile, DMF, Acetone |
| Base | K₂CO₃, Et₃N | K₂CO₃, Na₂CO₃ |
| Temperature | Reflux | Reflux |
| Key Challenge | Product purification from excess piperazine | Additional protection/deprotection steps |
| Typical Yield | Moderate | High |
Visualization: Boc-Protection Workflow
Caption: Boc-Protection strategy for controlled mono-alkylation.
Part 3: Pathway B - Reductive Amination: An Alternative Route
Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and mild reaction conditions.[4][13] This pathway involves the reaction of an amine (piperazine) with a carbonyl compound (morpholine-4-acetaldehyde) to form a transient iminium ion, which is then immediately reduced by a selective hydride agent to yield the target amine.
The Causality Behind Experimental Choices: Mechanism and Reagent Selection
-
Mechanism: The reaction proceeds in two stages within the same pot. First, the nucleophilic amine attacks the aldehyde to form a hemiaminal, which then dehydrates to form an iminium ion. Second, a reducing agent selectively reduces the C=N double bond of the iminium ion.
-
The Aldehyde: The key starting material, morpholine-4-acetaldehyde, can be unstable. It is often generated in situ from a more stable precursor like 4-(2-hydroxyethyl)morpholine via oxidation (e.g., Swern or Dess-Martin oxidation) immediately before use.
-
The Reducing Agent: The choice of reducing agent is critical for success. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[13] It is mild enough not to reduce the starting aldehyde but reactive enough to rapidly reduce the intermediate iminium ion, driving the reaction to completion.
-
Selectivity: As with Pathway A, using mono-Boc-piperazine is the preferred method to prevent di-alkylation and ensure a clean reaction.
Experimental Protocol: Reductive Amination
-
Setup: To a stirred solution of 1-Boc-piperazine (1.0 eq.) and morpholine-4-acetaldehyde (1.1 eq.) in a chlorinated solvent like 1,2-dichloroethane (DCE) or DCM, add a small amount of acetic acid to catalyze iminium ion formation.
-
Reagent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise at room temperature. The reaction is typically mildly exothermic.
-
Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM.
-
Isolation: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The resulting crude 1-Boc-4-(2-morpholinoethyl)piperazine can be purified by chromatography.
-
Deprotection: Follow Step 3 from the Pathway A protocol to remove the Boc group and isolate the final product.
Visualization: Reductive Amination Mechanism
Caption: Key stages of the reductive amination pathway.
Part 4: Comparative Analysis and Troubleshooting
| Feature | Pathway A: Nucleophilic Substitution | Pathway B: Reductive Amination |
| Starting Materials | Piperazine, 4-(2-chloroethyl)morpholine | Piperazine, Morpholine-4-acetaldehyde |
| Key Reagents | Inorganic Base (K₂CO₃) | Hydride Reductant (NaBH(OAc)₃) |
| Number of Steps | 1 (uncontrolled) or 3 (controlled) | 3 (controlled, assuming aldehyde is available) |
| Scalability | Generally robust and scalable | Can be limited by aldehyde stability/synthesis |
| Pros | Utilizes common, stable reagents. | Very mild conditions, high functional group tolerance. |
| Cons | Risk of di-alkylation, potential for over-alkylation to form quaternary salts.[12] | Requires a potentially unstable aldehyde precursor. |
Troubleshooting Common Issues
-
Problem: Low yield of mono-alkylated product in Pathway A.
-
Problem: Incomplete reaction in Pathway B.
-
Cause: Deactivated aldehyde; insufficient reducing agent; wet solvent/reagents.
-
Solution: Use freshly prepared or purified aldehyde. Ensure the reducing agent is active and added under an inert atmosphere. Use anhydrous solvents.
-
-
Problem: Difficult purification.
-
Cause: Similar polarity of starting materials, product, and byproducts.
-
Solution: For basic amine products, purification can sometimes be simplified by converting them to their hydrochloride salts, which can be precipitated or crystallized, and then converting back to the free base.
-
Conclusion
The synthesis of this compound is readily achievable through two primary, reliable pathways: nucleophilic substitution and reductive amination. The choice between them depends on factors such as starting material availability, scalability, and the desired level of reaction control. For laboratory-scale synthesis where purity and yield are paramount, the use of a mono-Boc-protected piperazine intermediate is the superior strategy for both pathways, as it decisively overcomes the central challenge of di-alkylation. By understanding the chemical principles behind these methods and implementing robust, self-validating protocols, researchers can efficiently produce this valuable molecular scaffold for application in drug discovery and development.
References
- 1. scispace.com [scispace.com]
- 2. mdpi.com [mdpi.com]
- 3. preprints.org [preprints.org]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. atamankimya.com [atamankimya.com]
- 7. scbt.com [scbt.com]
- 8. This compound | C10H21N3O | CID 2734640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Physicochemical Properties of 4-(2-Piperazin-1-yl-ethyl)-morpholine
Introduction: A Scaffold of Pharmaceutical Interest
In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. 4-(2-Piperazin-1-yl-ethyl)-morpholine is a molecule that embodies this principle, integrating two heterocyclic systems of profound pharmaceutical relevance: piperazine and morpholine. The piperazine ring is a ubiquitous motif found in numerous approved drugs, valued for its ability to engage in hydrogen bonding and its tunable basicity, which is crucial for target binding and pharmacokinetic properties.[1] The morpholine ring, with its ether linkage, often imparts favorable properties such as increased aqueous solubility and metabolic stability.[2]
This technical guide provides an in-depth analysis of the core physicochemical properties of this compound. Understanding these characteristics is not merely an academic exercise; it is fundamental to predicting a compound's behavior in biological systems, guiding formulation development, and ultimately determining its potential as a therapeutic agent. We will explore the causality behind its properties, provide field-proven experimental protocols for their determination, and discuss their direct implications for drug discovery and development.
Molecular Identity and Structural Attributes
A precise understanding of a compound's structure is the foundation upon which all other physicochemical characterization is built. This compound is comprised of a morpholine ring linked via an ethyl bridge to a piperazine ring.
dot graph "molecular_structure" { layout=neato; node [shape=plaintext]; edge [style=bold]; bgcolor="#F1F3F4";
} Caption: 2D Structure of this compound.
The key identification and structural data are summarized below.
| Identifier | Value | Source(s) |
| IUPAC Name | 4-(2-piperazin-1-ylethyl)morpholine | [3] |
| CAS Number | 4892-89-1 | [3][4] |
| Molecular Formula | C₁₀H₂₁N₃O | [3][4][5] |
| Molecular Weight | 199.29 g/mol | [3][4] |
| SMILES | C(CN1CCOCC1)N1CCNCC1 | [5] |
| InChIKey | SAJZEJMFAWZNCQ-UHFFFAOYSA-N | [3][5] |
Ionization and Basicity (pKa)
The ionization state of a molecule at physiological pH (typically ~7.4) is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile.[6] It influences solubility, membrane permeability, and potential for target engagement. As an amine-containing compound, this compound is basic and will be protonated to varying degrees depending on the pH of its environment.
The molecule possesses three nitrogen atoms capable of accepting a proton: one in the morpholine ring and two in the piperazine ring.
-
The morpholine nitrogen is a secondary amine, but the adjacent electron-withdrawing oxygen atom reduces its basicity compared to a simple dialkyl amine.[2] The pKa of the conjugate acid of morpholine is approximately 8.4.
-
The piperazine ring contains two nitrogen atoms. One is a tertiary amine (N1 of piperazine, attached to the ethyl linker) and the other is a secondary amine (N4 of piperazine). Unsubstituted piperazine is a diprotic base with two pKa values of approximately 9.73 and 5.35.[1]
For this compound, the most basic nitrogen is expected to be the secondary amine on the piperazine ring, as it is least affected by electron-withdrawing groups and steric hindrance. The tertiary amine in the piperazine ring will be the next most basic. The morpholine nitrogen is the least basic. A predicted pKa value for the most basic site is 9.21 .
Implications for Drug Development: With a pKa of ~9.2, this compound will be predominantly protonated and positively charged at physiological pH 7.4. This has several consequences:
-
Increased Aqueous Solubility: The charged (salt) form is generally much more soluble in water than the neutral form.
-
Reduced Membrane Permeability: The positive charge will hinder passive diffusion across lipophilic cell membranes, potentially limiting oral absorption and blood-brain barrier penetration.[7]
-
Potential for Ionic Interactions: The cationic form can engage in ionic interactions with negatively charged residues on target proteins or off-target sites like hERG channels.
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration remains a gold-standard method for pKa determination due to its accuracy and reliability.[8] The principle involves monitoring pH changes as a standardized titrant (acid or base) is incrementally added to a solution of the compound. The pKa is determined from the inflection point of the resulting titration curve.[9]
Methodology:
-
Instrument Calibration: Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0).[9][10]
-
Sample Preparation: Prepare a ~1 mM solution of this compound in deionized water. To ensure a constant ionic environment, add a background electrolyte such as 0.15 M potassium chloride (KCl).[9][10]
-
Titration Setup: Place 20 mL of the sample solution in a jacketed titration vessel maintained at 25°C. Immerse the calibrated pH electrode and a magnetic stir bar. Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the titration of a basic compound.[10]
-
Titration: Make the solution acidic by adding 0.1 M HCl until the pH is stable around 1.8-2.0. This ensures all basic centers are fully protonated.[9]
-
Data Collection: Titrate the solution by adding small, precise increments (e.g., 0.05 mL) of a standardized 0.1 M NaOH solution. After each addition, allow the pH reading to stabilize before recording the titrant volume and pH. Continue the titration until the pH reaches ~12.0.[9]
-
Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points. To determine these points accurately, calculate the first and second derivatives of the titration curve (ΔpH/ΔV and Δ²pH/ΔV²). The equivalence points are the maxima of the first derivative curve.[11]
-
Replication: Perform the titration in triplicate to ensure reproducibility and report the average pKa with the standard deviation.[10]
dot digraph "pKa_Determination_Workflow" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Helvetica", color="#4285F4", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#5F6368", fontcolor="#202124"];
} Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (logP & logD)
Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical parameter that governs a drug's ability to cross biological membranes.[12] It is commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. For ionizable compounds like this compound, the distribution coefficient (logD) is more relevant, as it describes the partitioning at a specific pH, accounting for both neutral and ionized species.[13]
| Property | Value | Type | Source(s) |
| logP | -0.7 | Computed | [3] |
| logD at pH 7.4 | < -0.7 | Predicted | - |
The computed logP of -0.7 indicates that the neutral form of the molecule is hydrophilic.[3] Given its pKa of ~9.2, the molecule will be almost fully ionized at pH 7.4. Therefore, the logD at pH 7.4 will be significantly lower (more negative) than the logP, reflecting the overwhelming preference of the charged species for the aqueous phase.
Implications for Drug Development:
-
Low Oral Absorption: The highly hydrophilic nature (low logD₇.₄) suggests that passive diffusion across the gastrointestinal tract will be poor.
-
High Renal Clearance: Hydrophilic, charged compounds are typically eliminated efficiently by the kidneys.
-
Low CNS Penetration: The molecule is unlikely to cross the blood-brain barrier to a significant extent, making it a poor candidate for centrally-acting therapies but advantageous for peripherally-acting drugs where CNS side effects are undesirable.[14]
Experimental Protocol: logD Determination by Shake-Flask Method
The shake-flask method is the traditional and most reliable technique for measuring logP and logD.[15][16] It involves directly measuring the concentration of the compound in both n-octanol and aqueous buffer phases after they have reached equilibrium.
Methodology:
-
Phase Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Pre-saturate the n-octanol with the PBS buffer and the PBS buffer with n-octanol by mixing them vigorously for 24 hours and then allowing the phases to separate. This prevents volume changes during the experiment.[15]
-
Stock Solution: Prepare a 10 mM stock solution of the compound in dimethyl sulfoxide (DMSO).[13]
-
Partitioning: In a glass vial, combine the pre-saturated n-octanol and pre-saturated PBS (e.g., 1 mL of each). Add a small aliquot of the compound's DMSO stock solution (e.g., 10 µL) to achieve a final concentration that is analytically tractable.
-
Equilibration: Cap the vial tightly and shake or rotate it gently for a sufficient time (e.g., 1-3 hours) at a constant temperature (e.g., 25°C) to allow partitioning to reach equilibrium.[7]
-
Phase Separation: Centrifuge the vial at a low speed (e.g., 2000 rpm for 10 minutes) to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from each phase (aqueous and octanol). Determine the concentration of the compound in each aliquot using a suitable analytical method, typically LC-MS/MS or HPLC-UV. A calibration curve in each phase is required for accurate quantification.
-
Calculation: Calculate the logD using the following formula:[17] logD = log₁₀ ( [Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )
Aqueous Solubility
Solubility is the maximum amount of a substance that can be dissolved in a solvent at equilibrium. Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and challenging formulation.[18]
| Property | Value | Conditions | Type | Source(s) |
| Aqueous Solubility | 22.7 µg/mL | pH 7.4 | Experimental | [3] |
The experimental solubility of 22.7 µg/mL (approximately 0.11 mM) at pH 7.4 is considered low.[3] While the compound is expected to be highly soluble due to its charged nature, this value may reflect the solubility of the free base or a specific salt form under the tested conditions. This highlights the importance of distinguishing between kinetic and thermodynamic solubility.
Implications for Drug Development:
-
Formulation Challenges: Low solubility can make it difficult to develop oral or intravenous formulations.
-
Dissolution-Limited Absorption: For oral drugs, if the dissolution rate is slower than the absorption rate, bioavailability will be compromised.[19]
-
Assay Artifacts: Low solubility can lead to compound precipitation in in vitro assays, causing inaccurate results.
Experimental Protocol: Kinetic Solubility Assay
Kinetic solubility assays are high-throughput methods used in early drug discovery to quickly assess a compound's solubility when introduced to an aqueous buffer from a DMSO stock solution.[20] This mimics how compounds are often handled in biological screening.
Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of the compound (e.g., 10 mM) in 100% DMSO.[21]
-
Plate Setup: Using a 96-well microplate, add a small volume (e.g., 2 µL) of the DMSO stock solution to a well containing a larger volume (e.g., 198 µL) of the desired aqueous buffer (e.g., PBS at pH 7.4). This results in a final DMSO concentration of 1%.
-
Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours).[21]
-
Precipitate Detection: The amount of dissolved compound is determined after separating any precipitate.
-
Filtration Method: Use a filter plate (e.g., 0.45 µm) and centrifuge to separate the soluble fraction (filtrate) from the precipitate.[18]
-
Quantification: Analyze the concentration of the compound in the filtrate using LC-MS/MS or UV-Vis spectrophotometry against a calibration curve prepared in the same buffer/DMSO mixture.[22]
-
Chemical Stability
Chemical stability refers to a drug's ability to resist chemical change or degradation over time. Instability can lead to loss of potency and the formation of potentially toxic degradants. The stability of a compound is assessed under various environmental conditions, such as temperature, humidity, and light, as outlined in ICH guidelines.[23][24]
The this compound structure contains secondary and tertiary amines which can be susceptible to oxidation. The ether linkage in the morpholine ring is generally stable.
Protocol Outline: Accelerated Stability Testing
Accelerated stability studies expose the compound to elevated stress conditions to predict its shelf-life in a shorter timeframe.[25]
Methodology:
-
Sample Preparation: Prepare solutions of the compound (~1 mg/mL) in various aqueous buffers (e.g., pH 3, 7, 9) to assess pH-dependent stability. Also, store the solid compound.
-
Storage Conditions: Store aliquots of the solid and solutions under accelerated conditions, for example, 40°C / 75% Relative Humidity (RH).[24] Protect a parallel set of samples from light to assess photostability.
-
Time Points: Pull samples at specified time points (e.g., 0, 2 weeks, 1 month, 3 months, 6 months).[26]
-
Analysis: Analyze each sample using a stability-indicating HPLC method (a method capable of resolving the parent compound from all potential degradation products). Quantify the remaining parent compound and any major degradants.
-
Reporting: Report the percentage of the parent compound remaining at each time point. A significant change is often defined as more than 5% degradation from the initial value.[26]
Safety and Handling
Based on available data, this compound is classified with the following hazards:
-
Causes skin and serious eye irritation.
-
May cause respiratory irritation.
-
Harmful if swallowed, in contact with skin, or if inhaled.
Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be strictly followed. The compound should be handled in a well-ventilated area or a chemical fume hood. It is also classified as a Dangerous Good for transport.[4]
Conclusion
This compound is a hydrophilic, basic molecule whose physicochemical profile is dominated by the properties of its piperazine and morpholine rings. Its high basicity (pKa ~9.2) ensures it is predominantly protonated at physiological pH, leading to a very low logD value and moderate-to-low aqueous solubility. This profile suggests challenges with passive membrane permeability, likely resulting in poor oral absorption and limited CNS penetration, but potentially favorable renal clearance. These properties are not inherently "good" or "bad" but must be considered in the context of the intended therapeutic application. This guide provides the foundational data and validated methodologies necessary for researchers to fully characterize this scaffold and make informed decisions in the drug discovery and development process.
References
- 1. Piperazine - Wikipedia [en.wikipedia.org]
- 2. Morpholine - Wikipedia [en.wikipedia.org]
- 3. This compound | C10H21N3O | CID 2734640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. 4-[2-(PIPERAZIN-1-YL)ETHYL]MORPHOLINE | CAS 4892-89-1 [matrix-fine-chemicals.com]
- 6. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]
- 7. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. scispace.com [scispace.com]
- 12. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 13. enamine.net [enamine.net]
- 14. acdlabs.com [acdlabs.com]
- 15. LogP / LogD shake-flask method [protocols.io]
- 16. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. asianpubs.org [asianpubs.org]
- 20. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 21. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 22. enamine.net [enamine.net]
- 23. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 24. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 25. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]
- 26. ema.europa.eu [ema.europa.eu]
An In-Depth Technical Guide to the Potential Mechanism of Action of 4-(2-Piperazin-1-yl-ethyl)-morpholine
For: Researchers, Scientists, and Drug Development Professionals
Abstract
4-(2-Piperazin-1-yl-ethyl)-morpholine is a synthetic compound featuring two key heterocyclic pharmacophores: piperazine and morpholine. While direct pharmacological studies on this specific molecule are not extensively available in public literature, its structural components are prevalent in a vast number of biologically active agents. This guide provides a comprehensive analysis of the potential mechanism of action of this compound by examining the well-established pharmacology of its core moieties. The N-substituted piperazine motif is a cornerstone of many centrally acting drugs, particularly those targeting aminergic G protein-coupled receptors (GPCRs). The morpholine ring is recognized as a "privileged structure" in medicinal chemistry, contributing to favorable pharmacokinetic properties and engaging in key binding interactions.[1][2][3] This document will, therefore, explore the probable interactions of this compound with serotonin, dopamine, and adrenergic receptors, providing a robust, evidence-based framework for future research and drug development endeavors.
Chemical and Structural Properties
-
IUPAC Name: 4-(2-(piperazin-1-yl)ethyl)morpholine
-
Synonyms: 1-[2-(Morpholin-4-yl)ethyl]piperazine
-
CAS Number: 4892-89-1
-
Molecular Formula: C₁₀H₂₁N₃O
-
Molecular Weight: 199.29 g/mol
Structural Features:
The molecule is characterized by a central ethyl linker connecting a piperazine ring and a morpholine ring. The piperazine ring has an unsubstituted nitrogen, which is a key feature for potential interactions with biological targets. The morpholine ring, with its ether oxygen, can influence solubility and participate in hydrogen bonding.
The Piperazine Moiety: A Gateway to the Central Nervous System
The piperazine ring is a ubiquitous structural motif in medicinal chemistry, renowned for its presence in numerous drugs with a wide range of therapeutic applications.[4] Its derivatives are particularly prominent as ligands for neurotransmitter receptors.[5]
Predicted Affinity for Serotonin (5-HT) Receptors
N-arylpiperazines are a well-established class of serotonergic agents.[6] The basic nitrogen atom of the piperazine ring is often crucial for forming ionic bonds with acidic residues, such as aspartate, in the transmembrane domains of 5-HT receptors.[7]
-
5-HT₁A Receptor Agonism/Partial Agonism: Many N-arylpiperazines act as agonists or partial agonists at the 5-HT₁A receptor. This interaction is implicated in the anxiolytic and antidepressant effects of drugs like buspirone.[8][9] It is plausible that this compound could exhibit similar activity, with the piperazine nitrogen playing a critical role in receptor binding.
-
5-HT₂A/₂C Receptor Antagonism: Several atypical antipsychotics and antidepressants containing the piperazine moiety are antagonists at 5-HT₂A and 5-HT₂C receptors. This antagonism is thought to contribute to their therapeutic effects on negative symptoms and cognitive deficits in schizophrenia, as well as to their antidepressant properties.[9]
-
5-HT₃ Receptor Binding: Some arylpiperazine derivatives have also been shown to bind to 5-HT₃ receptors, although often with lower affinity than for other 5-HT receptor subtypes.[10]
Predicted Affinity for Dopamine (D) Receptors
The piperazine scaffold is also a key component of many dopamine receptor ligands.
-
D₂/D₃ Receptor Antagonism/Partial Agonism: A significant number of antipsychotic drugs are D₂ receptor antagonists or partial agonists, and the piperazine ring is a common feature in these molecules.[11] Phenylpiperazine derivatives, in particular, have been extensively studied for their affinity and selectivity for D₂ and D₃ receptors.[12] The interaction often involves the protonated piperazine nitrogen forming a salt bridge with a conserved aspartate residue in the receptor's binding pocket.[13] The potential for this compound to act as a D₂/D₃ ligand warrants investigation, which could have implications for its use in psychiatric disorders.
Predicted Affinity for Adrenergic (α) Receptors
Arylpiperazines are also known to exhibit high affinity for α₁-adrenergic receptors.[14]
-
α₁-Adrenoceptor Antagonism: Many arylpiperazine derivatives are potent α₁-adrenoceptor antagonists.[15] This activity can lead to vasodilation and is the basis for the antihypertensive effects of drugs like prazosin. The binding of these compounds is driven by hydrogen bonds and electrostatic forces involving key amino acid residues in the receptor.[16]
The potential multispecificity of this compound for these aminergic receptors is a critical consideration in its pharmacological profiling.
The Morpholine Moiety: A "Privileged" Pharmacophore
The morpholine ring is considered a "privileged structure" in drug discovery due to its frequent appearance in bioactive compounds and its favorable properties.[1][3]
-
Physicochemical and Pharmacokinetic Properties: The inclusion of a morpholine ring can improve the physicochemical properties of a molecule, such as aqueous solubility and metabolic stability.[1] Its presence can also facilitate crossing the blood-brain barrier.[17]
-
Binding Interactions: The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, contributing to the binding affinity of a ligand for its target.[2] The ring's conformationally flexible nature allows it to fit into various binding pockets.[17]
In the context of this compound, the morpholine moiety could contribute to the overall binding affinity and selectivity for its target(s) and enhance its drug-like properties.
Postulated Integrated Mechanism of Action
Given the pharmacological profiles of its constituent parts, the mechanism of action of this compound is likely to involve the modulation of one or more aminergic GPCRs. A plausible hypothesis is that it acts as a multi-target ligand, with varying affinities for serotonin, dopamine, and/or adrenergic receptors.
Below is a conceptual diagram illustrating the potential interactions of this compound with these receptor systems.
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ijrrjournal.com [ijrrjournal.com]
- 6. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phenylpiperazine derivatives with selectivity for dopamine D3 receptors modulate cocaine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.bg.ac.rs [chem.bg.ac.rs]
- 14. Arylpiperazines with affinity toward alpha(1)-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benthamdirect.com [benthamdirect.com]
- 16. Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Biological Activity of 4-(2-piperazin-1-yl-ethyl)morpholine
Foreword: Unveiling the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the piperazine and morpholine heterocycles stand as "privileged structures," consistently appearing in a vast array of biologically active compounds.[1][2][3] Their unique physicochemical properties, including their ability to modulate aqueous solubility and engage in crucial hydrogen bonding interactions, make them invaluable building blocks in drug design. The compound 4-(2-piperazin-1-yl-ethyl)morpholine presents a fascinating subject for investigation, as it combines these two potent pharmacophores through a flexible ethyl linker. While direct studies on this specific molecule are not extensively documented in publicly available literature, a wealth of information on its structural analogs provides a strong foundation for predicting its biological potential.
This technical guide offers a comprehensive, hypothesis-driven exploration of the potential biological activities of 4-(2-piperazin-1-yl-ethyl)morpholine. Drawing upon established structure-activity relationships (SAR) of related compounds, we will delve into its predicted anticancer, antimicrobial, and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals, providing not only a theoretical framework but also detailed, field-proven experimental protocols to empirically validate these hypotheses. Our approach is grounded in scientific integrity, with each proposed experimental workflow designed as a self-validating system to ensure the generation of robust and reliable data.
Chapter 1: The Architectural Rationale - Insights from Structural Analogs
The predictive analysis of 4-(2-piperazin-1-yl-ethyl)morpholine's biological activity is rooted in the extensive research conducted on its constituent moieties and their derivatives. Both piperazine and morpholine are integral components of numerous FDA-approved drugs, underscoring their therapeutic significance.
The Piperazine Moiety: A Versatile Pharmacophore
The piperazine ring is a ubiquitous feature in drugs targeting the central nervous system, as well as in anticancer and antimicrobial agents.[2][4] Its disubstituted nature allows for the precise orientation of functional groups, enabling interactions with a wide range of biological targets. The nitrogen atoms of the piperazine ring are often crucial for forming salt bridges and hydrogen bonds with receptors and enzymes.
The Morpholine Moiety: A Modulator of Physicochemical Properties
The morpholine ring, with its ether linkage, is frequently incorporated into drug candidates to enhance their pharmacokinetic profiles. It can improve aqueous solubility, metabolic stability, and cell permeability. Furthermore, the oxygen atom can act as a hydrogen bond acceptor, contributing to target binding.
Synergy in Piperazine-Morpholine Hybrids
The combination of piperazine and morpholine rings in a single molecule has yielded compounds with significant biological activities. Studies on various derivatives have revealed their potential as:
-
Anticancer Agents: Piperazine and morpholine moieties have been incorporated into quinazoline, benzimidazole, and other heterocyclic scaffolds to create potent anticancer agents.[5][6] These compounds often exert their effects through mechanisms such as cell cycle arrest and induction of apoptosis.
-
Antimicrobial Agents: The inherent basicity of the piperazine ring and the favorable pharmacokinetic properties imparted by the morpholine ring have been exploited in the development of novel antibacterial and antifungal compounds.[7][8][9]
-
Anti-inflammatory Agents: Derivatives containing these scaffolds have shown promise in modulating inflammatory pathways, often by inhibiting the production of pro-inflammatory cytokines.[10][11]
Based on these precedents, it is hypothesized that 4-(2-piperazin-1-yl-ethyl)morpholine possesses the potential to exhibit a spectrum of biological activities, primarily in the domains of oncology, infectious diseases, and inflammation. The following chapters will outline a comprehensive strategy for the systematic investigation of these potential activities.
Chapter 2: Investigating the Anticancer Potential
The prevalence of the piperazine-morpholine motif in anticancer compounds suggests that 4-(2-piperazin-1-yl-ethyl)morpholine may possess cytotoxic activity against cancer cells. The following experimental workflow is designed to rigorously evaluate this hypothesis.
Experimental Workflow for Anticancer Activity Screening
Caption: Workflow for investigating the anticancer properties of 4-(2-piperazin-1-yl-ethyl)morpholine.
Detailed Experimental Protocol: MTT Cytotoxicity Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[12][13][14]
Materials:
-
Cancer cell lines (e.g., A549 - lung, MCF-7 - breast, PC-3 - prostate)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
4-(2-piperazin-1-yl-ethyl)morpholine (test compound)
-
Doxorubicin (positive control)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution in a complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the cell plates with 100 µL of the medium containing the test compound or controls. Include wells with untreated cells (negative control) and cells treated with doxorubicin (positive control).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the half-maximal inhibitory concentration (IC50) value by plotting cell viability against the log of the compound concentration.
Anticipated Outcomes and Structure-Activity Relationship Insights
Based on studies of related compounds, it is plausible that 4-(2-piperazin-1-yl-ethyl)morpholine will exhibit moderate to potent cytotoxic activity against a range of cancer cell lines.[5] The flexible ethyl linker may allow the piperazine and morpholine moieties to adopt an optimal conformation for interacting with a biological target.
Table 1: Cytotoxic Activity of Representative Piperazine-Morpholine Analogs
| Compound ID | Scaffold | Cell Line | IC50 (µM) | Reference |
| mriBIQ 13da/14da | 2-(benzimidazol-2-yl)quinoxaline | A549 | at the level of doxorubicin | [5] |
| Compound C9 | Quinazoline | A549 | Potent | [7] |
| Vindoline Derivative | Vindoline-Piperazine | SiHa | 2.85 | [15] |
Chapter 3: Exploring the Antimicrobial Potential
The piperazine scaffold is a key component of several antimicrobial drugs. The combination with a morpholine moiety could enhance the antimicrobial spectrum and pharmacokinetic properties of the resulting molecule.
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for evaluating the antimicrobial activity of 4-(2-piperazin-1-yl-ethyl)morpholine.
Detailed Experimental Protocol: Broth Microdilution Assay
The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16][17][18][19][20]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
4-(2-piperazin-1-yl-ethyl)morpholine (test compound)
-
Ciprofloxacin (positive control)
-
96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute the inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in MHB in a 96-well plate.
-
Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
(Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), subculture the contents of the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Anticipated Outcomes and Structure-Activity Relationship Insights
Given the broad-spectrum activity of many piperazine derivatives, 4-(2-piperazin-1-yl-ethyl)morpholine is expected to show inhibitory activity against both Gram-positive and Gram-negative bacteria. The morpholine moiety may contribute to improved cell wall penetration.
Table 2: Antimicrobial Activity of Representative Piperazine-Morpholine Analogs
| Compound Class | Target Organisms | Activity | Reference |
| Piperazine derivatives | Various bacterial strains | High inhibitory activity | [7] |
| Morpholine derivatives | Various bacterial strains | Middle to high inhibitory action | [7] |
Chapter 4: Assessing the Anti-inflammatory Properties
The role of piperazine and morpholine derivatives in modulating inflammatory responses is an emerging area of research. Investigating the anti-inflammatory potential of 4-(2-piperazin-1-yl-ethyl)morpholine could reveal novel therapeutic applications.
Experimental Workflow for In Vitro Anti-inflammatory Assay
Caption: Workflow for the evaluation of the anti-inflammatory activity of 4-(2-piperazin-1-yl-ethyl)morpholine.
Detailed Experimental Protocol: Inhibition of Nitric Oxide Production
This protocol measures the effect of the test compound on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[10][21]
Materials:
-
RAW 264.7 macrophage cell line
-
Complete DMEM medium
-
Lipopolysaccharide (LPS)
-
4-(2-piperazin-1-yl-ethyl)morpholine (test compound)
-
Dexamethasone (positive control)
-
Griess Reagent System
-
96-well microplates
Procedure:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various non-toxic concentrations of the test compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Griess Assay: Collect the cell culture supernatant. Mix the supernatant with the Griess reagents according to the manufacturer's protocol.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration, a stable metabolite of NO, using a sodium nitrite standard curve.
Anticipated Outcomes and Potential Signaling Pathways
It is hypothesized that 4-(2-piperazin-1-yl-ethyl)morpholine may inhibit the production of pro-inflammatory mediators. If the compound shows significant activity, further studies could investigate its effect on key inflammatory signaling pathways such as NF-κB and MAPK.
Caption: Potential inhibitory effect of 4-(2-piperazin-1-yl-ethyl)morpholine on LPS-induced inflammatory signaling pathways.
Chapter 5: Synthesis and Characterization
A plausible synthetic route for 4-(2-piperazin-1-yl-ethyl)morpholine involves the reaction of N-(2-chloroethyl)morpholine with piperazine.
Proposed Synthetic Protocol
A common method for the synthesis of similar compounds involves nucleophilic substitution.[1]
Materials:
-
Piperazine
-
N-(2-chloroethyl)morpholine hydrochloride
-
Triethylamine
-
Ethanol
-
Standard laboratory glassware and purification equipment
Procedure:
-
Dissolve piperazine in ethanol.
-
Add triethylamine to the solution.
-
Add a solution of N-(2-chloroethyl)morpholine hydrochloride in ethanol dropwise.
-
Reflux the reaction mixture for several hours.
-
Monitor the reaction by thin-layer chromatography.
-
Upon completion, cool the reaction mixture and filter off any precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Characterization: The structure and purity of the synthesized compound should be confirmed by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC).
Conclusion and Future Directions
This technical guide has outlined a comprehensive, hypothesis-driven approach to elucidating the biological activity of 4-(2-piperazin-1-yl-ethyl)morpholine. By leveraging the extensive knowledge of its constituent pharmacophores, we have proposed that this compound holds significant potential as an anticancer, antimicrobial, and/or anti-inflammatory agent. The detailed experimental protocols provided herein offer a clear roadmap for the empirical validation of these hypotheses.
The successful execution of these studies will not only reveal the therapeutic potential of this specific molecule but also contribute to the broader understanding of the structure-activity relationships of piperazine-morpholine derivatives. Positive results from these initial in vitro screens would warrant further investigation, including in vivo efficacy studies and preclinical safety assessments. The journey from a promising chemical scaffold to a clinically viable drug is arduous, but it begins with the rigorous and systematic scientific inquiry detailed in this guide.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijbpas.com [ijbpas.com]
- 10. benchchem.com [benchchem.com]
- 11. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. clyte.tech [clyte.tech]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. mdpi.com [mdpi.com]
- 16. Broth Microdilution | MI [microbiology.mlsascp.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. protocols.io [protocols.io]
- 19. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. rr-asia.woah.org [rr-asia.woah.org]
- 21. benchchem.com [benchchem.com]
An In-Depth Technical Guide to 4-(2-Piperazin-1-yl-ethyl)-morpholine: A Privileged Scaffold in Medicinal Chemistry
This guide provides a comprehensive technical overview of 4-(2-piperazin-1-yl-ethyl)-morpholine, a key building block in modern drug discovery and development. We will explore its chemical identity, synthesis, characterization, and its critical role as a versatile scaffold in constructing complex, biologically active molecules. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of this compound in their research endeavors.
Chemical Identity and Physicochemical Properties
This compound is a heterocyclic compound featuring both a morpholine and a piperazine ring linked by an ethyl bridge. This unique combination of two "privileged structures" imparts desirable physicochemical properties for drug design, including aqueous solubility and the ability to form multiple hydrogen bonds, which are crucial for target engagement.[1][2]
Table 1: Compound Identification and Properties
| Parameter | Value | Source(s) |
| IUPAC Name | 4-(2-piperazin-1-ylethyl)morpholine | [3] |
| Synonyms | 1-[2-(Morpholin-4-yl)ethyl]piperazine | [4] |
| CAS Number | 4892-89-1 | [4] |
| Molecular Formula | C₁₀H₂₁N₃O | [4] |
| Molecular Weight | 199.29 g/mol | [4] |
| Boiling Point | 106-107°C at 0.2 Torr | [1] |
| Solubility | 22.7 µg/mL (at pH 7.4) |
The Strategic Importance in Drug Discovery
The piperazine and morpholine moieties are ubiquitous in medicinal chemistry, recognized for their ability to confer favorable pharmacokinetic and pharmacodynamic properties.[1][2]
-
Piperazine Moiety : Often serves as a versatile linker or a basic center that can be readily functionalized. Its ability to engage in various non-covalent interactions makes it a common feature in compounds targeting a wide range of biological targets, including G-protein coupled receptors (GPCRs), kinases, and ion channels. The basicity of the piperazine nitrogen can be modulated to optimize solubility and cell permeability.[1]
-
Morpholine Moiety : The morpholine ring is frequently incorporated into drug candidates to enhance aqueous solubility and metabolic stability. The oxygen atom can act as a hydrogen bond acceptor, improving interactions with biological targets. Its presence can also mitigate the lipophilicity of a molecule, a critical factor for oral bioavailability and reducing off-target effects.
The combination of these two rings in this compound creates a bifunctional scaffold that medicinal chemists can exploit to synthesize libraries of compounds with diverse biological activities, including anticancer and antidiabetic properties.[1]
Synthesis and Characterization
A common and efficient method for the synthesis of this compound involves the nucleophilic substitution reaction between piperazine and a suitable morpholine-containing electrophile.
Experimental Protocol: Synthesis of this compound
This protocol describes a representative synthesis via the reaction of piperazine with 4-(2-chloroethyl)morpholine.
Materials:
-
Piperazine (anhydrous)
-
4-(2-Chloroethyl)morpholine hydrochloride
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)
-
Acetonitrile or Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., DCM/Methanol gradient)
Procedure:
-
Reaction Setup: To a solution of a molar excess of piperazine (e.g., 5 equivalents) in a suitable solvent such as acetonitrile, add 4-(2-chloroethyl)morpholine hydrochloride (1 equivalent).
-
Base Addition: Add a base, such as triethylamine or potassium carbonate (at least 2 equivalents to neutralize the hydrochloride salt and the HCl generated during the reaction), to the reaction mixture.
-
Reaction Conditions: Stir the mixture at an elevated temperature (e.g., reflux) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to remove any remaining acid and unreacted starting material. Separate the organic layer and wash it with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using a dichloromethane/methanol gradient to afford the pure this compound.
Diagram 1: Synthetic Pathway
Caption: General synthetic scheme for this compound.
Characterization Data
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would be expected to show characteristic signals for the methylene protons of the morpholine and piperazine rings, as well as the ethyl linker.
-
¹³C NMR: The spectrum would display distinct peaks corresponding to the carbon atoms of the two heterocyclic rings and the ethyl bridge.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would confirm the molecular weight of the compound, with the protonated molecule [M+H]⁺ being observed at m/z 200.30.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic C-H, C-N, and C-O stretching vibrations.
Applications in Medicinal Chemistry
This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its bifunctional nature allows for the independent elaboration of the piperazine and morpholine moieties to optimize target binding and pharmacokinetic properties.
Diagram 2: Role as a Molecular Scaffold
References
An In-depth Technical Guide to 4-[2-(Piperazin-1-yl)ethyl]morpholine (CAS 4892-89-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-[2-(Piperazin-1-yl)ethyl]morpholine, registered under CAS number 4892-89-1, is a heterocyclic compound featuring both a piperazine and a morpholine ring. These two structural motifs are considered "privileged structures" in medicinal chemistry, frequently appearing in a wide array of biologically active compounds and approved drugs.[1] The presence of both these rings in a single molecule suggests a versatile scaffold for the development of novel therapeutic agents. This guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 4-[2-(Piperazin-1-yl)ethyl]morpholine, with a focus on its relevance to researchers in drug discovery and development.
Chemical Structure and Identification
The chemical structure of 4-[2-(Piperazin-1-yl)ethyl]morpholine consists of a morpholine ring linked via an ethyl bridge to a piperazine ring. This unique arrangement of two distinct heterocyclic systems imparts specific physicochemical properties that are advantageous in drug design.
Key Identifiers:
-
IUPAC Name: 4-(2-piperazin-1-ylethyl)morpholine[2]
-
Alternate Names: 1-[2-(Morpholin-4-yl)ethyl]piperazine[3]
-
SMILES: C1CN(CCN1)CCN2CCOCC2[2]
-
InChI Key: SAJZEJMFAWZNCQ-UHFFFAOYSA-N[2]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. Below is a summary of the key properties of 4-[2-(Piperazin-1-yl)ethyl]morpholine.
| Property | Value | Source |
| Molecular Weight | 199.29 g/mol | [2][3] |
| Molecular Formula | C₁₀H₂₁N₃O | [2][3] |
| Appearance | White to light yellow low melting crystals or viscous liquid | Thermo Fisher Scientific |
| Boiling Point | 106-107 °C at 0.2 Torr | Matrix Scientific |
| Solubility | Soluble in water (partially), methanol, and DMSO. Experimental solubility at pH 7.4 is 22.7 µg/mL. | [2] |
| pKa (Predicted) | 9.5 (most basic) | |
| LogP (Predicted) | -0.7 | [2] |
Synthesis and Reactivity
While specific, detailed synthetic protocols for 4-[2-(Piperazin-1-yl)ethyl]morpholine are not extensively published in peer-reviewed journals, its structure suggests a straightforward synthesis from commercially available starting materials. A plausible synthetic route would involve the nucleophilic substitution reaction between N-(2-chloroethyl)morpholine and piperazine.
Proposed Synthetic Workflow:
Caption: Proposed synthesis of 4-[2-(Piperazin-1-yl)ethyl]morpholine.
The reactivity of this molecule is primarily dictated by the secondary amine in the piperazine ring, which can be readily functionalized through various reactions such as acylation, alkylation, and reductive amination. This makes it a versatile building block for creating a library of derivatives for structure-activity relationship (SAR) studies.
Applications in Drug Discovery and Development
The true potential of 4-[2-(Piperazin-1-yl)ethyl]morpholine lies in its utility as a scaffold in medicinal chemistry. Both the piperazine and morpholine moieties are known to impart favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability.
The Privileged Nature of Piperazine and Morpholine Scaffolds:
-
Piperazine: This ring is a common feature in drugs targeting the central nervous system (CNS) due to its ability to cross the blood-brain barrier. It is also found in a variety of other therapeutic agents, including anticancer, antifungal, and antiviral drugs.[1] The two nitrogen atoms of the piperazine ring can serve as hydrogen bond acceptors and donors, facilitating interactions with biological targets.
-
Morpholine: The morpholine ring is often incorporated into drug candidates to enhance their solubility and metabolic stability. It is considered a "metabolically robust" group and can improve the overall pharmacokinetic profile of a molecule.[4]
Given these properties, 4-[2-(Piperazin-1-yl)ethyl]morpholine is an attractive starting point for the development of novel compounds with a wide range of potential therapeutic applications, including but not limited to:
-
Oncology: As a scaffold for the synthesis of novel kinase inhibitors or other anticancer agents.[5]
-
Infectious Diseases: As a building block for new antibacterial, antifungal, or antiviral compounds.
-
Central Nervous System Disorders: For the development of new antipsychotics, antidepressants, or neuroprotective agents.
-
Metabolic Diseases: As a core for designing novel antidiabetic agents.[6]
Conceptual Drug Discovery Workflow:
Caption: Drug discovery workflow using the target scaffold.
Safety and Handling
For research and laboratory use, it is crucial to handle 4-[2-(Piperazin-1-yl)ethyl]morpholine with appropriate safety precautions.
GHS Hazard Statements:
-
Harmful if swallowed, in contact with skin, or if inhaled.[2]
-
Causes skin irritation and serious eye irritation.[2]
-
May cause respiratory irritation.[2]
Recommended Handling Procedures:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
Analytical Characterization
Standard analytical techniques can be employed for the characterization and quality control of 4-[2-(Piperazin-1-yl)ethyl]morpholine.
Recommended Analytical Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
Conclusion
4-[2-(Piperazin-1-yl)ethyl]morpholine is a valuable chemical entity for researchers and scientists in the field of drug discovery and development. Its unique structure, combining the privileged piperazine and morpholine scaffolds, offers a versatile platform for the synthesis of novel compounds with a wide range of potential therapeutic applications. A thorough understanding of its chemical properties, reactivity, and safe handling is essential for its effective utilization in the laboratory. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.
References
- 1. scispace.com [scispace.com]
- 2. 4-(2-Piperazin-1-yl-ethyl)-morpholine | C10H21N3O | CID 2734640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration [pharmjournal.ru]
- 5. Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4-(2-Piperazin-1-yl-ethyl)-morpholine: A Privileged Scaffold for Drug Discovery
This guide provides a comprehensive technical overview of 4-(2-Piperazin-1-yl-ethyl)-morpholine, a heterocyclic compound of significant interest to researchers and professionals in drug development. We will delve into its fundamental molecular properties, explore the rationale behind its widespread use as a synthetic building block, provide a detailed representative synthesis protocol, and discuss its application in constructing potential therapeutic agents. The insights herein are grounded in established chemical principles and its role as a "privileged scaffold" in modern medicinal chemistry.
Core Molecular Profile
This compound is a bifunctional organic compound featuring both a morpholine and a piperazine ring linked by an ethyl chain. This unique combination of two highly valuable pharmacophores is central to its utility. Its core identifiers and physicochemical properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₂₁N₃O | [1][2][3][4][5] |
| Molecular Weight | 199.29 g/mol | [1][3][5] |
| IUPAC Name | 4-(2-piperazin-1-ylethyl)morpholine | [1][4] |
| CAS Number | 4892-89-1 | [1][2][3][4] |
| Common Synonyms | 1-[2-(Morpholin-4-yl)ethyl]piperazine | [3][5] |
| Boiling Point | 106-107 °C at 0.2 Torr | [2] |
| Solubility (pH 7.4) | 22.7 µg/mL | [1] |
The Rationale for Use: A "Privileged Scaffold"
In medicinal chemistry, the piperazine and morpholine heterocycles are independently considered "privileged structures".[6][7] This designation is reserved for molecular frameworks that can provide ligands for diverse biological targets, appearing frequently in successful drug candidates across various therapeutic areas.[7] The combination of these two rings into a single, readily available building block like this compound offers a powerful tool for drug design.
-
The Morpholine Moiety: The morpholine ring is a saturated heterocycle prized for its ability to improve the pharmacokinetic profile of a parent molecule.[8] Its oxygen atom can act as a hydrogen bond acceptor, while the ring itself is metabolically stable and often enhances aqueous solubility and brain permeability.[9] In CNS-active compounds, morpholine can enhance potency, act as a rigid scaffold, and favorably modulate drug-like properties.[9]
-
The Piperazine Moiety: The piperazine ring is one of the most ubiquitous scaffolds in drug discovery.[6][7] It functions as a versatile, non-aromatic linker. Its two nitrogen atoms offer distinct points for chemical modification; in this case, one nitrogen is tertiary (part of the link to morpholine) and the other is a secondary amine, providing a reactive handle for further synthesis. The basicity of the piperazine nitrogen can be crucial for forming salt bridges or hydrogen bonds with amino acid residues in a protein's active site, anchoring the drug to its target.[10]
By integrating these two motifs, this compound provides a scaffold that simultaneously addresses both pharmacokinetic optimization and target-binding versatility.
Synthesis and Characterization
The synthesis of this compound is typically achieved through a standard nucleophilic substitution reaction. The causality behind this choice of strategy is rooted in its efficiency, high yield, and the commercial availability of the requisite starting materials. A representative protocol is detailed below, which serves as a self-validating system through the inclusion of purification and analytical confirmation steps.
Representative Experimental Protocol
This protocol describes the synthesis via the reaction of piperazine with 4-(2-chloroethyl)morpholine. An excess of piperazine is used to minimize the formation of the double-alkylated byproduct.
Materials:
-
Piperazine (anhydrous)
-
4-(2-Chloroethyl)morpholine hydrochloride
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add piperazine (5 equivalents) and anhydrous potassium carbonate (3 equivalents) to anhydrous acetonitrile (100 mL).
-
Addition of Electrophile: To the stirring suspension, add 4-(2-chloroethyl)morpholine hydrochloride (1 equivalent) portion-wise over 10 minutes. The hydrochloride salt is used as it is often more stable and commercially available; the potassium carbonate serves as the base to both neutralize the hydrochloride and scavenge the HCl byproduct of the substitution reaction.
-
Reaction: Heat the mixture to reflux (approximately 82°C) and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane with 1% ammonium hydroxide.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain a crude oil.
-
Extraction: Dissolve the crude residue in 100 mL of Dichloromethane and wash with saturated sodium bicarbonate solution (2 x 50 mL) to remove any remaining acidic impurities. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of 2% to 10% Methanol in Dichloromethane. The addition of 0.5-1% triethylamine or ammonium hydroxide to the eluent is recommended to prevent the basic amine product from streaking on the acidic silica gel.
-
Final Product: Combine the pure fractions (identified by TLC) and concentrate under reduced pressure to yield this compound as a clear oil or low-melting-point solid.
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of the target compound.
Analytical Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the structure by identifying the characteristic proton signals for the morpholine, piperazine, and ethyl linker protons and their respective integrations.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight, typically showing the [M+H]⁺ ion at m/z 200.17.
-
Infrared (IR) Spectroscopy: The presence of a broad N-H stretch around 3300 cm⁻¹ confirms the secondary amine of the piperazine ring, which is the key site for further functionalization.
Application as a Synthetic Intermediate in Drug Discovery
The primary value of this compound lies in its role as an intermediate. The secondary amine on the piperazine ring is a nucleophilic handle that can be readily derivatized through reactions like reductive amination, acylation, or alkylation to build more complex molecules.
For example, in the development of novel kinase inhibitors, this scaffold can be used to link a hinge-binding fragment (e.g., a quinazoline or pyrimidine) to a second fragment that occupies a different pocket of the ATP-binding site. The morpholine tail can project into the solvent-exposed region, improving solubility, while the piperazine provides a robust and synthetically tractable linker. This strategy has been successfully employed in designing potent agents for various diseases, including cancer and inflammatory disorders.[8][11][12]
Role in Targeting Cellular Signaling Pathways
Many modern therapeutics, such as tyrosine kinase inhibitors (TKIs), function by disrupting aberrant cellular signaling pathways that drive diseases like cancer. A drug molecule derived from the this compound scaffold could be designed to inhibit such a pathway.
Caption: Potential inhibition point for a drug in a generic RTK pathway.
Safety and Handling
This compound is classified as an irritant.[1][2] Standard laboratory safety precautions should be employed when handling this chemical. It may cause skin and serious eye irritation, as well as respiratory irritation.[1] It may also be harmful if swallowed, inhaled, or in contact with skin.[1] Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and handle the compound in a well-ventilated fume hood.
Conclusion
This compound is more than a simple chemical; it is a strategically designed building block that leverages the synergistic benefits of the morpholine and piperazine privileged scaffolds. Its well-defined physicochemical properties, straightforward synthesis, and versatile reactive handle make it an invaluable asset for medicinal chemists. By providing a reliable foundation for improving pharmacokinetics while allowing for diverse target-oriented modifications, this compound will continue to play a significant role in the discovery and development of next-generation therapeutics.
References
- 1. This compound | C10H21N3O | CID 2734640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4892-89-1 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 3. scbt.com [scbt.com]
- 4. 4-[2-(PIPERAZIN-1-YL)ETHYL]MORPHOLINE | CAS 4892-89-1 [matrix-fine-chemicals.com]
- 5. 1-[2-(Morpholin-4-yl)ethyl]piperazine, 99% | Fisher Scientific [fishersci.ca]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
spectroscopic data (NMR, IR, Mass Spec) of 4-(2-Piperazin-1-yl-ethyl)-morpholine
An In-depth Technical Guide to the Spectroscopic Characterization of 4-(2-Piperazin-1-yl-ethyl)-morpholine
Abstract
This technical guide provides a comprehensive analysis of the key spectroscopic data for the characterization of this compound (CAS No: 4892-89-1; Molecular Formula: C₁₀H₂₁N₃O; Molecular Weight: 199.30 g/mol ).[1][2][3][4][5][6] As a valued building block in medicinal chemistry and drug development, the unambiguous structural confirmation of this molecule is paramount. This document details the theoretical and practical aspects of its analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We present predicted spectral data, detailed acquisition protocols, and an in-depth interpretation of the spectral features, offering a holistic guide for researchers and scientists.
Molecular Structure and Spectroscopic Overview
The structure of this compound incorporates several key functional groups that give rise to a distinct spectroscopic fingerprint. The molecule contains a morpholine ring, a piperazine ring, and an ethyl linker. The presence of tertiary amines, C-O-C ether linkages, and various aliphatic C-H bonds are the primary features that will be interrogated by the spectroscopic techniques discussed herein.
Caption: 2D Chemical Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules in solution. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is anticipated to show several distinct signals corresponding to the protons on the morpholine ring, the piperazine ring, and the ethyl linker. Due to the symmetry in both heterocyclic rings, a relatively simple spectrum is expected.
Table 1: Predicted ¹H NMR Chemical Shifts and Assignments
| Assigned Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Morpholine H (-CH₂-O) | 3.65 - 3.75 | Triplet | 4H |
| Morpholine H (-CH₂-N) | 2.40 - 2.50 | Triplet | 4H |
| Piperazine H (Symmetric) | 2.55 - 2.70 | Multiplet | 8H |
| Ethyl Linker H (-N-CH₂-) | 2.50 - 2.60 | Triplet | 2H |
| Ethyl Linker H (-CH₂-N) | 2.40 - 2.50 | Triplet | 2H |
| Piperazine N-H | 1.50 - 2.50 | Broad Singlet | 1H |
Note: Predicted values are generated based on standard chemical shift tables and software algorithms; actual experimental values may vary slightly.[7][8][9][10]
Interpretation:
-
The protons on the carbons adjacent to the oxygen in the morpholine ring are the most deshielded and appear furthest downfield (~3.70 ppm).
-
The remaining methylene protons on the morpholine and piperazine rings, as well as the ethyl linker, are expected to resonate in the 2.40 - 2.70 ppm range. Overlapping signals are likely in this region, necessitating 2D NMR techniques like COSY and HSQC for unambiguous assignment.
-
The N-H proton of the piperazine ring will appear as a broad singlet that can be exchanged with D₂O.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts and Assignments
| Assigned Carbons | Predicted Chemical Shift (ppm) |
|---|---|
| Morpholine C (-CH₂-O) | ~67.0 |
| Morpholine C (-CH₂-N) | ~54.0 |
| Ethyl Linker C (-N-CH₂) | ~58.0 |
| Ethyl Linker C (-CH₂-N) | ~53.5 |
| Piperazine C (Symmetric) | ~46.0 |
Note: Predicted values generated from computational models.[11][12][13][14]
Interpretation:
-
The carbon atoms adjacent to the highly electronegative oxygen atom in the morpholine ring are the most deshielded, appearing at approximately 67.0 ppm.
-
The other carbon signals appear in the aliphatic region between 45 and 60 ppm, consistent with carbons attached to nitrogen atoms.
Experimental Protocol for NMR Data Acquisition
This protocol outlines the standard procedure for obtaining high-quality NMR spectra. Adherence to good laboratory practices is essential.[15]
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR).
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean vial.
-
Filter the solution through a small cotton wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.[16]
-
-
Instrument Setup:
-
Use a spectrometer with a field strength of at least 400 MHz for optimal resolution.
-
Insert the sample into the magnet.
-
Tune and match the probe for the appropriate nucleus (¹H or ¹³C).
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. A spectral width of ~12 ppm, an acquisition time of ~3-4 seconds, and a relaxation delay of 1-2 seconds are typical starting points.
-
¹³C NMR: Use a proton-decoupled pulse sequence. A spectral width of ~220 ppm and a longer relaxation delay (e.g., 2-5 seconds) are generally required.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain a flat baseline and pure absorption peaks.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: Expected Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3300 - 3500 (broad) | N-H Stretch | Secondary Amine (Piperazine) |
| 2850 - 3000 | C-H Stretch | Aliphatic CH₂ |
| 1440 - 1480 | C-H Bend | Aliphatic CH₂ |
| 1280 - 1350 | C-N Stretch | Tertiary Amine |
| 1070 - 1150 | C-O-C Stretch | Ether (Morpholine) |
Interpretation: The IR spectrum will be dominated by strong C-H stretching absorptions just below 3000 cm⁻¹. A key feature will be the broad N-H stretch from the piperazine ring, distinguishing it from a fully substituted analogue. The strong C-O-C ether stretch around 1100 cm⁻¹ is a characteristic signature of the morpholine moiety.
Experimental Protocol for FT-IR Data Acquisition (ATR)
Attenuated Total Reflectance (ATR) is a common and convenient method for acquiring IR spectra of liquid or solid samples.[17][18][19][20][21]
-
Instrument Preparation:
-
Ensure the FTIR spectrometer has been powered on and allowed to stabilize (typically 30 minutes).[18]
-
Open the data acquisition software.
-
-
Background Scan:
-
Sample Analysis:
-
Place a small amount of the this compound sample directly onto the ATR crystal, ensuring complete coverage.
-
If the sample is solid, use the pressure arm to ensure good contact with the crystal.
-
Acquire the sample spectrum. The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with a solvent to remove all traces of the sample.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural confirmation. Electrospray Ionization (ESI) is a soft ionization technique suitable for this polar, basic compound, and it is expected to produce a prominent protonated molecular ion [M+H]⁺.[22][23]
Expected Data:
-
Molecular Ion: [M+H]⁺ = 200.1761 (Calculated for C₁₀H₂₂N₃O⁺)
-
Technique: ESI in positive ion mode is the optimal choice due to the presence of basic nitrogen atoms that are readily protonated.[24][25][26]
Proposed Fragmentation Pathway: The fragmentation of piperazine and morpholine derivatives is well-documented.[27][28][29][30][31][32] Cleavage is typically initiated at the bonds adjacent to the nitrogen atoms (α-cleavage) or involves the cleavage of the heterocyclic rings.[24][33]
Caption: Proposed ESI-MS Fragmentation Pathway.
Interpretation of Key Fragments:
-
m/z = 200: The protonated molecular ion [M+H]⁺.
-
m/z = 114: Represents the morpholinoethyl fragment, resulting from the cleavage of the bond between the ethyl linker and the piperazine nitrogen.
-
m/z = 101: Corresponds to the N-ethylpiperazine fragment following cleavage of the bond to the morpholine nitrogen.
-
m/z = 87: A common fragment for piperazine-containing structures, resulting from the cleavage of the piperazine ring itself.
Experimental Protocol for ESI-MS Data Acquisition
This protocol describes a general method for analyzing small molecules by direct infusion ESI-MS.[22][34][35]
-
Sample Preparation:
-
Prepare a dilute solution of the analyte (approx. 1-10 µg/mL) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid. The acid aids in protonation for positive ion mode.
-
-
Instrument Setup:
-
Calibrate the mass spectrometer according to the manufacturer's guidelines to ensure high mass accuracy.
-
Set the ESI source to positive ion mode.
-
-
Infusion and Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Optimize source parameters such as capillary voltage, nebulizer gas pressure, and drying gas temperature to achieve a stable and strong signal for the [M+H]⁺ ion.[25]
-
Acquire a full scan mass spectrum over a relevant m/z range (e.g., m/z 50-500).
-
-
Tandem MS (MS/MS) for Fragmentation Analysis (Optional but Recommended):
-
Perform a product ion scan by selecting the [M+H]⁺ ion (m/z 200) as the precursor.
-
Fragment the precursor ion using collision-induced dissociation (CID) by applying collision energy.
-
Acquire the resulting product ion spectrum to confirm the proposed fragmentation pathway.
-
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation and quality control of this compound. The combination of NMR, IR, and Mass Spectrometry yields orthogonal data that, when interpreted correctly, provides an unambiguous identification of the molecule's structure. The provided protocols serve as a reliable starting point for researchers, ensuring the generation of high-quality, reproducible data critical for advancing drug discovery and development programs.
References
- 1. 4892-89-1 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 2. This compound | C10H21N3O | CID 2734640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 4-[2-(PIPERAZIN-1-YL)ETHYL]MORPHOLINE | CAS 4892-89-1 [matrix-fine-chemicals.com]
- 5. This compound,(CAS# 4892-89-1)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 6. 1-[2-(Morpholin-4-yl)ethyl]piperazine, 99% | Fisher Scientific [fishersci.ca]
- 7. acdlabs.com [acdlabs.com]
- 8. hyperconjugation.com [hyperconjugation.com]
- 9. NMR Spectroscopy Practice Problems [chemistrysteps.com]
- 10. WebSpectra - Problems in NMR and IR Spectroscopy [webspectra.chem.ucla.edu]
- 11. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Visualizer loader [nmrdb.org]
- 13. CASPRE [caspre.ca]
- 14. researchgate.net [researchgate.net]
- 15. mun.ca [mun.ca]
- 16. youtube.com [youtube.com]
- 17. cbic.yale.edu [cbic.yale.edu]
- 18. pharmatimesofficial.com [pharmatimesofficial.com]
- 19. mse.iastate.edu [mse.iastate.edu]
- 20. pharmabeginers.com [pharmabeginers.com]
- 21. che.utah.edu [che.utah.edu]
- 22. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. elementlabsolutions.com [elementlabsolutions.com]
- 26. zefsci.com [zefsci.com]
- 27. researchgate.net [researchgate.net]
- 28. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 29. files01.core.ac.uk [files01.core.ac.uk]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. chemguide.co.uk [chemguide.co.uk]
- 34. biocompare.com [biocompare.com]
- 35. researchgate.net [researchgate.net]
The Versatile Scaffold of 4-(2-Piperazin-1-yl-ethyl)-morpholine: A Technical Guide to its Potential Therapeutic Targets
Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the identification and optimization of privileged scaffolds—molecular frameworks that can interact with multiple biological targets—is a cornerstone of efficient drug discovery. The 4-(2-Piperazin-1-yl-ethyl)-morpholine core represents one such scaffold, integrating the favorable physicochemical properties of both the morpholine and piperazine rings. The morpholine moiety, with its potential for hydrogen bonding and metabolic stability, is a common feature in numerous approved drugs.[1] The piperazine ring, a versatile linker, is a key component in a vast number of centrally acting agents, conferring basicity that is often crucial for receptor interaction.[2][3] This technical guide provides an in-depth exploration of the potential therapeutic targets of derivatives of this promising scaffold, synthesizing data from disparate studies to offer a cohesive vision for researchers, scientists, and drug development professionals. We will delve into the mechanistic rationale behind targeting specific pathways and provide actionable experimental protocols to empower further investigation.
I. The Central Nervous System: A Primary Arena for Therapeutic Intervention
The inherent structural features of the this compound scaffold, particularly the arylpiperazine-like motif, strongly suggest its potential for targeting G-protein coupled receptors (GPCRs) in the central nervous system (CNS).[4] The ethyl-morpholine portion can be viewed as a key structural element that influences solubility and metabolic stability, crucial for CNS drug candidates.[5]
A. Dopaminergic Receptors: Modulating Neurotransmission in Psychotic and Neurological Disorders
Dopamine receptors, particularly the D2 and D3 subtypes, are established targets for antipsychotic medications.[6] The general structure of many atypical antipsychotics incorporates a piperazine moiety linked to an aromatic system. Derivatives of our core scaffold fit this pharmacophoric model.
1. The Dopamine D2 Receptor (D2R): A Key Target for Antipsychotic Efficacy
Antagonism at the D2 receptor is a hallmark of antipsychotic drugs. The this compound scaffold can be readily derivatized to introduce various aryl groups on the second nitrogen of the piperazine ring, mimicking the structure of known D2 antagonists.
Potential Therapeutic Application: Schizophrenia, Bipolar Disorder.
Experimental Workflow for Assessing D2R Antagonism:
Caption: Workflow for the identification of D2R antagonists.
Protocol: Radioligand Binding Assay for Dopamine D2 Receptor
This protocol is adapted from studies evaluating novel dopaminergic ligands.[7]
Objective: To determine the binding affinity (Ki) of test compounds for the human D2 receptor.
Materials:
-
HEK-293 cells stably expressing the human D2 receptor.
-
Radioligand: [3H]Spiperone.
-
Non-specific binding control: Haloperidol (10 µM).
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Test compounds (derivatives of this compound) at various concentrations.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare cell membranes from HEK-293-D2R cells by homogenization and centrifugation.
-
In a 96-well plate, add 50 µL of test compound dilutions, 50 µL of [3H]Spiperone (final concentration ~0.2 nM), and 400 µL of cell membrane suspension (final concentration ~20-40 µg protein/well).
-
For total binding, add 50 µL of assay buffer instead of the test compound.
-
For non-specific binding, add 50 µL of haloperidol (10 µM final concentration).
-
Incubate the plate at room temperature for 90 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 values using non-linear regression analysis and calculate the Ki values using the Cheng-Prusoff equation.
B. Serotonergic Receptors: A Multifaceted Approach to Mood and Psychotic Disorders
The arylpiperazine moiety is also a classic pharmacophore for serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes, which are critical targets for antidepressants and atypical antipsychotics.[6]
1. The Serotonin 5-HT2A Receptor: A Key Player in Atypical Antipsychotic Action
Antagonism at the 5-HT2A receptor is a defining characteristic of atypical antipsychotics, believed to mitigate the extrapyramidal side effects associated with pure D2 receptor blockade.[6]
Potential Therapeutic Application: Schizophrenia (especially negative symptoms), Depression (as an adjunct therapy).
Experimental Workflow for Assessing 5-HT2A Receptor Antagonism:
Caption: Workflow for identifying 5-HT2A receptor antagonists.
Protocol: In Vivo Assessment of 5-HT2A Receptor Antagonism (DOI-Induced Head-Twitch Response)
This protocol is a standard behavioral assay for evaluating 5-HT2A receptor antagonism.
Objective: To assess the ability of test compounds to inhibit the head-twitch response induced by the 5-HT2A agonist, DOI (2,5-dimethoxy-4-iodoamphetamine).
Materials:
-
Male C57BL/6 mice.
-
Test compounds (derivatives of this compound) dissolved in a suitable vehicle.
-
DOI hydrochloride.
-
Observation chambers.
Procedure:
-
Acclimatize mice to the observation chambers for at least 30 minutes before the experiment.
-
Administer the test compound or vehicle via an appropriate route (e.g., intraperitoneal injection).
-
After a predetermined pretreatment time (e.g., 30 minutes), administer DOI (e.g., 2.5 mg/kg, intraperitoneally).
-
Immediately after DOI administration, place the mice back into the observation chambers and record the number of head twitches over a 20-minute period.
-
Compare the number of head twitches in the test compound-treated groups to the vehicle-treated control group.
-
A significant reduction in the number of head twitches indicates 5-HT2A receptor antagonist activity.
II. Oncology: A Frontier for Morpholine and Piperazine Derivatives
While CNS applications are prominent, the versatility of the this compound scaffold extends to oncology. The morpholine ring is a key component of the PI3K inhibitor, GDC-0941, and piperazine-containing structures are prevalent in a wide array of anticancer agents.[8] Furthermore, the ability of this scaffold to act as a ligand for metal complexes opens up avenues for developing novel metallodrugs with anticancer properties.[9]
A. Kinase Inhibition: Targeting Aberrant Signaling in Cancer
Many cancers are driven by hyperactive protein kinases. The morpholine ring, in particular, has been successfully incorporated into potent kinase inhibitors.
Potential Therapeutic Targets: Phosphoinositide 3-kinase (PI3K), Epidermal Growth Factor Receptor (EGFR), and other tyrosine kinases.
Rationale: The morpholine oxygen can act as a hydrogen bond acceptor, a crucial interaction in many kinase active sites. The overall scaffold can be elaborated to occupy hydrophobic pockets and present functional groups for further interactions.
B. Metal-Based Chemotherapeutics: A Novel Application of the Scaffold
The nitrogen atoms in the piperazine and morpholine rings of the this compound scaffold are excellent coordination sites for transition metals like copper, ruthenium, and cobalt.[9][10] Metal complexes often exhibit unique mechanisms of anticancer activity, including the induction of oxidative stress and inhibition of proteasomes.[8]
Potential Therapeutic Application: Various solid tumors and hematological malignancies.
Experimental Workflow for Evaluating Anticancer Activity of Metal Complexes:
Caption: Workflow for the development of anticancer metal complexes.
Protocol: MTT Assay for Cytotoxicity Screening
This is a widely used colorimetric assay to assess cell viability.[9]
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).
-
Complete cell culture medium.
-
Test compounds (metal complexes of this compound derivatives).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
96-well microplates.
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting a dose-response curve.
III. Concluding Remarks and Future Directions
The this compound scaffold is a testament to the power of privileged structures in drug discovery. Its inherent properties make it an ideal starting point for the development of novel therapeutics targeting a range of diseases, with a particular emphasis on CNS disorders and oncology. The synthetic accessibility of this core allows for extensive chemical modifications, enabling the fine-tuning of pharmacological activity and pharmacokinetic properties. Future research should focus on systematic structure-activity relationship (SAR) studies to optimize potency and selectivity for specific targets. Furthermore, exploring bioisosteric replacements for the morpholine and piperazine rings could lead to compounds with improved metabolic stability and novel intellectual property.[11] The integration of computational modeling with traditional medicinal chemistry approaches will undoubtedly accelerate the translation of these promising derivatives from the laboratory to the clinic.
References
- 1. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jcsp.org.pk [jcsp.org.pk]
- 6. Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anticancer Activity of Metal Complexes: Involvement of Redox Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of the Piperazine Unit and Metal-Binding Site Position on the Solubility and Anti-Proliferative Activity of Ruthenium(II)- and Osmium(II)- Arene Complexes of Isomeric Indolo[3,2-c]quinoline—Piperazine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
The Versatile Role of 4-(2-Piperazin-1-yl-ethyl)-morpholine in Modern Organic Synthesis: A Guide for Researchers
In the landscape of contemporary organic synthesis and drug discovery, the strategic incorporation of specific structural motifs is paramount to modulating the physicochemical and pharmacological properties of novel molecular entities. Among these, the piperazine and morpholine heterocycles are particularly prevalent due to their favorable pharmacokinetic profiles and their ability to engage in crucial biological interactions.[1] This guide provides a detailed exploration of the synthetic utility of a key bifunctional building block, 4-(2-Piperazin-1-yl-ethyl)-morpholine , for researchers, scientists, and professionals in drug development. This molecule, featuring both a secondary piperazine amine and a tertiary morpholine amine, offers a unique platform for the synthesis of complex molecules with potential therapeutic applications.
Physicochemical Properties and Strategic Importance
This compound, with the chemical formula C₁₀H₂₁N₃O and a molecular weight of 199.29 g/mol , is a versatile reagent in organic synthesis.[2] The presence of a secondary amine on the piperazine ring provides a reactive handle for a variety of chemical transformations, while the morpholine moiety often imparts desirable properties such as increased water solubility and metabolic stability to the final compound.[3] The strategic importance of this building block lies in its ability to introduce a complex, drug-like scaffold in a single synthetic step, thereby streamlining the synthesis of potential therapeutic agents.
| Property | Value | Source |
| IUPAC Name | 4-(2-piperazin-1-ylethyl)morpholine | PubChem[2] |
| CAS Number | 4892-89-1 | PubChem[2] |
| Molecular Formula | C₁₀H₂₁N₃O | PubChem[2] |
| Molecular Weight | 199.29 g/mol | PubChem[2] |
| Boiling Point | 106-107°C at 0.2 Torr | Matrix Scientific[4] |
| Solubility | 22.7 µg/mL (at pH 7.4) | PubChem[2] |
Core Applications in Organic Synthesis
The primary utility of this compound stems from the nucleophilicity of the secondary amine on the piperazine ring. This allows for its facile incorporation into a wide range of molecular frameworks through several key reaction types.
Figure 1. Synthetic utility of this compound.
N-Alkylation and N-Arylation Reactions
The secondary amine of the piperazine ring readily undergoes N-alkylation with various alkyl halides and N-arylation with aryl halides, typically under basic conditions.[5][6] These reactions are fundamental for attaching the piperazinyl-ethyl-morpholine moiety to a larger molecular scaffold.
Application in the Synthesis of Bioactive Molecules: A prominent application of this reactivity is in the synthesis of quinazoline-based anticancer agents, such as analogues of Gefitinib.[7][8] The piperazine nitrogen can displace a leaving group, commonly a chlorine atom, at the C4 position of the quinazoline ring system.
Figure 2. General workflow for N-alkylation/arylation reactions.
Amide Bond Formation
The nucleophilic piperazine nitrogen can also react with carboxylic acids and their derivatives (e.g., acyl chlorides) to form amide bonds. This reaction is crucial for linking the piperazinyl-ethyl-morpholine fragment to peptide-like structures or other molecules containing a carboxylic acid functionality.
Ring-Opening of Epoxides
This compound can act as a nucleophile in the ring-opening of epoxides.[9] This reaction provides a straightforward route to β-amino alcohols, which are important chiral building blocks in the synthesis of many pharmaceuticals. The reaction is often regioselective, with the nucleophile attacking the less sterically hindered carbon of the epoxide.
Detailed Application Protocols
The following protocols are representative examples of how this compound can be utilized in organic synthesis. These are based on established methodologies for similar piperazine derivatives and serve as a guide for laboratory practice.[10][11]
Protocol 1: Synthesis of a 4-(Piperazin-1-yl)quinazoline Derivative (Gefitinib Analogue)
This protocol describes a general procedure for the nucleophilic aromatic substitution reaction between a 4-chloroquinazoline and this compound. This is a key step in the synthesis of many kinase inhibitors.[10][12]
Materials:
-
4-Chloro-6,7-dimethoxyquinazoline
-
This compound
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Acetonitrile (CH₃CN) or Isopropanol (IPA)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
Reaction Setup: To a solution of 4-chloro-6,7-dimethoxyquinazoline (1.0 eq) in acetonitrile, add this compound (1.2 eq) and potassium carbonate (2.0 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 4-(piperazin-1-yl)quinazoline derivative.
Causality of Experimental Choices:
-
Base: Potassium carbonate or DIPEA is used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Solvent: Acetonitrile or isopropanol are suitable polar aprotic and protic solvents, respectively, that can dissolve the reactants and facilitate the reaction at elevated temperatures.
-
Excess Reagent: A slight excess of the piperazine derivative is used to ensure complete consumption of the limiting chloroquinazoline starting material.
Protocol 2: Synthesis of a β-Amino Alcohol via Epoxide Ring-Opening
This protocol provides a general method for the ring-opening of a terminal epoxide with this compound.
Materials:
-
Styrene oxide (or another terminal epoxide)
-
This compound
-
Ethanol (EtOH) or Methanol (MeOH)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the epoxide (1.0 eq) in ethanol. Add this compound (1.1 eq) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated to accelerate the conversion if necessary. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: The crude product can often be purified by column chromatography on silica gel to yield the desired β-amino alcohol.
Causality of Experimental Choices:
-
Solvent: Protic solvents like ethanol or methanol can facilitate the ring-opening by protonating the epoxide oxygen, making it a better leaving group.
-
Stoichiometry: A small excess of the amine is used to ensure the complete reaction of the epoxide.
-
Temperature: The reaction is often carried out at room temperature to favor the regioselective attack at the less substituted carbon of the epoxide.
Conclusion
This compound is a valuable and versatile building block in organic synthesis, particularly for the construction of complex molecules with potential applications in drug discovery. Its bifunctional nature, combining the reactive secondary amine of piperazine with the solubilizing and metabolically favorable morpholine moiety, makes it an attractive starting material for the synthesis of a diverse range of compounds. The protocols outlined in this guide provide a foundation for researchers to explore the full synthetic potential of this important reagent.
References
- 1. Synthesis of Quinazoline Derivatives [repository.iitgn.ac.in]
- 2. This compound | C10H21N3O | CID 2734640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thieme-connect.de [thieme-connect.de]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols: 4-(2-Piperazin-1-yl-ethyl)-morpholine as a Versatile Ligand in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: Unveiling the Potential of a Bidentate Ligand
4-(2-Piperazin-1-yl-ethyl)-morpholine, also known as 1-(2-morpholinoethyl)piperazine, is a unique bifunctional molecule incorporating both a piperazine and a morpholine moiety.[1][2] This structure presents multiple nitrogen and oxygen atoms that can act as coordination sites for transition metals, making it an intriguing candidate as a ligand in homogeneous catalysis. The presence of both a secondary amine in the piperazine ring and tertiary amines allows for versatile coordination modes. While specific catalytic applications for this exact ligand are not extensively documented in peer-reviewed literature, its structural motifs are prevalent in a variety of successful ligands for cross-coupling reactions. Piperazine and its derivatives are well-established components of ligands for palladium-catalyzed reactions, valued for their ability to stabilize catalytic species and influence reaction outcomes.[3][4]
This guide provides a comprehensive overview of the potential applications of this compound as a ligand in catalysis, with a focus on palladium-catalyzed cross-coupling reactions. Drawing upon established principles and protocols for structurally related ligands, we present detailed, field-tested insights and hypothetical protocols to guide researchers in exploring the catalytic capabilities of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 4892-89-1 | [2] |
| Molecular Formula | C₁₀H₂₁N₃O | [2] |
| Molecular Weight | 199.29 g/mol | [2] |
| Appearance | Liquid (typical) | |
| Boiling Point | 106-107 °C at 0.2 Torr | |
| Solubility | Soluble in many organic solvents |
Synthesis of this compound
The synthesis of this compound can be achieved through the nucleophilic substitution of a suitable morpholine derivative with piperazine. A representative protocol is described below.
Protocol: Synthesis of this compound
Materials:
-
1-(2-Chloroethyl)morpholine hydrochloride
-
Piperazine (anhydrous)
-
Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)
-
Acetonitrile or Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware for organic synthesis
Procedure:
-
To a stirred solution of piperazine (4-5 equivalents) in acetonitrile or DMF (10 mL per gram of piperazine) in a round-bottom flask, add 1-(2-chloroethyl)morpholine hydrochloride (1 equivalent).
-
Add triethylamine or potassium carbonate (2.5 equivalents) to the reaction mixture to act as a base.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the residue between dichloromethane and a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Application in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Rationale:
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds. The efficiency of this reaction is highly dependent on the ligand coordinated to the palladium catalyst. N-heterocyclic ligands, particularly those containing piperazine moieties, have been shown to be effective in promoting these transformations.[5][6] The bidentate nature of this compound, with its multiple nitrogen donors, suggests its potential to form a stable chelate with a palladium center, thereby enhancing catalytic activity and stability.
The following is a hypothetical, yet scientifically grounded, protocol for the use of this compound as a ligand in a Suzuki-Miyaura cross-coupling reaction, based on established procedures for similar N-heterocyclic ligands.
Hypothetical Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
4-Bromoanisole
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Toluene and water (degassed)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer with heating capabilities
Reaction Setup:
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Procedure:
-
Catalyst Pre-formation: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (0.02 mmol, 2 mol%). To this, add this compound (0.04 mmol, 4 mol%, L:Pd = 2:1). Add degassed toluene (2 mL) and stir the mixture at room temperature for 15-20 minutes. The formation of a catalytically active Pd(0) species is anticipated.
-
Reaction Assembly: To the catalyst mixture, add 4-bromoanisole (1.0 mmol, 1 equivalent), phenylboronic acid (1.2 mmol, 1.2 equivalents), and potassium carbonate (2.0 mmol, 2.0 equivalents).
-
Add degassed water (0.5 mL).
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 4-12 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired biaryl product.
Mechanistic Considerations
The proposed catalytic cycle for the Suzuki-Miyaura reaction is depicted below. The this compound ligand (L) is expected to stabilize the palladium(0) and palladium(II) intermediates.
Caption: Proposed catalytic cycle for the Suzuki-Miyaura cross-coupling.
Application in Palladium-Catalyzed Buchwald-Hartwig Amination
Rationale:
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, widely used in the synthesis of pharmaceuticals and other fine chemicals. The choice of ligand is critical for the success of this reaction, influencing the scope of both the amine and the aryl halide coupling partners. Ligands containing piperazine motifs have demonstrated high efficacy in this transformation.[4][7] The electron-donating nitrogen atoms of this compound can facilitate the oxidative addition of the aryl halide to the palladium(0) center and promote the reductive elimination of the amination product.
Below is a hypothetical protocol for a Buchwald-Hartwig amination using this ligand, based on established methodologies.
Hypothetical Protocol: Amination of 4-Chlorotoluene with Morpholine
Materials:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
This compound
-
4-Chlorotoluene
-
Morpholine
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene (anhydrous and degassed)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk tube or glovebox
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere in a Schlenk tube, add Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd) and this compound (0.024 mmol, 2.4 mol%).
-
Add sodium tert-butoxide (1.4 mmol, 1.4 equivalents).
-
Add 4-chlorotoluene (1.0 mmol, 1.0 equivalent) and morpholine (1.2 mmol, 1.2 equivalents).
-
Add anhydrous, degassed toluene (2 mL).
-
Reaction: Seal the vessel and heat the mixture to 100 °C with stirring for 12-24 hours. Monitor the reaction by GC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl morpholine.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure all reagents and solvents are anhydrous and degassed. Use fresh palladium precursor and ligand. |
| Incorrect base | The choice of base is critical. For Suzuki-Miyaura, try Cs₂CO₃ or K₃PO₄. For Buchwald-Hartwig, consider LiHMDS or K₃PO₄. | |
| Low reaction temperature | Increase the reaction temperature in increments of 10 °C. | |
| Formation of side products | Homocoupling of boronic acid (Suzuki) | Use a lower catalyst loading or a different base. |
| Dehalogenation of aryl halide | Ensure the reaction is strictly anaerobic. | |
| Double arylation of amine (Buchwald-Hartwig) | Adjust the stoichiometry of the reactants. |
Conclusion
This compound represents a promising, yet underexplored, ligand for transition metal catalysis. Its unique structure, combining the well-established coordinating properties of the piperazine moiety with the additional functionality of the morpholine ring, makes it a compelling candidate for a variety of catalytic transformations. The hypothetical protocols provided herein for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions serve as a robust starting point for researchers to investigate the catalytic potential of this versatile molecule. Further studies are warranted to fully elucidate its coordination chemistry and catalytic activity in a broader range of reactions.
References
- 1. scispace.com [scispace.com]
- 2. This compound | C10H21N3O | CID 2734640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
protocol for derivatization of 4-(2-Piperazin-1-yl-ethyl)-morpholine
An Application Guide to the Synthetic Derivatization of 4-(2-Piperazin-1-yl-ethyl)-morpholine
Abstract
This technical guide provides detailed protocols and expert insights for the chemical derivatization of this compound, a versatile bifunctional building block crucial in modern medicinal chemistry. The piperazine and morpholine heterocycles are considered "privileged structures" due to their frequent appearance in biologically active compounds, where they often enhance pharmacokinetic properties.[1][2][3] This document outlines robust methodologies for N-alkylation and N-acylation of the secondary amine on the piperazine moiety, addressing critical aspects such as regioselectivity, reaction optimization, and product purification. The protocols are designed for researchers, chemists, and drug development professionals seeking to leverage this scaffold for the synthesis of novel molecular entities.
Introduction: The Strategic Importance of this compound
This compound (CAS 4892-89-1) is a key intermediate in pharmaceutical synthesis.[4][5][6] Its structure uniquely combines a morpholine ring, known to improve aqueous solubility and metabolic stability, with a piperazine ring, which provides a reactive handle for molecular elaboration. The piperazine moiety contains two nitrogen atoms; in this specific molecule, one is a tertiary amine linked to the ethyl-morpholine substituent, while the other is a secondary amine. This secondary amine is a potent nucleophile and the primary site for synthetic modification.
Derivatization at this position allows for the systematic introduction of diverse functional groups, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. Common synthetic transformations include N-alkylation, N-acylation, and reductive amination, which are fundamental reactions in the synthesis of therapeutics targeting a wide range of diseases, from central nervous system disorders to oncology.[7][8][9] Understanding how to control these derivatization reactions is paramount for the efficient construction of compound libraries and the synthesis of target active pharmaceutical ingredients (APIs).
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 4892-89-1 | [4][10] |
| Molecular Formula | C₁₀H₂₁N₃O | [4][11] |
| Molecular Weight | 199.29 g/mol | [4][5] |
| IUPAC Name | 4-(2-piperazin-1-ylethyl)morpholine | [4] |
| Boiling Point | 106-107°C at 0.2 Torr | [11] |
| Appearance | Liquid | - |
Core Derivatization Strategies and Mechanistic Considerations
The nucleophilic secondary amine of the piperazine ring is the focal point for derivatization. The two primary strategies, N-alkylation and N-acylation, proceed via distinct mechanisms and yield products with different chemical properties.
-
N-Alkylation: This reaction proceeds via a nucleophilic substitution (typically Sₙ2) mechanism where the piperazine nitrogen attacks an electrophilic carbon, such as that of an alkyl halide.[7] The reaction is typically performed in the presence of a base to neutralize the acid generated during the reaction.[12]
-
N-Acylation: This involves the nucleophilic attack of the piperazine nitrogen on the electrophilic carbonyl carbon of an acylating agent (e.g., acyl chloride or anhydride).[13][14] This reaction is generally rapid and exothermic, often requiring cooling and the presence of a non-nucleophilic base to act as an acid scavenger.
A critical challenge is controlling the stoichiometry to favor mono-derivatization over the potential formation of di-alkylated or di-acylated byproducts on both piperazine nitrogens, although the existing tertiary amine is significantly less reactive. Using an excess of the piperazine starting material or slow addition of the electrophile can help maximize the yield of the desired mono-substituted product.[15]
Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. The starting material, this compound, and many reagents are irritants.[4]
Protocol 1: N-Alkylation with an Alkyl Halide (Example: N-Benzylation)
This protocol describes a general method for attaching an alkyl group to the piperazine nitrogen using an alkyl halide.
Workflow Diagram: N-Alkylation Protocol
Caption: General workflow for the N-alkylation of this compound.
Materials & Reagents
| Reagent/Material | Purpose | Typical Grade |
| This compound | Starting Material | >98% |
| Benzyl Bromide | Alkylating Agent | Reagent Grade |
| Potassium Carbonate (K₂CO₃), anhydrous | Base | ACS Grade |
| Acetonitrile (CH₃CN), anhydrous | Solvent | HPLC Grade |
| Ethyl Acetate (EtOAc) | Extraction Solvent | ACS Grade |
| Brine (Saturated NaCl solution) | Aqueous Wash | - |
| Sodium Sulfate (Na₂SO₄), anhydrous | Drying Agent | ACS Grade |
| Silica Gel | Stationary Phase | 60 Å, 230-400 mesh |
| Magnetic Stirrer with Hotplate | - | - |
| Round-bottom flask, Condenser | - | - |
Step-by-Step Methodology
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 5.02 mmol, 1.0 eq) and anhydrous acetonitrile (25 mL).
-
Addition of Base: Add anhydrous potassium carbonate (2.08 g, 15.06 mmol, 3.0 eq). The base neutralizes the HBr formed during the reaction, driving the equilibrium towards the product.[12]
-
Addition of Alkylating Agent: Add benzyl bromide (0.71 g, 0.59 mL, 4.18 mmol, 0.8 eq) dropwise to the stirring suspension. Note: Using a slight sub-stoichiometric amount of the alkylating agent helps to minimize di-alkylation.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 82°C). Maintain reflux for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[12]
-
Work-up: a. Cool the reaction mixture to room temperature. b. Filter the mixture to remove the inorganic salts (K₂CO₃ and KBr). c. Concentrate the filtrate under reduced pressure to remove the acetonitrile. d. Partition the resulting residue between ethyl acetate (50 mL) and water (50 mL). e. Separate the organic layer, wash it with brine (2 x 25 mL), dry it over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the dried organic solution in vacuo. Purify the crude residue by column chromatography on silica gel, typically using a gradient elution of dichloromethane/methanol to afford the pure N-benzylated product.
Protocol 2: N-Acylation (Example: N-Benzoylation)
This protocol details the formation of an amide bond by reacting the piperazine with an acyl chloride.
Materials & Reagents
| Reagent/Material | Purpose | Typical Grade |
| This compound | Starting Material | >98% |
| Benzoyl Chloride | Acylating Agent | Reagent Grade |
| Triethylamine (Et₃N) | Base (Acid Scavenger) | >99% |
| Dichloromethane (DCM), anhydrous | Solvent | ACS Grade |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Wash | - |
| Hydrochloric Acid (1 M HCl) | Aqueous Wash | - |
Step-by-Step Methodology
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 g, 5.02 mmol, 1.0 eq) in anhydrous dichloromethane (25 mL).
-
Addition of Base: Add triethylamine (1.02 g, 1.4 mL, 10.04 mmol, 2.0 eq). Triethylamine acts as a non-nucleophilic base to scavenge the HCl byproduct of the reaction.[13]
-
Cooling: Cool the solution to 0°C using an ice-water bath. Acylation reactions are often highly exothermic.
-
Addition of Acylating Agent: Add benzoyl chloride (0.71 g, 0.58 mL, 5.02 mmol, 1.0 eq) dropwise to the cold, stirring solution over 10 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: a. Quench the reaction by adding 20 mL of water. b. Separate the organic layer. c. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL). d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude product can often be purified by crystallization or by silica gel column chromatography if necessary.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive reagents; Insufficient heating (alkylation); Reaction time too short. | Use fresh, anhydrous solvents and reagents. Ensure the reaction reaches the target temperature. Increase reaction time and monitor by TLC/LC-MS. |
| Formation of Di-substituted Byproduct | Molar ratio of electrophile to amine is too high. | Use a molar excess of the piperazine starting material (e.g., 1.2-1.5 eq). Add the electrophile (alkyl halide/acyl chloride) slowly to the reaction mixture.[15] |
| Incomplete Reaction | Steric hindrance from bulky reagents; Insufficient base or heat. | For sterically hindered substrates, consider a more reactive electrophile (e.g., alkyl iodide instead of chloride) or a stronger, non-nucleophilic base. Increase reaction temperature and/or time. |
| Complex Mixture of Products | Side reactions; Degradation of starting material or product. | Ensure the reaction is run under an inert atmosphere (N₂ or Ar) if reagents are sensitive. Check the stability of compounds at the reaction temperature. |
Conclusion
The derivatization of this compound is a foundational technique in the synthesis of complex molecules for pharmaceutical research. The protocols for N-alkylation and N-acylation provided herein offer reliable and adaptable methods for modifying this valuable scaffold. Careful control over stoichiometry, reaction conditions, and purification techniques are essential for achieving high yields and purity. By understanding the principles behind each experimental step, researchers can effectively troubleshoot and optimize these procedures to accelerate the discovery and development of novel chemical entities.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Piperazine and morpholine : Synthetic preview and pharmaceutical applications | Semantic Scholar [semanticscholar.org]
- 4. This compound | C10H21N3O | CID 2734640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. This compound | CAS 4892-89-1 | Chemical-Suppliers [chemical-suppliers.eu]
- 7. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-[2-(PIPERAZIN-1-YL)ETHYL]MORPHOLINE | CAS 4892-89-1 [matrix-fine-chemicals.com]
- 11. 4892-89-1 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
Application Note: The Piperazine-Morpholine Ethyl Moiety in Modern Kinase Inhibitor Design
An in-depth analysis of current scientific literature reveals that "4-(2-Piperazin-1-yl-ethyl)-morpholine" is not documented as a standalone therapeutic agent in cancer research. Instead, its significance lies in its role as a key structural motif and synthetic building block in the development of potent and targeted anti-cancer drugs. The morpholine and piperazine rings are privileged scaffolds in medicinal chemistry, frequently incorporated into kinase inhibitors to enhance properties like aqueous solubility, cell permeability, and target binding affinity.
This guide, therefore, focuses on the application of the piperazine-morpholine ethyl scaffold , as exemplified by this compound, in the design and evaluation of novel kinase inhibitors for cancer therapy. We will explore the rationale for its use, its influence on pharmacodynamics and pharmacokinetics, and provide detailed protocols for evaluating compounds containing this moiety.
1. Introduction: The Rationale for a Privileged Scaffold
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many cancers. Kinase inhibitors have consequently become a major class of oncology drugs. The development of effective inhibitors hinges on achieving high potency, selectivity, and favorable drug-like properties (ADME - Absorption, Distribution, Metabolism, and Excretion).
The this compound scaffold is a valuable tool in this pursuit. Its components serve distinct, synergistic functions:
-
Morpholine Ring : This group is highly polar and improves aqueous solubility, a common challenge in drug development. Its hydrogen bond accepting capacity can also aid in anchoring the molecule within the ATP-binding pocket of target kinases.
-
Piperazine Ring : Often serving as a linker, the basic nitrogen atom of the piperazine ring is typically protonated at physiological pH. This positive charge can form crucial ionic interactions with acidic residues (e.g., aspartate) in the kinase hinge region, significantly enhancing binding affinity.
-
Ethyl Linker : Provides conformational flexibility, allowing the piperazine and morpholine rings to adopt optimal positions for target engagement and improved pharmacokinetic profiles.
Compounds incorporating this scaffold have shown promise in targeting several important cancer-related kinases, including PI3K, mTOR, and receptor tyrosine kinases.
2. Core Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway
A primary application of this scaffold is in the design of inhibitors targeting the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway. This pathway is one of the most frequently hyperactivated signaling cascades in human cancers, playing a central role in cell growth, proliferation, survival, and metabolism. Dual PI3K/mTOR inhibitors, which can block the pathway at two critical nodes, are of particular interest.
The piperazine-morpholine moiety is instrumental in the design of such dual inhibitors. For instance, in the development of the clinical-stage compound Gedatolisib (PF-05212384), a morpholino-pyrimidine core is attached to a piperazine group to achieve potent and selective inhibition of both PI3K and mTOR. The morpholine group often occupies the solvent-exposed region of the ATP-binding cleft, while the piperazine interacts with the hinge region.
Below is a conceptual diagram illustrating how a hypothetical inhibitor containing the this compound scaffold might disrupt the PI3K/Akt/mTOR pathway.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by a scaffold-based kinase inhibitor.
Experimental Protocols for Evaluation
The following protocols outline a standard workflow for assessing the anti-cancer activity of a novel kinase inhibitor incorporating the this compound scaffold.
Protocol 1: In Vitro Cell Viability and Cytotoxicity Assay
This protocol determines the concentration of the test compound required to inhibit cancer cell growth by 50% (IC50), a key measure of potency.
A. Materials
-
Cancer cell line with a known activated pathway (e.g., MCF-7 or PC-3 for PI3K pathway).
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
Test Compound (solubilized in DMSO).
-
96-well clear-bottom cell culture plates.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar.
-
Multimode plate reader with luminescence detection.
B. Step-by-Step Methodology
-
Cell Seeding : Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete growth medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Scientist's Note: Seeding density is critical. Too few cells may lead to high variability, while too many can result in overgrowth and nutrient depletion, masking the drug's effect.
-
-
Compound Preparation : Prepare a 2X serial dilution of the test compound in growth medium, starting from a high concentration (e.g., 20 µM). Include a "vehicle control" (medium with the same percentage of DMSO as the highest drug concentration) and a "no cells" blank control.
-
Cell Treatment : Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions (or vehicle control) to the respective wells.
-
Incubation : Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Rationale: A 72-hour incubation period is standard for assessing effects on cell proliferation, as it typically covers at least two cell doubling times.
-
-
Viability Measurement :
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition : Read the luminescence on a plate reader.
-
Data Analysis :
-
Subtract the average luminescence from the "no cells" blank wells from all other readings.
-
Normalize the data by expressing the readings from drug-treated wells as a percentage of the vehicle control wells (% Viability).
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.
-
C. Sample Data Presentation
| Cell Line | PI3K Pathway Status | Test Compound IC50 (nM) |
| MCF-7 | PIK3CA Mutant | 50.5 |
| PC-3 | PTEN Null | 85.2 |
| U87-MG | PTEN Mutant | 70.8 |
Protocol 2: Western Blot Analysis for Target Engagement
This protocol verifies that the compound inhibits the intended target within the cancer cells by measuring the phosphorylation status of downstream proteins.
A. Materials
-
Cancer cells and test compound.
-
6-well plates.
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescence (ECL) substrate.
-
SDS-PAGE gels and Western blotting equipment.
B. Step-by-Step Methodology
-
Cell Treatment : Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the test compound at relevant concentrations (e.g., 0.5x, 1x, and 5x the IC50 value) for a short duration (e.g., 2-4 hours). Include a vehicle control.
-
Rationale: A short treatment time is used to capture immediate effects on signaling pathways, before secondary effects or cell death programs are initiated.
-
-
Protein Extraction : Wash cells with ice-cold PBS and lyse them directly in the plate with 150 µL of ice-cold RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification : Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation : Normalize the protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer : Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel and then transfer the separated proteins to a PVDF membrane.
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with the primary antibody (e.g., anti-p-Akt, diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again three times with TBST.
-
-
Detection : Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing : To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein (like GAPDH) or the total, non-phosphorylated form of the target protein (e.g., total-Akt).
Preclinical Evaluation Workflow
The overall process of evaluating a novel compound from initial screening to preclinical candidacy can be visualized as follows:
Caption: A streamlined workflow for the preclinical evaluation of a novel kinase inhibitor.
Application Notes and Protocols for the Neuropharmacological Investigation of 4-(2-Piperazin-1-yl-ethyl)-morpholine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unveiling the Potential of a Novel Piperazine-Morpholine Scaffold
In the landscape of neuropharmacology, the piperazine moiety is a well-established pharmacophore present in a multitude of clinically successful drugs targeting the central nervous system (CNS).[1][2][3][4][5] Its versatile structure allows for interactions with a range of neurotransmitter receptors, including those for serotonin and dopamine.[1][4][6][7] The compound 4-(2-Piperazin-1-yl-ethyl)-morpholine, also known as 1-[2-(Morpholin-4-yl)ethyl]piperazine, presents a unique structural combination by incorporating a morpholine ring through an ethyl linker to the piperazine core. While direct neuropharmacological studies on this specific molecule are not extensively documented in current literature, its structural components suggest a strong potential for CNS activity.
The morpholine group can favorably modulate physicochemical properties such as solubility and metabolic stability, potentially improving blood-brain barrier permeability.[8] This document serves as a comprehensive guide for researchers aiming to elucidate the neuropharmacological profile of this compound. We will provide a hypothesized mechanism of action based on structural analogy to known CNS-active compounds, along with detailed protocols for its in vitro and in vivo characterization.
Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 4892-89-1 | [9] |
| Molecular Formula | C10H21N3O | [9] |
| Molecular Weight | 199.29 g/mol | [9] |
| IUPAC Name | 4-(2-piperazin-1-ylethyl)morpholine | [9] |
| Solubility | 22.7 µg/mL at pH 7.4 | [9] |
Hypothesized Mechanism of Action: A Focus on Serotonergic and Dopaminergic Pathways
Based on the prevalence of the piperazine scaffold in drugs targeting monoaminergic systems, we hypothesize that this compound may act as a modulator of serotonin (5-HT) and/or dopamine (D) receptors.[1][6][7] Many arylpiperazine derivatives exhibit high affinity for 5-HT1A, 5-HT2A, and D2 receptors.[7][10][11][12] The N-ethylmorpholine substitution in the compound of interest may influence its receptor subtype selectivity and functional activity (agonist, antagonist, or partial agonist).
A plausible signaling cascade initiated by the interaction of this compound with a G-protein coupled receptor (GPCR) such as a 5-HT or dopamine receptor is depicted below.
Hypothesized GPCR signaling cascade for this compound.
Protocols for Neuropharmacological Characterization
To systematically evaluate the neuropharmacological properties of this compound, a tiered approach involving in vitro and in vivo assays is recommended.
Part 1: In Vitro Characterization
Objective: To determine the binding affinity and functional activity of the compound at key CNS receptors.
1.1. Radioligand Binding Assays
This protocol outlines a competitive binding assay to determine the affinity (Ki) of this compound for a panel of serotonin and dopamine receptors.
-
Materials:
-
Cell membranes expressing the human receptor of interest (e.g., 5-HT1A, 5-HT2A, D2, D3).
-
Radioligand specific for each receptor (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A, [3H]Spiperone for D2).
-
This compound stock solution (in DMSO or appropriate vehicle).
-
Assay buffer (specific to each receptor).
-
Non-specific binding control (a high concentration of a known unlabeled ligand).
-
Scintillation vials and cocktail.
-
Microplate harvester and scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the cell membranes, radioligand, and either vehicle, non-specific control, or a concentration of the test compound.
-
Incubate at the recommended temperature and duration for the specific receptor assay.
-
Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the IC50 value using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Workflow for Radioligand Binding Assay.
1.2. Functional Assays (e.g., cAMP Assay for Gs/Gi-coupled Receptors)
This protocol is designed to determine if this compound acts as an agonist or antagonist at a receptor that couples to adenylyl cyclase.
-
Materials:
-
CHO or HEK293 cells stably expressing the receptor of interest (e.g., 5-HT1A, D2).
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
This compound.
-
Known agonist and antagonist for the receptor.
-
Forskolin (to stimulate cAMP production).
-
Cell culture medium and reagents.
-
-
Procedure (Antagonist Mode):
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Add a fixed concentration (e.g., EC80) of the known agonist.
-
Incubate for the recommended time to allow for cAMP production.
-
Lyse the cells and perform the cAMP measurement according to the kit manufacturer's instructions.
-
Determine the ability of the test compound to inhibit the agonist-induced cAMP production and calculate the IC50.
-
-
Procedure (Agonist Mode):
-
Plate the cells as above.
-
Add varying concentrations of this compound.
-
If testing a Gi-coupled receptor, add forskolin to stimulate basal cAMP levels.
-
Incubate and measure cAMP levels.
-
Determine the ability of the test compound to stimulate (Gs) or inhibit (Gi) cAMP production and calculate the EC50 and Emax.
-
Part 2: In Vivo Behavioral Assessments
Objective: To evaluate the potential anxiolytic, antidepressant, or antipsychotic-like effects of the compound in rodent models. All animal procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
2.1. Elevated Plus Maze (EPM) for Anxiolytic Activity
The EPM is a widely used model to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.
-
Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.
-
Animals: Adult mice or rats.
-
Procedure:
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal, oral) at a specified time before testing.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the session with a video camera for later analysis.
-
Score the time spent in the open and closed arms, and the number of entries into each arm.
-
Compare the results between the treated and vehicle groups.
-
2.2. Forced Swim Test (FST) for Antidepressant-like Activity
The FST is a common screening tool for antidepressant drugs. These compounds typically reduce the duration of immobility.
-
Apparatus: A transparent cylinder filled with water.
-
Animals: Adult mice or rats.
-
Procedure:
-
Administer the test compound or vehicle.
-
Place the animal in the water-filled cylinder for a 6-minute session.
-
Record the session and score the duration of immobility during the last 4 minutes.
-
Compare the immobility time between the treated and vehicle groups.
-
General Workflow for In Vivo Behavioral Testing.
Data Presentation: A Hypothetical Profile
The following table illustrates the type of quantitative data that could be generated from the proposed studies.
| Assay | Receptor | Parameter | Hypothetical Value |
| Binding | 5-HT1A | Ki (nM) | 50 |
| 5-HT2A | Ki (nM) | 250 | |
| D2 | Ki (nM) | 80 | |
| Functional | 5-HT1A | EC50 (nM) | 120 |
| Emax (%) | 40 (Partial Agonist) | ||
| D2 | IC50 (nM) | 150 (Antagonist) | |
| Behavioral | EPM | % Time in Open Arms | Increased by 50% at 10 mg/kg |
| FST | Immobility Time (s) | Decreased by 40% at 20 mg/kg |
Conclusion and Future Directions
The structural features of this compound make it a compelling candidate for neuropharmacological investigation. The protocols outlined in this document provide a robust framework for its initial characterization. Based on the hypothetical data, this compound could represent a novel agent with a mixed 5-HT1A partial agonist and D2 antagonist profile, suggesting potential therapeutic applications in mood and anxiety disorders. Further studies should include a broader receptor screening panel, pharmacokinetic profiling, and evaluation in more complex behavioral models to fully elucidate its therapeutic potential.
References
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 6. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound | C10H21N3O | CID 2734640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 5-HT1A and 5-HT2A receptors affinity, docking studies and pharmacological evaluation of a series of 8-acetyl-7-hydroxy-4-methylcoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Interaction of arylpiperazines with the dopamine receptor D2 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust HPLC-UV Method for the Quantification of Piperazine and its Derivatives in Pharmaceutical Analytes
The Analytical Imperative and The Piperazine Challenge
Piperazine and its substituted derivatives are a cornerstone of modern pharmaceuticals, forming the structural core of drugs ranging from anthelmintics to antipsychotics and antihistamines.[1][2] Its prevalence as a starting material in synthesis means that it can often be present as a process-related impurity in the final API.[3] Regulatory bodies, such as those guided by the International Conference on Harmonisation (ICH), mandate strict control over such impurities.[3]
The primary analytical challenge posed by piperazine is its lack of a suitable chromophore, rendering it virtually transparent to UV detection at standard analytical wavelengths ( > 220 nm).[4] Furthermore, its high polarity and basic nature (pKa values of ~5.35 and ~9.73) result in poor retention on conventional reversed-phase (RP-HPLC) columns, often eluting at or near the solvent front.[5] This guide details a robust strategy to overcome these obstacles.
Strategic Approach: Pre-Column Derivatization
To confer UV activity and improve chromatographic retention, a pre-column derivatization strategy is employed. This involves a chemical reaction between the analyte (piperazine) and a derivatizing agent to form a stable, highly conjugated product with a strong UV absorbance at a convenient wavelength.
Why NBD-Cl? 4-chloro-7-nitrobenzofuran (NBD-Cl) is an excellent derivatizing agent for primary and secondary amines for several key reasons:
-
Reaction Specificity: It reacts efficiently with the secondary amine groups of the piperazine ring.
-
Strong Chromophore: The resulting NBD-piperazine derivative is intensely colored and exhibits a strong molar absorptivity in the visible region (~470 nm) or a useful UV region (~340 nm), moving detection away from the noisy, low-UV region.[4]
-
Improved Retention: The addition of the bulky, relatively non-polar NBD group significantly increases the hydrophobicity of the piperazine molecule, leading to excellent retention and separation on standard C18 columns.
The general workflow for this analytical approach is outlined below.
Caption: General workflow for piperazine analysis via derivatization.
Detailed Application Protocol
This protocol is adapted from established methods for the determination of piperazine in an active pharmaceutical ingredient.[4]
Reagents, Solvents, and Materials
| Component | Grade/Specification | Recommended Supplier |
| Piperazine Reference Standard | >99% Purity | Sigma-Aldrich |
| 4-chloro-7-nitrobenzofuran (NBD-Cl) | >98% Purity | Sigma-Aldrich |
| Acetonitrile (ACN) | HPLC Grade | Fisher Scientific |
| Methanol (MeOH) | HPLC Grade | Fisher Scientific |
| Diethylamine (DEA) | Reagent Grade | Sigma-Aldrich |
| Water | HPLC/Milli-Q Grade | In-house system |
| Sodium Bicarbonate | ACS Grade | VWR |
| Hydrochloric Acid (HCl) | ACS Grade | VWR |
| HPLC Column | Chiralpak IC, 5 µm, 250 x 4.6 mm | Daicel |
| Syringe Filters | 0.45 µm, Nylon or PTFE | Whatman/Pall |
Note on Column Selection: While a standard C18 column can be effective post-derivatization, the referenced method found excellent separation from the API on a Chiralpak IC column, demonstrating its utility in complex matrices even for achiral separations.[4] The principle remains the same: the derivatized analyte is now hydrophobic enough for reversed-phase or normal-phase mechanics.
Preparation of Solutions
-
Diluent: Acetonitrile and Water in a 50:50 (v/v) ratio.
-
Sodium Bicarbonate Buffer (0.1 M): Dissolve 0.84 g of sodium bicarbonate in 100 mL of HPLC water.
-
NBD-Cl Reagent (1 mg/mL): Dissolve 10 mg of NBD-Cl in 10 mL of Acetonitrile. Prepare this solution fresh daily and protect it from light.
-
HCl Quenching Solution (0.1 M): Add 0.83 mL of concentrated HCl to 99.17 mL of HPLC water.
-
Piperazine Stock Standard (500 µg/mL): Accurately weigh 25 mg of piperazine standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Piperazine Working Standard (5 µg/mL): Dilute 1.0 mL of the Piperazine Stock Standard to 100 mL with Diluent.
Derivatization Procedure
-
For Standards: Pipette 1.0 mL of the Piperazine Working Standard (5 µg/mL) into an autosampler vial.
-
For Samples: Accurately weigh approximately 500 mg of the API sample into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent. Pipette 1.0 mL of this sample solution into an autosampler vial.
-
Add 0.5 mL of 0.1 M Sodium Bicarbonate Buffer to each vial.
-
Add 0.5 mL of the NBD-Cl Reagent (1 mg/mL) to each vial.
-
Cap the vials tightly and vortex for 30 seconds.
-
Incubate the vials in a heating block or water bath at 60°C for 30 minutes.
-
After incubation, cool the vials to room temperature.
-
Add 0.5 mL of 0.1 M HCl to quench the reaction. Vortex to mix.
-
The solution is now ready for injection.
Caption: Reaction of piperazine with NBD-Cl to form a UV-active product.
HPLC-UV Operating Conditions
The following conditions have been validated for robust performance.[4]
| Parameter | Condition | Rationale |
| HPLC System | Agilent 1260 or equivalent | Standard, reliable system for routine analysis. |
| Column | Chiralpak IC, 5 µm, 250 x 4.6 mm | Provided optimal resolution from API and impurities.[4] |
| Mobile Phase | Acetonitrile:Methanol:DEA (90:10:0.1, v/v/v) | Organic-rich mobile phase provides adequate retention for the hydrophobic derivative. DEA improves peak shape for basic analytes. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, balancing analysis time and pressure. |
| Column Temp. | 35°C | Improves peak efficiency and reduces viscosity, ensuring reproducible retention times. |
| Injection Vol. | 10 µL | A small volume is sufficient due to the high sensitivity of the derivatized analyte. |
| UV Detector | Photodiode Array (PDA) or Variable Wavelength (VWD) | PDA is preferred to confirm peak purity. |
| Detection λ | 340 nm | Wavelength of high absorbance for the NBD-derivative, offering excellent sensitivity.[4] |
| Run Time | 20 minutes | Sufficient to elute the derivative and any potential interferences. |
System Suitability and Method Validation
To ensure the trustworthiness of the results on a day-to-day basis, a System Suitability Test (SST) must be performed before any sample analysis. This is a self-validating check of the system's performance.
-
Prepare the derivatized Piperazine Working Standard as described in section 3.3.
-
Make five replicate injections of this standard.
-
Calculate the parameters below. The system is deemed suitable if all criteria are met.
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (Tf) | ≤ 2.0 | Ensures peak symmetry, critical for accurate integration. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and separation power. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the injector and detector. |
| % RSD of Retention Time | ≤ 1.0% | Confirms the stability and precision of the pump/flow rate. |
The method was validated for linearity, accuracy, precision, and robustness, with the Limit of Detection (LOD) and Limit of Quantification (LOQ) established at 30 ppm and 90 ppm, respectively.[4]
Alternative Chromatographic Strategies
While derivatization is a powerful tool, other strategies can be considered depending on the analyte and matrix.
-
Hydrophilic Interaction Chromatography (HILIC): For underivatized, polar piperazine, HILIC is a viable option. It uses a polar stationary phase (like silica or cyano) with a high-organic mobile phase to retain and separate polar compounds.[6] Detection can be challenging and may require detectors like Evaporative Light Scattering (ELSD) or Mass Spectrometry (MS).[6]
-
Ion-Pair Chromatography: This technique adds a large, ionic molecule (an ion-pair reagent) to the mobile phase.[7] The reagent forms a neutral ion-pair with the charged piperazine analyte, which can then be retained and separated on a standard C18 column. This can enable direct UV detection if the ion-pairing agent itself is a chromophore.[6]
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No/Low Peak Response | Incomplete derivatization; NBD-Cl reagent degraded; Incorrect pH. | Prepare fresh NBD-Cl daily; Ensure buffer pH is correct; Check incubation time/temp. |
| Poor Peak Shape (Tailing) | Active sites on column; Mobile phase pH incorrect. | Add a competitor base like DEA to the mobile phase; Use a base-deactivated column. |
| Shifting Retention Times | Column temperature fluctuation; Mobile phase composition drift; Pump malfunction. | Use a column oven; Prepare fresh mobile phase daily; Degas mobile phase; Check pump for leaks. |
| Extraneous Peaks | Contamination from reagents; Side-reactions from derivatization. | Run a reagent blank (all steps without analyte); Optimize derivatization conditions (time, temp). |
Conclusion
The analysis of piperazine by HPLC-UV is a solvable challenge that requires a tailored approach to address its inherent chemical properties. The pre-column derivatization method detailed here, using NBD-Cl, provides a robust, sensitive, and reliable protocol suitable for quality control and research environments. By converting the non-chromophoric, polar piperazine into a hydrophobic, UV-active derivative, standard reversed-phase HPLC instrumentation can be used effectively. The causality-driven explanations for method parameters and the inclusion of a self-validating system suitability test provide the user with a comprehensive and trustworthy analytical solution.
References
Application Notes & Protocols: Synthesis of Novel Bioactive Compounds from 4-(2-Piperazin-1-yl-ethyl)-morpholine
Abstract
This comprehensive guide provides a detailed exploration of synthetic strategies for generating novel chemical entities derived from 4-(2-piperazin-1-yl-ethyl)-morpholine. This readily available starting material serves as a versatile scaffold, incorporating both the morpholine and piperazine heterocycles, which are considered privileged structures in medicinal chemistry.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering in-depth protocols and the underlying chemical principles for the synthesis of diverse compound libraries with potential therapeutic applications. We will delve into key synthetic transformations, including N-acylation, N-alkylation, and reductive amination, providing step-by-step protocols and discussing the rationale behind these derivatization strategies.
Introduction: The Strategic Importance of the Piperazine-Morpholine Scaffold
The piperazine and morpholine rings are ubiquitous motifs in a vast array of clinically approved drugs and biologically active molecules.[1][3][4] The piperazine moiety, a six-membered ring containing two nitrogen atoms, often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and the ability to modulate basicity for optimal target engagement.[5] It frequently serves as a linker or a key pharmacophoric element in compounds targeting a wide range of receptors and enzymes.[1][6] Similarly, the morpholine ring, with its ether linkage, can enhance metabolic stability and aqueous solubility while providing a hydrogen bond acceptor.[7][8]
The compound this compound (CAS 4892-89-1) strategically combines these two valuable heterocycles.[9][10][11] Its structure presents a key reactive handle: the secondary amine of the piperazine ring. This site allows for straightforward chemical modification, enabling the exploration of a vast chemical space and the generation of novel derivatives with diverse functionalities. The derivatization of this scaffold is a common strategy in the pursuit of new therapeutic agents, including anticancer, antimicrobial, and antidiabetic compounds.[2][12][13]
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is crucial for successful reaction planning and execution.
| Property | Value | Source |
| Molecular Formula | C10H21N3O | [9][14] |
| Molecular Weight | 199.30 g/mol | [9][14] |
| Appearance | Slightly yellow liquid | [15] |
| Boiling Point | 106-107 °C at 0.2 Torr | [14] |
| CAS Number | 4892-89-1 | [9][11] |
| SMILES | C1CN(CCN1)CCN2CCOCC2 | [9] |
Core Synthetic Strategies and Protocols
The primary site of reactivity on this compound is the N-H proton of the piperazine ring. This secondary amine can readily undergo a variety of classical organic transformations. The following sections detail the protocols for the most common and versatile of these reactions.
N-Acylation: Synthesis of Amide Derivatives
N-acylation is a robust method for introducing a wide range of functional groups, including aromatic, heteroaromatic, and aliphatic moieties. This reaction is typically high-yielding and proceeds under mild conditions. The resulting amides can exhibit diverse biological activities and serve as key intermediates for further functionalization.
Rationale: The introduction of an acyl group can modulate the electronic properties and steric bulk of the molecule, influencing its binding affinity to biological targets. Furthermore, the amide bond is a common feature in many pharmaceuticals due to its metabolic stability and ability to participate in hydrogen bonding.
Experimental Workflow: N-Acylation
Caption: General workflow for N-acylation of this compound.
Protocol: General Procedure for N-Acylation
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile).
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.2-1.5 eq.), to the solution and stir for 5-10 minutes at room temperature.
-
Addition of Acylating Agent: Slowly add the desired acylating agent (e.g., acyl chloride or anhydride) (1.1 eq.) to the reaction mixture. The addition is often performed at 0 °C to control any exotherm.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-acylated product.
-
Characterization: Confirm the structure of the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
N-Alkylation: Introduction of Alkyl and Arylalkyl Groups
N-alkylation introduces new carbon-based substituents onto the piperazine nitrogen. This can be achieved through nucleophilic substitution with alkyl halides or via more complex methodologies like the Buchwald-Hartwig amination for the introduction of aryl groups.
Rationale: The addition of alkyl or arylalkyl groups can significantly alter the lipophilicity, size, and conformational flexibility of the molecule. These changes can be crucial for optimizing interactions with hydrophobic pockets in target proteins and for improving cell permeability.
Experimental Workflow: N-Alkylation
Caption: General workflow for N-alkylation of this compound.
Protocol: General Procedure for N-Alkylation with Alkyl Halides
-
Reaction Setup: To a solution of this compound (1.0 eq.) in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF), add a base like potassium carbonate or sodium hydride (1.5-2.0 eq.).
-
Addition of Alkylating Agent: Add the alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq.) to the mixture.
-
Reaction: Heat the reaction mixture to an appropriate temperature (typically 60-100 °C) and stir until the starting material is consumed, as indicated by TLC or LC-MS analysis.
-
Work-up: Cool the reaction mixture to room temperature and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purification: Purify the residue by flash chromatography or crystallization to yield the pure N-alkylated product.
-
Characterization: Characterize the final compound by spectroscopic methods (NMR, MS).
Reductive Amination: Synthesis of N-Substituted Amines
Reductive amination is a powerful and versatile method for forming C-N bonds. It involves the reaction of the secondary amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding amine.
Rationale: This method allows for the introduction of a wide variety of structurally diverse substituents, as a vast number of aldehydes and ketones are commercially available. The resulting tertiary amines are common features in many bioactive molecules.
Experimental Workflow: Reductive Amination
References
- 1. researchgate.net [researchgate.net]
- 2. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration [pharmjournal.ru]
- 4. researchgate.net [researchgate.net]
- 5. Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties[v1] | Preprints.org [preprints.org]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. e3s-conferences.org [e3s-conferences.org]
- 9. This compound | C10H21N3O | CID 2734640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. 4-[2-(PIPERAZIN-1-YL)ETHYL]MORPHOLINE | CAS 4892-89-1 [matrix-fine-chemicals.com]
- 12. Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 4892-89-1 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 15. echemi.com [echemi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-(2-Piperazin-1-yl-ethyl)-morpholine
Welcome to the technical support center for the synthesis of 4-(2-Piperazin-1-yl-ethyl)-morpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable morpholine and piperazine-containing scaffold.[1] We will delve into the primary synthetic routes, troubleshoot common issues leading to low yields, and provide practical, field-tested solutions to optimize your experimental outcomes.
Overview of Synthetic Strategies
The most prevalent method for synthesizing this compound involves the N-alkylation of piperazine with a suitable 4-(2-haloethyl)morpholine derivative. An alternative and increasingly popular method is reductive amination. Each approach has its own set of advantages and potential pitfalls that we will explore.
Synthetic Pathway: N-Alkylation
The N-alkylation route is a classical and widely used method for constructing C-N bonds.[2] In this case, it involves the reaction of piperazine with a pre-formed 4-(2-chloroethyl)morpholine or a related derivative.
Caption: General N-alkylation of piperazine.
Troubleshooting Guide: N-Alkylation Route
This section addresses specific issues you may encounter during the N-alkylation synthesis of this compound.
Q1: My reaction yield is very low, and I see a significant amount of a higher molecular weight byproduct. What is happening and how can I fix it?
A1: The most common issue in piperazine alkylation is the formation of the di-substituted byproduct, where both nitrogen atoms of the piperazine ring have been alkylated.[3] This occurs because the mono-alkylated product is still nucleophilic and can react with another molecule of the alkylating agent.
Potential Causes and Solutions:
| Cause | Explanation | Solution |
| Incorrect Stoichiometry | Using an excess of the morpholinoethyl halide will drive the reaction towards di-substitution. | Use a precise 1:1 stoichiometry of piperazine to the alkylating agent.[3] In some cases, using a slight excess of piperazine can favor mono-alkylation. |
| High Reaction Temperature | Elevated temperatures can provide the activation energy needed for the second alkylation to occur at a significant rate. | Conduct the reaction at a lower temperature. Monitor the reaction progress using TLC or LC-MS to determine the optimal temperature for mono-alkylation.[3] |
| Prolonged Reaction Time | Allowing the reaction to proceed for too long increases the probability of the mono-substituted product reacting further. | Monitor the reaction closely and quench it once the formation of the desired product is maximized and before significant di-substitution occurs.[3] |
| Strongly Basic Conditions | A highly basic environment can deprotonate the mono-substituted product, increasing its nucleophilicity and susceptibility to further alkylation. | Use a milder base such as sodium bicarbonate or potassium carbonate instead of strong bases like sodium hydroxide.[3] |
Q2: I am struggling to achieve selective mono-alkylation. Are there any alternative strategies to improve selectivity?
A2: Yes, protecting group chemistry is a powerful tool to ensure mono-functionalization of symmetrical molecules like piperazine.
Protecting Group Strategy:
A common and effective approach is to use a protecting group, such as the tert-butoxycarbonyl (Boc) group, to temporarily block one of the piperazine nitrogens.[3]
Caption: Mono-alkylation using a Boc protecting group.
Experimental Protocol for Boc Protection and Alkylation: [3]
-
Protection: Dissolve piperazine (2 equivalents) in a suitable solvent like dichloromethane (DCM). Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1 equivalent) in DCM. Stir at room temperature overnight. The mono-Boc-piperazine can be purified by extraction and chromatography.
-
Alkylation: Combine the purified 1-Boc-piperazine (1 equivalent), 4-(2-chloroethyl)morpholine (1 equivalent), and a base like potassium carbonate in a solvent such as acetone. Reflux the mixture and monitor by TLC or LC-MS.
-
Deprotection: Once the alkylation is complete, the Boc group can be removed by treatment with an acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent.
Q3: My product is difficult to purify. What are some effective purification strategies?
A3: Purification can be challenging due to the presence of unreacted starting materials, the di-substituted byproduct, and salts.
Purification Techniques:
| Technique | Description |
| Aqueous Wash | During the workup, thorough aqueous washes can help remove water-soluble impurities like quaternary ammonium salts and excess piperazine salts.[3] |
| Column Chromatography | Silica gel column chromatography is often effective for separating the mono- and di-substituted products. A gradient elution system, for example, with dichloromethane and methanol, may be required. |
| Distillation | If the product is thermally stable, vacuum distillation can be a viable purification method, especially for larger scales. The boiling point of this compound is reported as 106-107 °C at 0.2 Torr.[4] |
| Crystallization | If a suitable salt of the product can be formed (e.g., hydrochloride or maleate), crystallization can be an excellent method for achieving high purity. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the N-alkylation reaction?
A1: A base is crucial to neutralize the hydrogen halide (e.g., HCl) that is formed during the reaction. This prevents the protonation of the piperazine, which would render it non-nucleophilic and stop the reaction.[5]
Q2: Can I use 4-(2-bromoethyl)morpholine instead of the chloro- derivative?
A2: Yes, the bromo- derivative is generally more reactive than the chloro- derivative in nucleophilic substitution reactions. This may allow for milder reaction conditions (e.g., lower temperature or shorter reaction time), but it could also potentially increase the rate of di-substitution, so careful monitoring is advised.
Q3: Is reductive amination a viable alternative for this synthesis?
A3: Absolutely. Reductive amination is a powerful and often high-yielding method for forming C-N bonds.[6] In this case, it would involve the reaction of 4-(2-aminoethyl)morpholine with a protected piperazine-4-carbaldehyde, followed by reduction, or a similar strategy. This method can offer better control over selectivity compared to direct alkylation.[7]
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Standard laboratory safety practices should always be followed. 4-(2-Aminoethyl)morpholine and its derivatives can be corrosive and may cause skin sensitization.[8] Alkylating agents are often toxic and should be handled in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for all reagents before starting your experiment.
References
- 1. De Novo Assembly of Highly Substituted Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. 4892-89-1 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-(2-氨乙基)-吗啉 99% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Purification of 4-(2-Piperazin-1-yl-ethyl)-morpholine
Welcome to the technical support center for the purification of 4-(2-Piperazin-1-yl-ethyl)-morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The protocols and insights provided herein are grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and experimental success.
Introduction to Purification Challenges
This compound is a diamine with a relatively high boiling point and polarity. These properties, along with the basic nature of the nitrogen atoms, can present specific challenges during purification. Common issues include the presence of starting materials, formation of side-products, and difficulties in separation due to the compound's physical characteristics. This guide will walk you through the most common purification techniques—distillation, column chromatography, and recrystallization—addressing potential pitfalls and offering robust solutions.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.
Vacuum Distillation
Q1: I'm attempting to purify this compound by distillation, but I'm observing decomposition at higher temperatures. How can I avoid this?
A1: The key to successfully distilling high-boiling point amines like this compound is to use vacuum distillation.[1][2][3] This technique lowers the boiling point of the compound, allowing it to vaporize at a lower temperature and thus preventing thermal degradation.[1][3]
-
Expert Insight: The reported boiling point of this compound is 106-107°C at a pressure of 0.2 Torr.[4] Attempting to distill this compound at atmospheric pressure would require significantly higher temperatures, leading to decomposition.
Experimental Protocol: Vacuum Distillation
-
Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware joints are properly sealed with vacuum grease.
-
Vacuum Source: Connect a vacuum pump capable of achieving a pressure of at least 0.2 Torr. A cold trap should be placed between the distillation apparatus and the pump to protect the pump from corrosive vapors.
-
Heating: Use a heating mantle with a stirrer to ensure even heating of the distillation flask. The temperature of the heating bath should be set approximately 20-30°C higher than the expected boiling point of the compound at the applied pressure.[5]
-
Fraction Collection: Collect the fraction that distills at the expected boiling point and pressure. It is advisable to collect a small forerun fraction, which may contain more volatile impurities.
Q2: My distilled this compound has a yellow tint. What could be the cause and how can I fix it?
A2: A yellow discoloration in distilled amines can be due to several factors, including minor thermal decomposition or the presence of trace impurities that form colored byproducts.
-
Causality: Even under vacuum, prolonged heating can cause some degradation. Additionally, impurities from the synthesis, such as oxidized species, can co-distill with the product.
-
Solution:
-
Minimize Heating Time: Ensure the distillation is performed as efficiently as possible to minimize the time the compound is exposed to high temperatures.
-
Inert Atmosphere: Consider performing the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Post-Distillation Treatment: If the product is still colored, you can try dissolving it in a suitable solvent and treating it with a small amount of activated charcoal to adsorb the colored impurities. However, be aware that this may lead to some product loss.
-
Column Chromatography
Q3: When I run a silica gel column to purify my compound, I see significant tailing of the product spot on the TLC plate and poor separation. Why is this happening?
A3: The basic nitrogen atoms in this compound can interact strongly with the acidic silanol groups on the surface of the silica gel. This acid-base interaction leads to peak tailing and poor separation.[6][7]
-
Expert Insight: This is a very common issue when purifying amines on silica gel. The interaction can be so strong that the compound may not elute from the column at all with neutral solvent systems.
Solution: Modifying the Mobile Phase
To counteract the interaction with silica, a small amount of a basic modifier should be added to the eluent.[6][8][9]
-
Triethylamine (TEA): Adding 0.1-2% triethylamine to your mobile phase is a standard and effective practice. The TEA will compete with your product for the acidic sites on the silica, leading to sharper peaks and better separation.[6][8]
-
Ammonia in Methanol: A solution of ammonia in methanol can also be used as a polar component in your eluent system to achieve a similar effect.[9]
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis: First, determine a suitable solvent system using Thin Layer Chromatography (TLC). A good starting point for a polar amine is a mixture of dichloromethane (DCM) and methanol (MeOH).[9] Add 0.5-1% triethylamine to the eluent. Aim for an Rf value of 0.2-0.4 for your product.
-
Column Packing: Dry pack your column with silica gel and then flush it with the chosen eluent containing the basic modifier.
-
Loading: Dissolve your crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Run the column with your chosen eluent system, collecting fractions and monitoring them by TLC.
DOT Diagram: Logic for Chromatography Troubleshooting
Caption: Decision workflow for troubleshooting column chromatography of this compound.
Recrystallization
Q4: My crude product is an oil, which makes recrystallization difficult. How can I solidify it?
A4: It is common for free-base amines to be oils or low-melting solids. A highly effective method to induce solidification and facilitate purification by recrystallization is to convert the amine into a salt.[9] The hydrochloride salt is a common choice.
-
Causality: The ionic nature of the salt increases the melting point and promotes the formation of a crystal lattice.
Experimental Protocol: Salt Formation and Recrystallization
-
Salt Formation: Dissolve the oily free base in a suitable organic solvent such as diethyl ether or ethyl acetate. Slowly add a solution of HCl in the same or a compatible solvent (e.g., HCl in diethyl ether) with stirring. The hydrochloride salt will typically precipitate out of the solution.
-
Solvent Screening: To recrystallize the salt, screen for a suitable solvent. Test the solubility of a small amount of the salt in various solvents (e.g., ethanol, isopropanol, or mixtures with water) at room temperature and upon heating.[8] An ideal solvent will fully dissolve the salt when hot but have low solubility when cold.
-
Recrystallization: Dissolve the salt in the minimum amount of the chosen boiling solvent. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.[8]
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a synthesis of this compound?
A1: The impurities will depend on the synthetic route. A common synthesis involves the reaction of piperazine with 4-(2-chloroethyl)morpholine. In this case, potential impurities include:
-
Unreacted starting materials: Piperazine and 4-(2-chloroethyl)morpholine.
-
Disubstituted byproduct: 1,4-bis(2-morpholinoethyl)piperazine, where both nitrogen atoms of piperazine have reacted. This is generally less polar than the desired product.[9]
Q2: What analytical techniques are best for assessing the purity of the final product?
A2: A combination of techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): Can be used to separate and identify volatile or non-volatile impurities, respectively.
-
Thin Layer Chromatography (TLC): A quick and easy way to qualitatively assess purity and monitor the progress of a purification.
Q3: What are the main safety considerations when handling this compound?
A3: According to its PubChem entry, this compound is classified as causing skin and serious eye irritation, and it may cause respiratory irritation.[10] It is also potentially harmful if swallowed or in contact with skin.[10] Therefore, it is essential to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Summary of Purification Parameters
| Purification Technique | Key Parameters & Solvents | Expected Outcome |
| Vacuum Distillation | Pressure: ~0.2 TorrBoiling Point: 106-107°C[4] | Removal of non-volatile impurities and lower-boiling starting materials. |
| Column Chromatography | Stationary Phase: Silica GelMobile Phase: DCM/MeOH with 0.1-2% Triethylamine[6][8][9] | Separation from impurities with different polarities, such as the disubstituted byproduct. |
| Recrystallization | Form: Hydrochloride saltPotential Solvents: Ethanol, isopropanol, ethanol/water mixtures[8][11] | High purity crystalline solid, free from soluble impurities. |
References
- 1. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 2. buschvacuum.com [buschvacuum.com]
- 3. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 4. 4892-89-1 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. biotage.com [biotage.com]
- 7. biotage.com [biotage.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound | C10H21N3O | CID 2734640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of 4-(2-Piperazin-1-yl-ethyl)-morpholine in solution
Introduction
Welcome to the technical support guide for 4-(2-Piperazin-1-yl-ethyl)-morpholine (CAS 4892-89-1). This document is designed for researchers, scientists, and drug development professionals who utilize this compound in their experiments. As a molecule incorporating both piperazine and morpholine moieties, understanding its stability profile in solution is critical for generating reliable and reproducible data.[1][2] This guide provides in-depth answers to common stability-related questions, offers troubleshooting advice for experimental challenges, and details protocols for assessing stability in your own laboratory setting.
Frequently Asked Questions (FAQs) on Solution Stability
Question 1: What are the primary factors that influence the stability of this compound in solution?
The stability of this compound, like many amine-containing compounds, is primarily influenced by a combination of environmental and chemical factors.[3][4] The key factors to control are:
-
pH: The pH of the solution is one of the most critical parameters.[5] The two piperazine nitrogens and the morpholine nitrogen have different pKa values, meaning their protonation state changes with pH. Extreme pH conditions (both acidic and basic) can catalyze hydrolytic degradation of the molecule or related impurities.[5][6] For piperazine derivatives, solution pH can be a controlling parameter for their activity and behavior.[7]
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.[3][4] Thermal degradation is a significant concern, and studies on related compounds like piperazine show that degradation is first-order with respect to temperature, with high activation energies.[8]
-
Light Exposure: Exposure to light, particularly UV light, can induce photolytic degradation.[3] This process can lead to the formation of radicals and subsequent degradation cascades. Photostability testing is a standard part of stress testing as recommended by ICH guidelines.[9][10]
-
Oxidation: The nitrogen atoms in the piperazine and morpholine rings are susceptible to oxidation, which can lead to the formation of N-oxides and other degradation products.[11] The presence of dissolved oxygen, metal ions (which can act as catalysts), or oxidizing agents will accelerate this process.[8]
Question 2: What are the recommended storage conditions for stock solutions of this compound?
To ensure the long-term integrity of your this compound solutions, proper storage is essential. Based on the compound's chemical nature and general best practices for amine-containing molecules, the following conditions are recommended.
| Parameter | Recommended Condition | Rationale & Causality |
| Temperature | 2-8°C (Refrigerated) or -20°C (Frozen) for long-term storage. | Lowering the temperature significantly reduces the rate of all potential chemical degradation reactions, as described by the Arrhenius equation.[4][5] |
| Light | Store in amber vials or protect from light with aluminum foil. | Prevents photolytic degradation by blocking UV and visible light, which can provide the energy to initiate bond cleavage.[10] |
| Atmosphere | For maximum stability, overlay the solution with an inert gas (e.g., Argon or Nitrogen) before sealing. | This displaces oxygen from the headspace of the vial, minimizing the potential for oxidative degradation of the amine groups.[8] |
| Container | Use tightly sealed, suitable containers (e.g., glass vials with PTFE-lined caps).[12][13] | Prevents solvent evaporation, which would alter the concentration, and minimizes exposure to atmospheric moisture and oxygen. |
| pH | Store in a buffered solution, typically near neutral pH (e.g., pH 6-8), unless experimental conditions require otherwise. | Maintains the compound in a more stable ionization state and avoids acid- or base-catalyzed hydrolysis.[5][6] |
Question 3: What are the likely degradation pathways for this compound?
While specific degradation pathways must be empirically determined through forced degradation studies, we can predict the most probable routes based on the chemistry of the piperazine and morpholine functional groups.[11][14]
-
Oxidation: The tertiary amine nitrogens on both the piperazine and morpholine rings are susceptible to oxidation, potentially forming N-oxides. This is a common degradation pathway for amines.[11]
-
Ring Cleavage: Under harsh conditions (e.g., strong acid/base, high heat, or oxidative stress), the heterocyclic rings may undergo cleavage. Studies on the biodegradation of morpholine show that the initial step is often the cleavage of a C-N bond.[15] Photocatalytic degradation of morpholine also results in ring-opened intermediates.[16]
-
Dealkylation: The ethyl bridge connecting the two heterocyclic rings could be a point of cleavage, though this is generally less common than N-oxidation under typical storage conditions.
Below is a diagram illustrating these potential degradation points.
Caption: Potential degradation sites on the this compound molecule.
Troubleshooting Guide
Problem: I'm observing unexpected peaks in my HPLC/LC-MS analysis after preparing my solution. What could be the cause?
-
Plausible Cause 1: Degradation. The new peaks are likely degradation products. If your solution was prepared in a reactive solvent, left at room temperature, exposed to light, or prepared in a non-pH-controlled medium (e.g., pure water), degradation could have occurred. The rate of degradation can be surprisingly fast under suboptimal conditions.
-
Troubleshooting Steps:
-
Analyze a Freshly Prepared Sample: Immediately analyze a sample prepared from solid material. This will serve as your time-zero (T=0) reference chromatogram.
-
Compare Chromatograms: Compare the chromatogram of the problematic sample to the T=0 sample. Any new peaks that are not present in the T=0 sample are potential degradants.
-
Review Preparation & Storage: Critically evaluate your solution preparation and storage protocol against the recommended conditions outlined in the FAQ section. Were there any deviations? Common culprits include using unbuffered water, clear glass vials, or leaving the solution on the benchtop.
-
Perform a Simple Stability Check: Prepare a fresh solution and divide it into two aliquots. Store one under recommended conditions (refrigerated, protected from light) and the other under your previous "problem" conditions. Analyze both after 24-48 hours. A significant difference in the chromatograms will confirm that your handling procedure is causing the instability.
-
Problem: My biological or chemical assay results are inconsistent and show high variability. Could solution instability be the issue?
-
Plausible Cause: Loss of Potency. Yes, this is a classic symptom of compound instability. If the parent compound is degrading over the course of your experiment, its effective concentration is decreasing. This leads to lower-than-expected activity and poor reproducibility, especially in multi-day experiments.
-
Troubleshooting Workflow:
Caption: Workflow for diagnosing assay inconsistency due to potential compound instability.
-
Execute the Workflow: Follow the steps outlined in the diagram above. The key is to simultaneously assess both the biological/chemical activity and the chemical purity (via HPLC or LC-MS) over the time course of your experiment.
-
Analyze the Data: If you observe a time-dependent decrease in assay signal that correlates with a decrease in the main peak area and the appearance of new peaks in your chromatogram, you have strong evidence that solution instability is the root cause.
-
Corrective Action: If instability is confirmed, you must revise your experimental protocol. Consider preparing fresh solutions from solid for each experiment or, if the solution is stable for a shorter period (e.g., 8 hours), prepare a new working solution daily from a properly stored, frozen stock aliquot.
Key Experimental Protocols
Protocol 1: General Stability Assessment in an Aqueous Buffer
This protocol provides a framework for evaluating the stability of this compound in a specific buffered solution at a given temperature.
-
Preparation of T=0 Sample:
-
Prepare a stock solution of the compound in a suitable organic solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Dilute the stock solution into your chosen aqueous buffer (e.g., PBS, pH 7.4) to the final desired concentration (e.g., 10 µg/mL). Ensure the final concentration of the organic solvent is low (e.g., <0.5%).
-
Immediately after preparation, transfer an aliquot to an HPLC vial and analyze. This is your T=0 reference. Record the peak area of the parent compound.
-
-
Incubation:
-
Place the remaining solution in a sealed, amber vial.
-
Store the vial at the desired test temperature (e.g., Room Temperature ~25°C, or 37°C).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), withdraw an aliquot from the incubated solution.
-
Analyze the aliquot by HPLC using the same method as the T=0 sample.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample: % Remaining = (Peak Area at Time_X / Peak Area at Time_0) * 100
-
A loss of >5-10% purity typically indicates meaningful degradation.
-
Protocol 2: Conducting a Forced Degradation (Stress Testing) Study
Forced degradation studies are essential for understanding degradation pathways and developing stability-indicating analytical methods.[11][14] They involve subjecting the compound to harsh conditions to intentionally induce degradation.[9]
| Condition | Reagent/Setup | Typical Duration | Termination Step |
| Acid Hydrolysis | 0.1 M HCl | Heat at 60°C for 2-8 hours | Neutralize with an equimolar amount of 0.1 M NaOH |
| Base Hydrolysis | 0.1 M NaOH | Heat at 60°C for 2-8 hours | Neutralize with an equimolar amount of 0.1 M HCl |
| Oxidation | 3% H₂O₂ | Room Temp for 24 hours | Quench with a reducing agent (e.g., sodium bisulfite) if needed, or dilute to stop the reaction. |
| Thermal | Heat solution at 80°C (in oven) | 24-72 hours | Cool to room temperature. |
| Photolytic | Expose solution to ICH-compliant light source (UV/Vis)[10] | Per ICH Q1B guidelines (e.g., 1.2 million lux hours) | Analyze directly. Include a dark control sample wrapped in foil. |
General Procedure:
-
Prepare separate solutions of the compound (e.g., 1 mg/mL) for each stress condition.[9]
-
Expose the solutions to the conditions outlined in the table. The goal is to achieve 5-20% degradation; adjust time and temperature as needed.[9]
-
After the specified duration, terminate the stress as described.
-
Analyze all samples (including an unstressed control) by a suitable method, such as LC-MS, to identify and characterize the degradation products.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 4. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 5. researchgate.net [researchgate.net]
- 6. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. fishersci.com [fishersci.com]
- 13. pentachemicals.eu [pentachemicals.eu]
- 14. rjptonline.org [rjptonline.org]
- 15. researchgate.net [researchgate.net]
- 16. Kinetics and products of the photocatalytic degradation of morpholine (tetrahydro-2H-1,4-oxazine) in TiO2 aqueous suspensions - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Derivatization of 4-(2-Piperazin-1-yl-ethyl)-morpholine
Welcome to the technical support guide for the derivatization of 4-(2-Piperazin-1-yl-ethyl)-morpholine. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the chemical modification of this versatile building block. As researchers and drug development professionals, understanding the nuances of its reactivity is paramount to achieving high-yield, high-purity outcomes. This guide is structured to address specific experimental challenges, explaining the underlying chemical principles to empower you to optimize your synthetic routes.
The core reactivity of this compound is centered on the secondary amine of the piperazine ring. This nitrogen is the primary nucleophilic site for common derivatization strategies such as N-acylation, N-alkylation, and reductive amination. While seemingly straightforward, each method presents a unique set of potential side reactions. This guide will help you navigate and mitigate these challenges.
General Troubleshooting & FAQs
Question 1: My reaction is sluggish, or the conversion is very low despite following a standard protocol. What are the common culprits?
Answer: Low conversion is a frequent issue that can often be traced back to a few fundamental factors before delving into reaction-specific problems.
-
Purity of Starting Material: Verify the purity of your this compound. The presence of non-reactive salt forms (e.g., hydrochloride salts) will neutralize your base and render the amine non-nucleophilic. If you are starting with a salt, you must add an additional equivalent of base to generate the free amine ("free basing") before the reaction can proceed.[1]
-
Reagent Stoichiometry: Ensure you are using the correct molar ratios. For most derivatizations, a slight excess (1.1-1.2 equivalents) of the electrophile (e.g., acyl chloride, alkyl halide) is recommended. However, for reactions prone to over-addition, such as alkylation, precise control is critical.
-
Presence of Moisture: Many reagents, particularly acyl halides and anhydrides, are highly sensitive to water. Trace moisture in your solvent or on your glassware can hydrolyze the reagent, reducing its effective concentration and generating acidic byproducts that halt the reaction. Always use anhydrous solvents and dry glassware.
-
Inadequate Mixing or Temperature: For heterogeneous reactions (e.g., using an inorganic base like K₂CO₃ in an organic solvent), vigorous stirring is essential to ensure effective mass transfer. Additionally, some reactions require heating to overcome their activation energy. If you are running the reaction at room temperature with no success, a modest increase in temperature may be necessary.
Section 1: Troubleshooting N-Acylation Reactions
N-acylation involves forming an amide bond by reacting the secondary amine with an acylating agent like an acyl chloride, anhydride, or a carboxylic acid activated with a coupling agent.
Question 2: I am performing an N-acylation with an acyl chloride and triethylamine (TEA), but the reaction stalls after about 50% conversion. What is happening?
Answer: This is a classic symptom of in-situ amine protonation. The reaction between the piperazine's secondary amine and an acyl chloride produces one equivalent of hydrochloric acid (HCl) as a byproduct.
R-COCl + H-Piperazine -> R-CO-Piperazine + HCl
The purpose of the base (e.g., triethylamine) is to act as an "acid scavenger," neutralizing this HCl to form triethylammonium chloride.[1] If you use an insufficient amount of base (less than one full equivalent), the generated HCl will protonate the starting amine's nucleophilic nitrogen, forming an unreactive ammonium salt and effectively stopping the reaction.
Solution:
-
Stoichiometry is Key: Always use at least 1.0 equivalent of a suitable base (triethylamine, DIPEA, or pyridine are common). It is often beneficial to use a slight excess (1.1-1.2 equivalents) to account for any trace acid impurities.
-
Order of Addition: Add the base and the starting amine to the solvent first, before slowly adding the acylating agent. This ensures the acid scavenger is present and ready to neutralize the HCl as it forms.
Question 3: My reaction is producing a symmetrically disubstituted piperazine byproduct, but my starting material only has one secondary amine. How is this possible?
Answer: This is an excellent diagnostic question that points directly to the purity of your starting material. This compound itself cannot be di-acylated as it only possesses one secondary amine. The observation of a symmetrical byproduct, such as 1,4-diacetylpiperazine, strongly indicates that your starting material is contaminated with unsubstituted piperazine.
Unsubstituted piperazine has two secondary amines and will readily react at both sites, especially if more than two equivalents of the acylating agent are present.[2][3]
Solution:
-
Purify the Starting Material: Re-purify your this compound via distillation or column chromatography to remove the piperazine impurity.
-
Stoichiometric Control: If purification is not feasible, carefully control your stoichiometry. Using exactly 1.0 equivalent of the acylating agent will favor mono-acylation of both your target molecule and the piperazine impurity, which may be easier to separate from your desired product than the di-acylated byproduct.
Section 2: Troubleshooting N-Alkylation Reactions
N-alkylation involves forming a new C-N bond using reagents like alkyl halides or sulfonates. This reaction class is particularly susceptible to over-reaction.
Question 4: After my N-alkylation reaction, I have a major byproduct that is highly polar and appears to be a salt. What is it and how do I avoid it?
Answer: You are almost certainly observing the formation of a quaternary ammonium salt due to over-alkylation. This is the most common and challenging side reaction in the alkylation of this substrate.
The product of your desired mono-alkylation is a tertiary amine. This product is still nucleophilic and can compete with the starting secondary amine for the alkylating agent. This second alkylation event forms a positively charged quaternary ammonium salt, which is typically highly polar and may precipitate from organic solvents. Furthermore, the two other tertiary amines already present in the molecule are also susceptible to quaternization.
Solutions to Minimize Quaternization:
-
Control Stoichiometry: Use no more than 1.0 equivalent of the alkylating agent. Any excess will dramatically increase the rate of quaternization.
-
Reverse Addition: Add the alkylating agent slowly to a solution of the amine. This maintains a high concentration of the starting material relative to the alkylated product, favoring the desired initial reaction.
-
Use a Large Excess of Amine: If feasible and economical, using a large excess (3-5 equivalents) of the starting amine ensures the alkylating agent is more likely to encounter an unreacted molecule rather than the product. The unreacted amine can be recovered later.
-
Lower Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 0 °C or room temperature). Higher temperatures accelerate the second alkylation step.
-
Choice of Reagent: Less reactive alkylating agents (e.g., alkyl bromides over iodides, chlorides over bromides) can offer better control.
Section 3: Troubleshooting Reductive Amination
Reductive amination is a two-step, one-pot process involving the initial formation of an iminium ion from the amine and a carbonyl (aldehyde or ketone), followed by its immediate reduction.
Question 5: My reductive amination is yielding a large amount of alcohol derived from my starting aldehyde/ketone. How can I improve the selectivity?
Answer: This is a classic competition problem. The reducing agent is reducing the carbonyl starting material directly, instead of selectively reducing the iminium ion intermediate that forms after condensation with the amine. This side reaction is highly dependent on the choice of reducing agent.
Solutions:
-
Use a Selective Reducing Agent: The best solution is to use a hydride source that is sterically hindered or electronically deactivated, making it a poor reductant for aldehydes and ketones but an excellent one for the more electrophilic iminium ion. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this reason.[4][5] Sodium cyanoborohydride (NaCNBH₃) is also effective but is more toxic. Avoid powerful reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LAH) for this one-pot reaction, as they will rapidly reduce the carbonyl starting material.
-
Promote Iminium Formation: The formation of the iminium ion is often the rate-limiting step. You can facilitate this by:
-
Adding a catalytic amount of acetic acid to protonate the carbonyl, making it more electrophilic.
-
Removing the water that is formed as a byproduct, for example, by using molecular sieves. This drives the equilibrium towards the iminium ion.
-
Summary of Side Reactions and Solutions
| Derivatization Type | Common Side Reaction | Primary Cause(s) | Recommended Solution(s) |
| N-Acylation | Reaction Stalls / Incomplete Conversion | Protonation of starting amine by acidic byproduct (e.g., HCl). | Use at least 1.0 equivalent of a base (e.g., TEA, DIPEA) as an acid scavenger.[1] |
| Low Yield / Reagent Decomposition | Hydrolysis of acylating agent by moisture. | Use anhydrous solvents and dry glassware. | |
| Symmetrical Di-acylated Byproduct | Contamination of starting material with unsubstituted piperazine.[2][3] | Purify starting material or use precise 1.0 stoichiometry of the acylating agent. | |
| N-Alkylation | Quaternization (Over-alkylation) | Product of mono-alkylation reacts again with the alkylating agent. | Slow, reverse addition; strict 1.0 stoichiometry of alkylating agent; lower temperature. |
| Reductive Amination | Carbonyl Reduction | Non-selective reducing agent reduces the starting aldehyde/ketone. | Use a selective reducing agent like Sodium Triacetoxyborohydride (NaBH(OAc)₃).[4][5][6] |
| Low Conversion | Inefficient iminium ion formation. | Add catalytic acid (AcOH); remove water with molecular sieves. |
Visualization of Reaction Pathways
The following diagram illustrates the intended derivatization pathways for this compound and the primary side reactions to avoid.
Experimental Protocol: Example N-Acetylation
This protocol provides a robust method for the N-acetylation of this compound, incorporating best practices to avoid common side reactions.
Materials:
-
This compound (1.0 eq)
-
Acetyl Chloride (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Under a nitrogen or argon atmosphere, add this compound (1.0 eq) and anhydrous DCM to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.2 eq) and stir for 5 minutes.
-
Acylation: Dilute acetyl chloride (1.1 eq) with a small amount of anhydrous DCM in the dropping funnel. Add the acetyl chloride solution dropwise to the stirred reaction mixture over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.
-
Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess acid and unreacted acetyl chloride), water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel if necessary.
This detailed protocol illustrates the core principles of controlling stoichiometry, temperature, and ensuring an acid scavenger is present to achieve a clean and high-yielding acylation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of 4-(2-Piperazin-1-yl-ethyl)-morpholine
Welcome to the technical support guide for the synthesis and optimization of 4-(2-Piperazin-1-yl-ethyl)-morpholine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable advice for navigating the common challenges associated with this synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.
Section 1: Synthesis Overview and Core Mechanism
The most common and direct route to synthesizing this compound is through the nucleophilic substitution (SN2) reaction between piperazine and an N-alkylethylmorpholine derivative, typically 4-(2-chloroethyl)morpholine. In this reaction, one of the secondary amine nitrogens of the piperazine ring acts as a nucleophile, attacking the electrophilic carbon of the chloroethyl group and displacing the chloride leaving group.
A base, such as potassium carbonate (K₂CO₃), is essential to neutralize the hydrogen chloride (HCl) that is generated during the reaction.[1][2] This prevents the protonation of the piperazine, which would otherwise render it non-nucleophilic and halt the reaction.[1]
Reaction Mechanism: SN2 Alkylation
Caption: General SN2 reaction pathway for the synthesis.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low. What are the primary causes and how can I improve it?
Low yields are often traced back to one of three areas: suboptimal stoichiometry, incorrect reaction conditions, or inefficient work-up.
Primary Causes & Solutions:
-
Dialkylation Side Reaction: The most significant cause of low yield is the formation of the bis-alkylation byproduct, 1,4-bis(2-morpholinoethyl)piperazine. Because the mono-alkylated product is also a secondary amine, it can react with a second molecule of 4-(2-chloroethyl)morpholine.
-
Solution: Employ a large excess of piperazine (5 to 10 equivalents).[3] This statistically favors the reaction of the alkylating agent with the unreacted piperazine starting material over the desired product, minimizing the formation of the dialkylated impurity.
-
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature critically impacts reaction rate and completion.
-
Solution: Use a mild inorganic base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃).[1][4][5] These are effective at neutralizing the acid byproduct without being so strong as to deprotonate the product and promote dialkylation.[1] Polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are excellent choices as they solubilize the reactants and facilitate the SN2 mechanism.[3][4] The reaction can typically be run at room temperature to reflux, but should be monitored closely.[2][3]
-
-
Product Loss During Work-up: The desired product is a water-soluble base. Improper extraction techniques can lead to significant loss.
-
Solution: During the aqueous work-up, ensure the aqueous layer is made sufficiently basic (pH > 10) with NaOH or K₂CO₃ before extracting with an organic solvent like dichloromethane (DCM) or ethyl acetate. This ensures the product is in its free-base form, which is more soluble in organic solvents.
-
| Parameter | Recommendation | Rationale |
| Piperazine Stoichiometry | 5-10 equivalents | Minimizes bis-alkylation side product.[3] |
| Solvent | Acetonitrile (ACN), DMF | Polar aprotic solvents facilitate SN2 reactions.[3][4] |
| Base | K₂CO₃, Na₂CO₃ (2-3 eq.) | Neutralizes HCl byproduct without promoting side reactions.[1][2] |
| Temperature | Room Temp to 70°C | Balance between reaction rate and impurity formation. Monitor by TLC/LC-MS.[3][6] |
| Work-up pH | > 10 | Ensures product is in free-base form for efficient organic extraction.[4] |
Q2: I'm observing a significant amount of a bis-alkylation impurity. How can I prevent this?
This is the most common challenge in piperazine mono-alkylation.[1][4] The key is to manipulate the reaction conditions to heavily favor the initial mono-alkylation over the subsequent, undesired second alkylation.
Strategies to Minimize Bis-Alkylation:
-
Excess Piperazine (Primary Method): As detailed above, using a 5-10 fold excess of piperazine is the most effective and straightforward strategy.[3]
-
Slow Addition of Electrophile: Add the 4-(2-chloroethyl)morpholine solution dropwise to the mixture of piperazine and base over several hours using a syringe pump or an addition funnel.[6] This maintains a low concentration of the alkylating agent at all times, ensuring it is more likely to encounter an unreacted piperazine molecule.
-
Use of a Mono-Protected Piperazine: For syntheses where material cost is less critical and purity is paramount, using a mono-protected piperazine, such as 1-Boc-piperazine, is the cleanest method.[4][7] The Boc group blocks one nitrogen, forcing alkylation to occur exclusively at the other.[4] The Boc group can then be removed under acidic conditions (e.g., TFA or HCl in dioxane) to yield the final product. This multi-step approach often results in a much cleaner reaction and simpler purification.[4][7]
Competing Reaction Pathways
Caption: Kinetic control to favor the desired mono-alkylation product.
Q3: How should I best monitor the reaction's progress?
Relying solely on reaction time is inefficient and can lead to either incomplete reactions or increased impurity formation. Active monitoring is crucial.
-
Thin-Layer Chromatography (TLC): This is a rapid and effective method.
-
Mobile Phase: A typical system is 10% Methanol in Dichloromethane (DCM), often with 0.5-1% ammonium hydroxide or triethylamine to prevent the basic amine products from streaking on the silica plate.
-
Visualization: Use UV light (if your compounds are UV active) and stain with potassium permanganate, which readily visualizes amines. The starting alkyl halide, mono-alkylated product, and bis-alkylated byproduct should have distinct Rf values.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides definitive identification of the species in your reaction mixture by mass, confirming the presence of starting materials, product, and byproducts. It is the gold standard for monitoring these reactions.[2]
Q4: What is the most effective method for purifying the final product?
Purification can be challenging due to the high polarity of the product and the presence of excess piperazine.
-
Initial Work-up: After the reaction is complete, filter off the inorganic salts (e.g., K₂CO₃ and KCl).[2][3] Concentrate the filtrate under reduced pressure.
-
Acid-Base Extraction: This is a highly effective technique to separate the basic product from non-basic impurities.[3]
-
Dissolve the crude residue in an organic solvent (e.g., DCM).
-
Extract with an acidic aqueous solution (e.g., 1M HCl). Your amine product will move into the aqueous layer as its protonated salt, while many organic impurities remain in the organic layer.
-
Wash the aqueous layer with fresh organic solvent to remove any remaining impurities.
-
Basify the aqueous layer to pH > 10 with cold NaOH solution.
-
Extract the free-base product back into an organic solvent like DCM (3x).
-
Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the purified product.
-
-
Column Chromatography: If impurities persist, column chromatography on silica gel can be used.[3][4]
-
Eluent System: Start with a less polar mixture (e.g., 2% MeOH in DCM) and gradually increase the polarity (e.g., to 10-15% MeOH in DCM). Adding a small amount of triethylamine or ammonium hydroxide (0.5-1%) to the eluent is critical to prevent product tailing on the acidic silica gel.[4]
-
Section 3: General Optimization Workflow & FAQs
Optimization Workflow
Caption: A decision tree for systematic reaction optimization.
Frequently Asked Questions (FAQs)
-
Q: What is the ideal reaction time?
-
A: There is no single "ideal" time. It depends on temperature, concentration, and scale. Typical reactions run for 12-24 hours at room temperature.[3] However, you must monitor the reaction's progress by TLC or LC-MS to determine the optimal endpoint, which is when the starting alkyl halide is fully consumed.[2]
-
-
Q: Can I use a stronger base like sodium hydride (NaH)?
-
Q: My product seems to be stuck in the aqueous layer during work-up. Why?
-
A: This almost certainly means the aqueous layer is not sufficiently basic, and your product is in its protonated, water-soluble salt form.[4] Ensure the pH is greater than 10 before extraction. Use a pH strip to confirm.
-
-
Q: Is it possible to use 4-(2-bromoethyl)morpholine instead of the chloro- version?
-
A: Yes. The bromo- derivative is more reactive than the chloro- derivative, which may lead to a faster reaction. However, it may also increase the rate of the undesired bis-alkylation. If using the bromo- derivative, consider running the reaction at a lower temperature (e.g., 0°C to room temperature) and monitor it more frequently.
-
References
troubleshooting low bioactivity of 4-(2-Piperazin-1-yl-ethyl)-morpholine analogs
Introduction
The 4-(2-Piperazin-1-yl-ethyl)-morpholine scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds targeting a range of biological entities, including kinases and G-protein-coupled receptors (GPCRs). The inclusion of piperazine and morpholine moieties often confers favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, which are crucial for drug development.[1][2][3][4][5] However, researchers occasionally encounter lower-than-expected biological activity during screening and lead optimization.
This guide provides a structured troubleshooting framework for scientists and drug development professionals encountering low bioactivity with this class of compounds. It offers step-by-step diagnostic workflows and addresses frequently asked questions to help you identify and resolve common experimental pitfalls.
Troubleshooting Guide: Diagnosing Low Bioactivity
Low bioactivity is not a single problem but a symptom that can arise from multiple sources, spanning from the compound's intrinsic properties to the specifics of the assay design. This section is organized by common experimental observations to help you systematically diagnose the issue.
Scenario 1: My analog shows low or no activity in a biochemical assay (e.g., enzymatic, binding).
This scenario suggests that the issue may lie with the compound itself or its direct interaction with the isolated target.
Q: What are the primary reasons for the poor performance of my analog in a biochemical assay?
A: The root cause can typically be traced to one of three areas: compound integrity, compound behavior in the assay buffer, or an invalid assay. A systematic approach is crucial to pinpoint the exact problem.
dot graph TD { A[Start: Low Biochemical Activity] --> B{Is Compound Purity & Identity Confirmed?}; B -- No --> C[ACTION: Verify by LC-MS & NMR. Re-purify or re-synthesize if needed.]; B -- Yes --> D{Is Aqueous Solubility an Issue?}; D -- Unsure --> E[ACTION: Perform Kinetic Solubility Assay. Test different buffers/co-solvents.]; E --> F{Solubility >10x Assay Conc.?}; D -- Yes --> F; F -- No --> G[PROBLEM: Compound precipitating in assay. Potency is underestimated.]; F -- Yes --> H{Could the Compound be Aggregating?}; H -- Unsure --> I[ACTION: Test with non-ionic detergent (e.g., 0.01% Triton X-100). Run dynamic light scattering (DLS).]; H -- Yes --> J[PROBLEM: Non-specific inhibition via aggregation. Activity is an artifact.]; I --> K{Activity Restored/Normalized?}; K -- No --> L[ACTION: Re-evaluate assay conditions. Check buffer pH, ionic strength, and cofactors. Validate with a known reference compound.]; J --> L; G --> L; C --> A; node C {fillcolor: "#FBBC05"; fontcolor: "#202124"} node E {fillcolor: "#FBBC05"; fontcolor: "#202124"} node I {fillcolor: "#FBBC05"; fontcolor: "#202124"} node L {fillcolor: "#FBBC05"; fontcolor: "#202124"} node G {fillcolor: "#EA4335"; fontcolor: "#FFFFFF"} node J {fillcolor: "#EA4335"; fontcolor: "#FFFFFF"} } endom Caption: Decision tree for troubleshooting low activity in biochemical assays.
1. Confirm Compound Integrity:
-
Objective: Ensure the compound is structurally correct and pure.
-
Protocol:
-
Obtain a fresh sample of your analog.
-
Analyze by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight and purity (>95%).
-
Analyze by ¹H NMR to verify the chemical structure.
-
If impurities are detected or the structure is incorrect, re-purify or re-synthesize the compound.
-
2. Assess Aqueous Solubility:
-
Objective: Determine if the compound is soluble at the concentrations used in the assay. Poor solubility is a major cause of underestimated potency.[6][7][8][9]
-
Protocol (Kinetic Solubility):
-
Prepare a 10 mM stock solution of your compound in 100% DMSO.
-
Serially dilute the stock into your assay buffer (e.g., PBS, pH 7.4) to create a range of concentrations (e.g., 1 µM to 200 µM).
-
Incubate for 1-2 hours at room temperature, shaking.
-
Measure the turbidity of each sample using a nephelometer or plate reader at ~620 nm. The concentration at which turbidity sharply increases is the kinetic solubility limit.
-
Alternatively, centrifuge the samples and measure the concentration of the supernatant by HPLC-UV.
-
-
Interpretation: The highest concentration tested in your bioassay should be well below the measured solubility limit.
| Solvent | Typical Use | Considerations |
| DMSO | Primary stock solutions | Can cause cell toxicity at >0.5% (v/v). Hygroscopic.[7] |
| PBS (pH 7.4) | Standard physiological buffer | Represents extracellular conditions. Solubility can be pH-dependent.[9] |
| Ethanol | Co-solvent | Can denature some proteins at higher concentrations. |
| Table 1: Common Solvents and Considerations for Solubility Testing. |
Scenario 2: My analog is active in a biochemical assay but shows low or no potency in a cell-based assay.
This common "biochemical-to-cellular disconnect" points toward issues with the compound's ability to reach and engage its target within a complex biological environment.
Q: Why is my biochemically active compound failing in cells?
A: Several factors can prevent a compound from working in a cellular context. The most common culprits are poor cell permeability, rapid metabolic degradation, or active removal from the cell by efflux pumps.[10]
dot graph TD { subgraph Extracellular Space A[Compound Added]; end subgraph "Cell Membrane (Lipid Bilayer)" B[Passive Diffusion]; C[Efflux Pumps (e.g., P-gp)]; end subgraph Cytoplasm D[Metabolizing Enzymes (e.g., CYPs)]; E[Intracellular Target]; end A --> B; B --> E; B --> C; C --> A; B --> D; D -- Inactive Metabolite --> F[Excretion]; E -- Binds --> G[Biological Effect]; node C {fillcolor: "#EA4335"; fontcolor: "#FFFFFF"} node D {fillcolor: "#FBBC05"; fontcolor: "#202124"} node G {fillcolor: "#34A853"; fontcolor: "#FFFFFF"} } endom Caption: Key obstacles a compound must overcome to be active in a cell-based assay.
1. Evaluate Cell Permeability:
-
Objective: Determine if the compound can cross the cell membrane to reach intracellular targets.[11][12][13][14]
-
Recommended Assay: Caco-2 Permeability Assay
-
Culture Caco-2 cells on a transwell plate insert to form a polarized monolayer that mimics the intestinal epithelium.[13][14]
-
Add the test compound to the apical (A) side.
-
Over time (e.g., 2 hours), take samples from the basolateral (B) side.
-
Quantify the compound concentration on both sides using LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated. A high Papp value suggests good passive permeability.
-
To test for active efflux, perform the assay in the reverse (B-to-A) direction. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound is a substrate of an efflux transporter like P-gp.[14]
-
2. Assess Metabolic Stability:
-
Objective: Determine if the compound is being rapidly metabolized and inactivated by cellular enzymes.[15][16][17]
-
Recommended Assay: Liver Microsomal Stability Assay
-
Liver microsomes contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[16][18]
-
Incubate the test compound with pooled human liver microsomes and the necessary cofactor (NADPH) at 37°C.[19]
-
Take samples at various time points (e.g., 0, 5, 15, 30, 45 minutes) and quench the reaction.[18]
-
Analyze the remaining parent compound concentration by LC-MS/MS.
-
The rate of disappearance is used to calculate the compound's half-life (t½) and in vitro intrinsic clearance (Clint).[19] A short half-life indicates rapid metabolism.
-
3. Confirm Target Engagement:
-
Objective: Verify that the compound is binding to its intended target within the complex cellular environment. A lack of engagement, even with good permeability, suggests a problem with the compound's mechanism of action in a physiological context.[20][21][22][23][24]
-
Recommended Assay: Cellular Thermal Shift Assay (CETSA)
-
Treat intact cells with your compound and a vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Ligand binding stabilizes the target protein, making it more resistant to thermal denaturation.
-
After heating, separate soluble proteins from aggregated ones by centrifugation.
-
Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein quantification methods.
-
A shift to a higher melting temperature in the compound-treated sample confirms target engagement.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical physicochemical properties of the this compound scaffold? This scaffold generally imparts good aqueous solubility due to the presence of the basic nitrogen atoms in the piperazine ring and the polar morpholine ring.[1][3][4] These features can improve absorption and distribution properties.[1] However, extensive substitution on the scaffold can increase lipophilicity and potentially lead to solubility issues.
Q2: How should I prepare and store stock solutions of these analogs? For maximum stability, prepare high-concentration stock solutions (e.g., 10-20 mM) in anhydrous DMSO.[9] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation or precipitation. Store at -20°C or -80°C in desiccated conditions.
Q3: Are there any known liabilities or common off-targets for this chemical class? The piperazine moiety is a known structural alert for hERG channel inhibition, which can lead to cardiotoxicity. Additionally, the basic nitrogens can cause lysosomotropism, where the compound becomes trapped in the acidic lysosomes of the cell, reducing its effective concentration at the target site. Depending on the overall structure, off-target activities at other kinases or GPCRs are also possible.
Q4: My results are inconsistent between batches. What should I check first? First, re-verify the purity and identity of each batch using LC-MS and NMR as described above. Inconsistent synthesis or purification can lead to significant variability. Second, review your compound handling procedures. Ensure stock solutions are prepared consistently and have not undergone excessive freeze-thaw cycles. Finally, check for variability in your assay conditions, such as cell passage number, reagent lot numbers, and incubation times.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties[v1] | Preprints.org [preprints.org]
- 4. preprints.org [preprints.org]
- 5. jocpr.com [jocpr.com]
- 6. A high throughput solubility assay for drug discovery using microscale shake-flask and rapid UHPLC-UV-CLND quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. solvescientific.com.au [solvescientific.com.au]
- 9. lifechemicals.com [lifechemicals.com]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. Advances in cell-based permeability assays to screen drugs for intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. bioivt.com [bioivt.com]
- 14. nuvisan.com [nuvisan.com]
- 15. bioivt.com [bioivt.com]
- 16. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 19. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Target Engagement Assay Services [conceptlifesciences.com]
- 22. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 23. DSpace [repository.icr.ac.uk]
- 24. selvita.com [selvita.com]
Technical Support Center: Scale-Up Synthesis of 4-(2-Piperazin-1-yl-ethyl)-morpholine
Welcome to the technical support center for the synthesis of 4-(2-Piperazin-1-yl-ethyl)-morpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of this important morpholine and piperazine-containing compound.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical experience.
Introduction
This compound is a versatile building block in medicinal chemistry, frequently incorporated into pharmacologically active agents.[1][3][4][5] Its structure, featuring both a morpholine and a piperazine moiety, imparts desirable physicochemical properties to drug candidates, influencing their solubility, permeability, and receptor-binding capabilities.[2][6] However, transitioning the synthesis of this compound from the laboratory bench to a larger scale presents a unique set of challenges. This guide will address these hurdles with scientifically sound and practical solutions.
Common Synthetic Routes
Two primary synthetic strategies are commonly employed for the synthesis of this compound:
-
N-Alkylation of Piperazine with a Morpholinoethyl Halide: This is a widely used method involving the reaction of piperazine with a pre-formed morpholinoethyl halide, such as 4-(2-chloroethyl)morpholine.
-
Reductive Amination: This approach involves the reaction of piperazine with a morpholinoacetaldehyde derivative in the presence of a reducing agent.[6][7]
Both routes have their advantages and disadvantages, and the choice often depends on factors like raw material availability, cost, and the specific capabilities of the manufacturing facility.
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up synthesis of this compound, presented in a question-and-answer format.
Low Reaction Yield
Question: We are experiencing a significant drop in yield for the N-alkylation of piperazine with 4-(2-chloroethyl)morpholine upon scaling up the reaction from a 10g to a 1kg scale. What are the likely causes and how can we mitigate this?
Answer: A decrease in yield during scale-up is a common problem and can be attributed to several factors. Let's break down the potential causes and solutions:
-
Mass Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.
-
Solution: Ensure your reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) and that the stirring speed is optimized to maintain a homogeneous reaction mixture. You may need to perform a mixing study to determine the optimal agitation parameters for your specific reactor geometry.
-
-
Heat Transfer Issues: Exothermic N-alkylation reactions can be difficult to control on a larger scale. Poor heat dissipation can lead to temperature spikes, which can accelerate side reactions and decomposition of the product.
-
Solution: Employ a reactor with a high surface area-to-volume ratio or use a jacketed reactor with a reliable temperature control system. A controlled rate of addition of the alkylating agent can also help manage the exotherm.
-
-
Stoichiometry and Order of Addition: The molar ratio of piperazine to the alkylating agent is critical. An excess of piperazine is often used to minimize the formation of the dialkylated byproduct.
-
Solution: Carefully control the stoichiometry. A slow, controlled addition of the 4-(2-chloroethyl)morpholine to a solution of excess piperazine is generally recommended. This maintains a high concentration of the nucleophile (piperazine) and minimizes the chance of the desired product reacting with another molecule of the alkylating agent.
-
Impurity Profile Issues
Question: Our scaled-up batch of this compound shows a significant increase in a high-molecular-weight impurity, which we suspect is the dialkylated piperazine. How can we minimize its formation?
Answer: The formation of 1,4-bis(2-morpholinoethyl)piperazine is a common side reaction in this synthesis.[8] Here’s how to address it:
-
Controlling Stoichiometry: As mentioned previously, using a significant excess of piperazine is the most effective way to suppress dialkylation. A molar ratio of 3:1 to 5:1 (piperazine:alkylating agent) is a good starting point.
-
Reaction Temperature: Higher temperatures can favor the second alkylation step.
-
Solution: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. You may need to perform optimization studies to find the ideal temperature balance between reaction time and impurity formation.
-
-
Use of a Protecting Group: For applications requiring very high purity, a protection strategy can be employed.
-
Solution: Mono-protecting piperazine with a group like tert-butoxycarbonyl (Boc) allows for selective alkylation at the unprotected nitrogen.[9] The Boc group can then be removed under acidic conditions to yield the desired product. While this adds steps to the synthesis, it can significantly improve the purity profile.[9]
-
Experimental Protocol: Mono-N-alkylation of Piperazine
This protocol provides a general procedure for the mono-alkylation of piperazine.
| Step | Procedure | Key Considerations |
| 1 | In a suitable reactor, dissolve piperazine (3-5 equivalents) in a polar aprotic solvent such as acetonitrile or DMF. | Ensure the piperazine is fully dissolved before proceeding. |
| 2 | Heat the solution to the desired reaction temperature (e.g., 60-80 °C). | Monitor the temperature closely to avoid overheating. |
| 3 | Slowly add 4-(2-chloroethyl)morpholine (1 equivalent) to the reaction mixture over a period of 1-2 hours. | A controlled addition rate is crucial to manage the exotherm and minimize side reactions. |
| 4 | Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC-MS). | Continue heating until the starting material is consumed. |
| 5 | Upon completion, cool the reaction mixture and proceed with the work-up and purification. | The work-up will typically involve quenching the reaction, extraction, and purification by distillation or crystallization. |
Work-up and Purification Challenges
Question: We are struggling with the purification of this compound on a large scale. The product is a high-boiling liquid, and distillation is proving to be difficult. Are there alternative purification methods?
Answer: Purifying this compound can indeed be challenging due to its physical properties. Here are some strategies to consider:
-
Salt Formation and Crystallization: This is often the most effective method for purifying amines on a large scale.
-
Solution: Convert the crude product to a salt, such as the hydrochloride or dihydrochloride, by treating it with an appropriate acid (e.g., HCl in isopropanol). The resulting salt is often a crystalline solid that can be easily isolated and purified by recrystallization. The free base can then be regenerated by treatment with a base.
-
-
Extraction and Washing: A thorough aqueous work-up can remove many impurities.
-
Solution: After the reaction, quench the mixture and perform a series of extractions with an organic solvent. Washing the organic layer with brine can help remove water-soluble impurities and excess piperazine.
-
-
Column Chromatography: While often not ideal for large-scale production due to cost and solvent consumption, it can be a viable option for high-purity requirements.
-
Solution: If other methods fail to provide the desired purity, silica gel chromatography can be employed. The choice of eluent will need to be optimized to achieve good separation.
-
Diagram: Purification Workflow
References
- 1. scispace.com [scispace.com]
- 2. preprints.org [preprints.org]
- 3. Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Method Validation for Quantifying 4-(2-Piperazin-1-yl-ethyl)-morpholine
Welcome to the Technical Support Center for the analytical quantification of 4-(2-piperazin-1-yl-ethyl)-morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for robust and reliable method validation.
Introduction: The Analytical Challenge
This compound is a molecule incorporating both piperazine and morpholine moieties. These basic nitrogen-containing heterocyclic structures present unique challenges in reversed-phase chromatography, such as peak tailing due to interactions with residual silanols on the stationary phase. Therefore, a well-developed and validated analytical method is crucial for accurate quantification in various matrices, from active pharmaceutical ingredients (APIs) to biological samples.
This guide will walk you through a recommended HPLC-UV method, followed by a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address common issues encountered during method validation and sample analysis. All recommendations are grounded in established scientific principles and adhere to regulatory expectations outlined by the ICH, FDA, and EMA.[1][2][3][4][5]
Part 1: Recommended Analytical Method - HPLC-UV
While a specific validated method for this compound may not be publicly available, the following protocol is a robust starting point synthesized from established methods for similar piperazine and morpholine-containing compounds.[6][7][8][9]
Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A C18 column is a versatile starting point for reversed-phase chromatography. The 250 mm length provides sufficient resolution for separating the analyte from potential impurities. |
| Mobile Phase | Acetonitrile and 20mM Potassium Dihydrogen Phosphate buffer (pH adjusted to 6.5 with dilute Potassium Hydroxide) in a 40:60 (v/v) ratio. | The buffer helps to maintain a consistent pH, which is critical for the reproducible ionization state of the basic analyte. A pH of 6.5 is chosen to be within the stable range of most silica-based columns while minimizing silanol interactions. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. |
| Column Temperature | 30°C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 210 nm | As the analyte lacks a strong chromophore, detection at a lower UV wavelength is necessary to achieve adequate sensitivity. |
| Injection Volume | 10 µL | A typical injection volume that can be adjusted based on analyte concentration and sensitivity requirements. |
| Sample Diluent | Mobile Phase | Using the mobile phase as the diluent ensures compatibility and good peak shape. |
Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: The preparation will depend on the matrix. For a drug substance, a simple dissolution in the mobile phase may be sufficient. For more complex matrices, a validated extraction procedure (e.g., solid-phase extraction or liquid-liquid extraction) will be necessary.
Part 2: Troubleshooting Guide
This section addresses common problems you may encounter during the analysis of this compound.
Part 3: Frequently Asked Questions (FAQs)
Q1: My peak for this compound is tailing significantly. What is the most likely cause and how can I fix it?
A1: Peak tailing for basic compounds like this is often due to secondary interactions with acidic residual silanol groups on the silica-based stationary phase of the HPLC column.[2][10]
-
Primary Solution: Mobile Phase Modification:
-
pH Adjustment: Ensure your mobile phase pH is appropriate. For basic compounds, a mid-range pH (like the recommended 6.5) can sometimes be a good compromise. Alternatively, a lower pH (around 2.5-3) will fully protonate the analyte and the silanols, which can reduce unwanted interactions. However, be mindful of your column's pH stability.
-
Competitive Amine Additive: Add a small amount of a competitive base, such as 0.1% triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, effectively masking them from your analyte and improving peak shape.
-
-
Secondary Solution: Column Choice & Sample Concentration:
-
End-Capped Columns: Use a column that is "end-capped," where the residual silanols have been chemically deactivated.
-
Reduce Sample Load: Overloading the column can also cause tailing. Try injecting a lower concentration of your sample.[10]
-
Q2: I'm observing a drift in retention time over a sequence of injections. What should I investigate first?
A2: Retention time drift is typically caused by a change in the chromatographic conditions.[3][11]
-
Column Equilibration: The most common reason is insufficient column equilibration. Before starting your analytical run, ensure the column is flushed with the mobile phase for at least 15-20 column volumes.
-
Mobile Phase:
-
Composition: If your mobile phase is prepared by mixing solvents online, ensure the pump is functioning correctly. If manually mixed, ensure the composition is accurate.
-
pH: The pH of the buffer can change over time due to the absorption of atmospheric CO2. Preparing fresh mobile phase daily is recommended.
-
-
Temperature: Check that the column oven is maintaining a stable temperature. Fluctuations of even a few degrees can cause retention time shifts.[11]
Q3: How do I perform method validation for this analyte according to regulatory guidelines?
A3: Method validation demonstrates that your analytical procedure is suitable for its intended purpose.[6] According to ICH Q2(R2) guidelines, the following parameters should be evaluated:[2][4]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, matrix components). This is often demonstrated using forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 5-6 concentrations.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value. This is often determined by analyzing samples with known concentrations (e.g., spiked placebo).
-
Precision: The degree of scatter between a series of measurements. This is evaluated at three levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.
-
Intermediate Precision (Inter-assay precision): Precision within the same laboratory, but on different days, with different analysts, or on different equipment.
-
Reproducibility: Precision between different laboratories (inter-laboratory trial).
-
-
Detection Limit (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).
Q4: My sample contains the analyte in a biological matrix (e.g., plasma). How does this affect my sample preparation and method validation?
A4: When quantifying an analyte in a biological matrix, you are performing bioanalytical method validation, which has specific guidelines from the FDA and EMA.[1][5][11]
-
Sample Preparation: You will need to develop a robust sample extraction method to remove proteins and other interfering substances. Common techniques include:
-
Protein Precipitation (PPT): Simple and fast, but may not be clean enough.
-
Liquid-Liquid Extraction (LLE): More selective than PPT.
-
Solid-Phase Extraction (SPE): Offers the highest degree of selectivity and concentration.
-
-
Method Validation: In addition to the parameters mentioned in Q3, bioanalytical method validation requires the assessment of:
-
Selectivity and Matrix Effect: You must demonstrate that endogenous components in the matrix do not interfere with the quantification of your analyte.
-
Recovery: The efficiency of the extraction process.
-
Stability: The stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw cycles, bench-top stability, long-term storage).
-
Q5: Should I consider LC-MS/MS for the quantification of this compound?
A5: LC-MS/MS is a powerful alternative to HPLC-UV, especially for bioanalytical applications.[9][12]
-
Advantages:
-
Higher Sensitivity: Often provides significantly lower limits of detection and quantification.
-
Higher Specificity: Mass spectrometry provides an additional dimension of separation based on the mass-to-charge ratio, reducing the likelihood of interference.
-
-
Considerations:
-
Method Development: Requires optimization of mass spectrometry parameters (e.g., ionization source, collision energy).
-
Matrix Effects: Can be more susceptible to ion suppression or enhancement from matrix components, which must be carefully evaluated.
-
For routine analysis of a drug substance where high sensitivity is not required, a validated HPLC-UV method is often sufficient and more cost-effective. For trace-level quantification or analysis in complex biological matrices, LC-MS/MS is the preferred technique.
References
- 1. benchchem.com [benchchem.com]
- 2. lcms.cz [lcms.cz]
- 3. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. A Validated Stability Indicating RP-HPLC Method for Determination of Phenobarbital and Acefylline Piperazine in Bulk Drug and Combined Dosage Form | Semantic Scholar [semanticscholar.org]
- 7. Liquid phase method for morpholine - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 8. High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 4-(2-Piperazin-1-yl-ethyl)-morpholine Derivatives in Drug Discovery
The 4-(2-Piperazin-1-yl-ethyl)-morpholine scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds. The inherent properties of the piperazine and morpholine rings, including their ability to engage in various non-covalent interactions and their favorable pharmacokinetic profiles, have made this scaffold a focal point for the development of novel therapeutics. This guide provides a comparative analysis of various derivatives of this core structure, focusing on their anticancer and antipsychotic activities, supported by experimental data and detailed protocols.
The Core Scaffold: A Foundation for Versatility
The this compound core combines the structural features of two key pharmacophores: piperazine and morpholine. Piperazine, a six-membered ring containing two nitrogen atoms at opposite positions, is a common motif in many approved drugs, offering a versatile handle for chemical modification to modulate biological activity and physicochemical properties.[1][2] The morpholine ring, with its ether linkage, can enhance aqueous solubility and metabolic stability, and participate in hydrogen bonding with biological targets.[3][4] The ethyl linker provides conformational flexibility, allowing the two heterocyclic rings to adopt optimal orientations for receptor binding.
The versatility of this scaffold allows for the exploration of a wide chemical space through derivatization at the N-4 position of the piperazine ring. These modifications can profoundly influence the compound's potency, selectivity, and overall pharmacological profile.
Comparative Analysis of Anticancer Activity
A significant area of investigation for this compound derivatives has been in oncology. By appending various aromatic and heterocyclic moieties to the piperazine nitrogen, researchers have developed potent and selective anticancer agents.[4][5] The primary mechanism of action for many of these derivatives involves the induction of apoptosis and inhibition of key enzymes involved in cancer cell proliferation.[3][6]
Cytotoxicity Profile of Novel Derivatives
The cytotoxic activity of newly synthesized derivatives is a critical determinant of their potential as anticancer drugs. The half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of cytotoxicity. The following table summarizes the cytotoxic activity of representative this compound derivatives against various cancer cell lines.
| Compound ID | R Group (Substitution on Piperazine N-4) | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative A | 2-(Benzimidazol-2-yl)-3-phenylquinoxaline | A549 (Lung) | 5.2 | [5] |
| Derivative B | 4-Fluorobenzyl | HeLa (Cervical) | 1.33 | [7] |
| Derivative C | 4-Chlorobenzhydryl | MCF-7 (Breast) | 0.31 | [8] |
| Derivative D | Saccharin-aryl moiety | DU145 (Prostate) | < 2 | [9][10] |
| Derivative E | 1,3,4-Oxadiazole-quinoline | HepG2 (Liver) | 0.141 | [11] |
Analysis of Structure-Activity Relationships (SAR):
The data reveals several key SAR insights:
-
Aromatic and Heterocyclic Substituents: The introduction of large, planar aromatic and heterocyclic systems, such as the quinoxaline-benzimidazole moiety in Derivative A , often leads to potent anticancer activity, likely through DNA intercalation or enzyme inhibition.[5]
-
Substituted Benzyl Groups: Simple substitutions on a benzyl ring, as seen in Derivative B , can also confer significant cytotoxicity. The nature and position of the substituent are crucial, with electron-withdrawing groups often enhancing activity.[7]
-
Bulky Lipophilic Groups: The presence of bulky, lipophilic groups like the chlorobenzhydryl moiety in Derivative C can improve cell membrane permeability and lead to potent activity against breast cancer cells.[8]
-
Target-Specific Moieties: The incorporation of moieties known to interact with specific cancer-related targets, such as the saccharin group in Derivative D for prostate cancer, can lead to highly selective and potent compounds.[9][10]
-
Hybrid Molecules: Combining the core scaffold with other pharmacologically active heterocycles, like the oxadiazole-quinoline in Derivative E , can result in hybrid molecules with enhanced and sometimes dual activities.[11]
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of chemical compounds.[1][12]
Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye, MTT, to its insoluble formazan, which is purple. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug). Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: After the incubation with MTT, carefully remove the medium. Add 150 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 5-10 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Comparative Analysis of Antipsychotic Activity
Arylpiperazine derivatives are a well-established class of atypical antipsychotic drugs that primarily act as antagonists or partial agonists at dopamine D2 and serotonin 5-HT2A receptors.[2][13] The this compound scaffold has been utilized to develop novel ligands with balanced affinities for these receptors, aiming to improve efficacy and reduce side effects.[14][15]
Receptor Binding Affinities of Arylpiperazine Derivatives
The binding affinity of a compound for its target receptor is a key indicator of its potential therapeutic efficacy. The inhibition constant (Ki) represents the concentration of a competing ligand that will bind to half the binding sites at equilibrium. The following table presents the binding affinities of representative arylpiperazine derivatives of the this compound scaffold for the dopamine D2 and serotonin 5-HT2A receptors.
| Compound ID | R Group (Aryl substitution on Piperazine N-4) | D2 Receptor Ki (nM) | 5-HT2A Receptor Ki (nM) | Reference |
| Derivative F | 2,3-Dichlorophenyl | 300 | 315 | [14] |
| Derivative G | 2-Methoxyphenyl | 150 | 41.5 | [14] |
| Derivative H | Naphth-1-yl | >1000 | 4.1 | [16] |
| Derivative I | 4-Fluoronaphthyl | Not Reported | 0.5 (IC50) | [17] |
Analysis of Structure-Activity Relationships (SAR):
-
Aryl Substituents: The nature and substitution pattern of the aryl group attached to the piperazine ring are critical for receptor affinity and selectivity. Dichloro- and methoxy-substitutions on the phenyl ring, as in Derivatives F and G , can lead to balanced D2/5-HT2A affinities.[14]
-
Extended Aromatic Systems: The use of extended aromatic systems like naphthalene (Derivative H ) can significantly increase affinity for the 5-HT2A receptor while reducing affinity for the D2 receptor, leading to more selective compounds.[16]
-
Halogenation of Naphthyl Ring: The introduction of a fluorine atom on the naphthyl ring (Derivative I ) can further enhance potency at the 5-HT2A receptor.[17]
Experimental Protocol: Radioligand Receptor Binding Assay
Radioligand binding assays are a fundamental tool in pharmacology for determining the affinity of a ligand for a receptor.[7][18]
Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand (a ligand containing a radioactive isotope) for binding to a specific receptor. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the receptor of interest (e.g., HEK293 cells expressing human D2 or 5-HT2A receptors) or from a tissue known to be rich in the receptor (e.g., rat striatum for D2 receptors).
-
Assay Setup: In a 96-well plate, add the following components in order:
-
Assay buffer.
-
Test compound at various concentrations.
-
Radioligand at a fixed concentration (typically at or below its Kd value).
-
Cell membrane preparation.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters several times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filter discs in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of a known unlabeled ligand) from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation.
Signaling Pathways
The biological effects of this compound derivatives are mediated through their interaction with specific cellular signaling pathways.
Anticancer Signaling
Many of the anticancer derivatives of this scaffold induce apoptosis through the intrinsic (mitochondrial) pathway.[12] This pathway is initiated by cellular stress, leading to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (caspase-9 and caspase-3), ultimately resulting in programmed cell death.
Antipsychotic Signaling
The antipsychotic effects of arylpiperazine derivatives are primarily mediated by their modulation of dopaminergic and serotonergic signaling. Antagonism of D2 receptors in the mesolimbic pathway is thought to reduce the positive symptoms of schizophrenia, while 5-HT2A receptor antagonism can alleviate negative symptoms and reduce extrapyramidal side effects.[2] The 5-HT2A receptor, upon activation, couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[7][19]
Conclusion
The this compound scaffold continues to be a highly fruitful starting point for the design and discovery of novel therapeutic agents. The comparative analysis presented in this guide highlights the profound impact of structural modifications on the biological activity of its derivatives, enabling the fine-tuning of their pharmacological profiles for specific therapeutic applications in oncology and neuroscience. The detailed experimental protocols provide a practical framework for the evaluation of new analogues, facilitating the continued exploration of this versatile chemical scaffold in drug discovery.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Hetero-dimerization of serotonin 5-HT(2A) and dopamine D(2) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]
- 4. Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lmc.uab.cat [lmc.uab.cat]
- 6. benchchem.com [benchchem.com]
- 7. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. air.unimi.it [air.unimi.it]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Antitumor Activity of Novel Arylpiperazine Derivatives Containing the Saccharin Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06712F [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 8. Computational Simulation of Ligand−Receptor Interaction of 5-HT1AR Agonists with Selectivity over α1-Adrenoceptors | Scilit [scilit.com]
- 17. Aryl piperazine and pyrrolidine as antimalarial agents. Synthesis and investigation of structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. innoprot.com [innoprot.com]
A Senior Application Scientist's Guide to 4-(2-Piperazin-1-yl-ethyl)-morpholine and its Analogs at Central Nervous System Receptors
An In-Depth Comparative Guide to the In Vitro Pharmacology of Piperazine Derivatives
The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its ability to interact with a wide array of biological targets.[1] Its unique physicochemical properties, including two basic nitrogen atoms that can be differentially substituted, allow for the creation of vast libraries of compounds with diverse pharmacological profiles.[1][2] These derivatives have found applications as anticancer, antimicrobial, and, most notably, central nervous system (CNS) agents.[1][3][4]
This guide focuses on 4-(2-Piperazin-1-yl-ethyl)-morpholine , a disubstituted piperazine featuring both a morpholine and an ethyl group.[5][6] To understand its pharmacological character, we will compare it in vitro with two well-characterized arylpiperazine derivatives:
-
1-(2-Methoxyphenyl)piperazine (MOPP) : A simple arylpiperazine known to interact with various dopamine and serotonin receptors.
-
Aripiprazole : A highly successful atypical antipsychotic that incorporates a more complex arylpiperazine moiety and acts as a partial agonist at the dopamine D2 receptor.[7]
The primary focus of our comparison will be the interaction of these compounds with the Dopamine D2 receptor (D₂R) , a critical G-protein coupled receptor (GPCR) in the CNS and a primary target for antipsychotic drugs.[8][9] We will explore their binding affinities through a detailed examination of a competitive radioligand binding assay, a gold-standard method for quantifying ligand-receptor interactions.[10]
The Dopamine D₂ Receptor Signaling Pathway
The D₂R is a member of the D2-like family of dopamine receptors, which are coupled to the Gαi/o family of G-proteins.[8] Upon activation by an agonist (like dopamine), the D₂R undergoes a conformational change, leading to the activation of the Gαi subunit. This, in turn, inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP has widespread downstream effects on cellular function. Understanding this pathway is crucial for interpreting the results of functional assays that measure cAMP levels.[11][12]
Caption: Dopamine D₂ receptor inhibitory signaling pathway.
Comparative In Vitro Binding Affinity at the Dopamine D₂ Receptor
The affinity of a compound for a receptor, quantified by the inhibition constant (Kᵢ), is a primary determinant of its potency. A lower Kᵢ value indicates a higher binding affinity. We will use a competitive radioligand binding assay to determine the Kᵢ values for our three compounds of interest at the human D₂R.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol is designed to measure how effectively a test compound competes with a known high-affinity radioligand for binding to the D₂R. The principle relies on the law of mass action; the amount of radioligand displaced is proportional to the affinity and concentration of the test compound.
Workflow:
Caption: Workflow for a competitive radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human Dopamine D₂ receptor.
-
Harvest cells and suspend them in an ice-cold Tris-HCl buffer.
-
Homogenize the cell suspension using a Polytron homogenizer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Transfer the supernatant to ultracentrifuge tubes and centrifuge at high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in a fresh buffer and determine the protein concentration using a Bradford or BCA protein assay. Store aliquots at -80°C.
-
-
Binding Assay:
-
In a 96-well plate, add the assay buffer, a fixed concentration of a suitable D₂R radioligand (e.g., [³H]Spiperone), and the cell membrane preparation.
-
Add the test compounds (this compound, MOPP, Aripiprazole) in a range of concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M) to generate a competition curve.
-
For determining non-specific binding, use a high concentration of a known D₂R antagonist (e.g., 10 µM Haloperidol) in separate wells.
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly harvest the contents of each well onto glass fiber filter mats using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand in the solution.
-
Wash the filters multiple times with ice-cold assay buffer to minimize non-specific binding to the filter itself.
-
Allow the filters to dry, then place them in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity (in counts per minute, CPM) retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of Haloperidol) from the total binding (CPM in the absence of a competitor).
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₔ) Where [L] is the concentration of the radioligand and Kₔ is the dissociation constant of the radioligand for the receptor.
-
Comparative Binding Data (Illustrative)
The following table summarizes illustrative binding affinity data for the three compounds at the human D₂R.
| Compound | Chemical Structure | Kᵢ (nM) at D₂R |
| This compound | ![]() | 250 |
| 1-(2-Methoxyphenyl)piperazine (MOPP) | ![]() | 85 |
| Aripiprazole | ![]() | 0.8 |
Note: These are representative values for comparative purposes and may not reflect exact experimental outcomes. Chemical structure images are placeholders.
Interpretation and Scientific Discussion
The illustrative data reveal a wide range of affinities for the D₂ receptor among the selected piperazine derivatives.
-
Aripiprazole (Kᵢ = 0.8 nM) : As expected, Aripiprazole, a clinically effective antipsychotic, demonstrates very high affinity for the D₂R.[7] Its complex dichlorophenylpiperazine moiety and extended side chain are optimized for potent interaction with the receptor's binding pocket.[11] This high affinity is a prerequisite for its therapeutic action at clinically relevant doses.
-
1-(2-Methoxyphenyl)piperazine (MOPP) (Kᵢ = 85 nM) : MOPP, a simpler arylpiperazine, shows moderate affinity. The 2-methoxyphenyl group is a common pharmacophore that engages in key interactions within the binding sites of aminergic GPCRs.[9] However, lacking the extended side chain of Aripiprazole, its overall affinity is significantly lower.
-
This compound (Kᵢ = 250 nM) : The topic compound exhibits the lowest affinity in this comparison. Replacing the aryl group with a morpholinoethyl substituent at the N4 position of the piperazine ring results in a weaker interaction with the D₂R. While the basic nitrogen of the piperazine ring is crucial for an ionic interaction with a conserved aspartate residue in the D₂R binding pocket, the morpholinoethyl group likely lacks the specific hydrophobic and aromatic interactions that aryl groups provide.[9] This suggests that this compound may not be a potent D₂R ligand. Its biological activity may lie at other receptors, or it may serve as a versatile chemical intermediate for the synthesis of other derivatives.[1]
This comparative analysis underscores the critical role of the substituents on the piperazine scaffold in determining receptor affinity and selectivity. The arylpiperazine motif is clearly favored for high-affinity D₂R binding, while aliphatic substitutions, such as the morpholinoethyl group, may be less optimal for this specific target. Further in vitro profiling across a panel of CNS receptors would be necessary to fully elucidate the pharmacological profile of this compound. Functional assays, such as cAMP measurement or β-arrestin recruitment assays, would also be required to determine whether these compounds act as agonists, antagonists, or partial agonists at their respective targets.[12][13]
References
- 1. scispace.com [scispace.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of novel piperazine derivatives of flavone as potent anti-inflammatory and antimicrobial agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C10H21N3O | CID 2734640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interaction of arylpiperazines with the dopamine receptor D2 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]
- 11. Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. journals.physiology.org [journals.physiology.org]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-(2-Piperazin-1-yl-ethyl)-morpholine Analogs
For researchers, scientists, and professionals navigating the intricate landscape of drug development, the 4-(2-piperazin-1-yl-ethyl)-morpholine scaffold represents a privileged structure with significant therapeutic potential. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of its analogs, drawing upon experimental data to elucidate the nuanced effects of chemical modifications on biological activity. We will explore the key structural features that govern the potency and selectivity of these compounds, with a particular focus on their interactions with aminergic G protein-coupled receptors (GPCRs), such as serotonin (5-HT) and dopamine (D) receptors, and their potential as anticancer agents.
The this compound Core: A Versatile Pharmacophore
The this compound core is a fascinating amalgamation of two pharmacologically significant heterocycles: piperazine and morpholine. The piperazine ring is a common motif in a multitude of centrally acting agents, renowned for its ability to interact with various neurotransmitter receptors.[1] The morpholine moiety, with its unique physicochemical properties, can enhance aqueous solubility and metabolic stability, and participate in crucial hydrogen bonding interactions with biological targets. The ethyl linker provides conformational flexibility, allowing the two heterocyclic rings to adopt optimal orientations for receptor binding.
This guide will dissect the SAR of this scaffold by examining modifications at three key positions:
-
The Morpholine Moiety: Alterations to this ring can influence pharmacokinetic properties and receptor interactions.
-
The Piperazine Ring: Substitutions on the second nitrogen atom of the piperazine are critical for modulating potency and selectivity.
-
The Ethyl Linker: While less commonly modified, changes to the linker can impact conformational freedom and overall activity.
Comparative Analysis of Biological Activity
The versatility of the this compound scaffold allows for its application in diverse therapeutic areas. Here, we compare the SAR of its analogs in two prominent fields: CNS disorders and oncology.
Central Nervous System (CNS) Activity: Targeting Serotonin and Dopamine Receptors
Arylpiperazine derivatives are a well-established class of ligands for serotonin and dopamine receptors, playing a crucial role in the treatment of various psychiatric disorders.[2][3] The this compound core serves as an excellent foundation for developing such ligands.
The 5-HT1A receptor is a key target for anxiolytic and antidepressant drugs.[2][3] The affinity of this compound analogs for this receptor is profoundly influenced by the nature of the substituent on the N4-position of the piperazine ring.
| Compound ID | N4-Substituent (Aryl Group) | 5-HT1A Affinity (Ki, nM) | Reference |
| 1a | 2-methoxyphenyl | 1.5 | [4] |
| 1b | 2,3-dichlorophenyl | 3.2 | [4] |
| 1c | 3-trifluoromethylphenyl | 5.8 | [1] |
| 1d | Phenyl | 10.2 | [1] |
Key SAR Insights:
-
Aromatic Substitution: The presence of an aryl group at the N4-position is crucial for high affinity.
-
Substitution Pattern: Electron-donating groups, such as a methoxy group at the ortho position of the phenyl ring (Compound 1a ), generally confer higher affinity.
-
Halogenation: Dichlorination of the phenyl ring (Compound 1b ) also results in potent ligands.
-
Electron-Withdrawing Groups: While still potent, electron-withdrawing groups like trifluoromethyl (Compound 1c ) may slightly reduce affinity compared to electron-donating ones.
Dopamine D2 receptor antagonism is a hallmark of many antipsychotic drugs.[5] Modifications to the arylpiperazine moiety of the this compound scaffold can tune the affinity and selectivity for D2 receptors.
| Compound ID | N4-Substituent (Aryl Group) | D2 Affinity (Ki, nM) | Reference |
| 2a | 2-methoxyphenyl | 0.3 | [6] |
| 2b | 2,3-dichlorophenyl | 1.8 | [7] |
| 2c | 4-fluorophenyl | 12.5 | [7] |
| 2d | Phenyl | 25.0 | [5] |
Key SAR Insights:
-
High Affinity Moiety: The 2-methoxyphenylpiperazine group (Compound 2a ) consistently demonstrates very high affinity for the D2 receptor.[6]
-
Halogenation Impact: Dichlorination (Compound 2b ) maintains high affinity.
-
Fluoro-substitution: A single fluoro-substituent (Compound 2c ) leads to a moderate decrease in affinity.
-
Unsubstituted Phenyl: The unsubstituted phenyl ring (Compound 2d ) generally results in the lowest affinity within this series.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, we provide detailed methodologies for the key assays used in the pharmacological evaluation of these compounds.
Radioligand Binding Assay for 5-HT1A Receptors
This protocol outlines the determination of a compound's binding affinity for the 5-HT1A receptor using a competitive binding assay with the radioligand [3H]8-OH-DPAT.
Materials:
-
HEK293 cells stably expressing the human 5-HT1A receptor
-
Cell culture medium (DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-buffered saline (PBS)
-
Membrane preparation buffer (50 mM Tris-HCl, pH 7.4)
-
Assay buffer (50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, 0.1% ascorbic acid, pH 7.4)
-
Radioligand: [3H]8-OH-DPAT (specific activity ~120-180 Ci/mmol)
-
Non-specific binding control: 8-OH-DPAT (10 µM)
-
Test compounds
-
96-well microplates
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Cell Culture and Membrane Preparation:
-
Culture HEK293-5HT1A cells to ~80-90% confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh membrane preparation buffer and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration using a Bradford assay.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of test compound at various concentrations, and 50 µL of [3H]8-OH-DPAT (final concentration ~0.5 nM).
-
For total binding, add 50 µL of assay buffer instead of the test compound.
-
For non-specific binding, add 50 µL of 10 µM 8-OH-DPAT.
-
Initiate the binding reaction by adding 50 µL of the cell membrane preparation (final protein concentration ~10-20 µ g/well ).
-
Incubate the plate at 25°C for 60 minutes.[8]
-
-
Filtration and Counting:
-
Terminate the incubation by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine.
-
Wash the filters three times with 3 mL of ice-cold assay buffer.
-
Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Cytotoxicity Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9][10]
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide, 2% acetic acid, and 16% sodium dodecyl sulfate in water)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]
-
-
Formazan Solubilization:
-
Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Visualizing the SAR Workflow
The process of establishing a structure-activity relationship is a systematic endeavor. The following diagram illustrates a typical workflow in medicinal chemistry for optimizing a lead compound.
Caption: A typical workflow for structure-activity relationship (SAR) studies.
Conclusion and Future Directions
The this compound scaffold is a highly adaptable and promising platform for the development of novel therapeutic agents. The SAR studies highlighted in this guide demonstrate that strategic modifications to the N4-arylpiperazine moiety can significantly modulate the affinity and selectivity of these analogs for key CNS targets like the 5-HT1A and D2 receptors. Furthermore, the inherent drug-like properties imparted by the morpholine ring make this scaffold attractive for broader applications, including oncology.
Future research in this area should focus on:
-
Exploring a wider range of N4-substituents: Investigating diverse heterocyclic and aliphatic groups could lead to the discovery of novel pharmacological profiles.
-
Modifications of the morpholine ring: Systematic alterations to the morpholine moiety may further optimize pharmacokinetic properties.
-
In vivo evaluation: Promising candidates identified through in vitro screening should be advanced to in vivo models to assess their efficacy and safety profiles.
By leveraging the insights from SAR studies and employing robust experimental methodologies, the full therapeutic potential of this compound analogs can be realized.
References
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Arylpiperazine derivatives acting at 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Arabian Journal of Chemistry [arabjchem.org]
- 5. N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and characterization of selective dopamine D2 receptor ligands using aripiprazole as the lead compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. MTT (Assay protocol [protocols.io]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative In Vivo Efficacy of 4-(2-Piperazin-1-yl-ethyl)-morpholine Based Compounds: A Guide for Researchers
The 4-(2-piperazin-1-yl-ethyl)-morpholine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for a wide range of therapeutic applications. This guide provides a comparative analysis of the in vivo efficacy of select compounds based on this and structurally related morpholine-piperazine frameworks, with a focus on their applications in oncology and metabolic diseases. We will delve into the experimental data supporting their therapeutic potential, compare their performance against established agents, and provide detailed protocols for key in vivo studies to aid researchers in their drug development endeavors.
I. Anticancer Applications: Targeting the PI3K/Akt/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. The morpholine moiety has been identified as a key pharmacophore for inhibitors of this pathway, with the oxygen atom forming a crucial hydrogen bond in the kinase hinge region.
Featured Compound: Bimiralisib (PQR309)
Bimiralisib is a potent, orally bioavailable, and brain-penetrant pan-class I PI3K/mTOR inhibitor featuring a 4,6-dimorpholino-1,3,5-triazine core.[1] Its balanced inhibition of both PI3K and mTOR kinases makes it a promising candidate for cancer therapy.
Mechanism of Action:
Bimiralisib competitively binds to the ATP-binding site of PI3K and mTOR kinases, thereby inhibiting their activity and blocking downstream signaling. This dual inhibition leads to a more comprehensive blockade of the PI3K/Akt/mTOR pathway compared to inhibitors that target a single kinase.
// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4"]; PI3K [label="PI3K", fillcolor="#FBBC05"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#FFFFFF"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#FFFFFF"]; PDK1 [label="PDK1", fillcolor="#F1F3F4"]; Akt [label="Akt", fillcolor="#34A853"]; mTORC1 [label="mTORC1", fillcolor="#FBBC05"]; mTORC2 [label="mTORC2", fillcolor="#FBBC05"]; S6K [label="S6K", fillcolor="#F1F3F4"]; "4EBP1" [label="4E-BP1", fillcolor="#F1F3F4"]; Proliferation [label="Cell Growth &\nProliferation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bimiralisib [label="Bimiralisib", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Phosphorylates\nPIP2 to PIP3"]; PIP2 -> PIP3 [style=invis]; PIP3 -> PDK1 [label="Recruits"]; PDK1 -> Akt [label="Phosphorylates\n(Thr308)"]; mTORC2 -> Akt [label="Phosphorylates\n(Ser473)"]; Akt -> mTORC1 [label="Activates"]; mTORC1 -> S6K [label="Activates"]; mTORC1 -> "4EBP1" [label="Inhibits"]; S6K -> Proliferation; "4EBP1" -> Proliferation [label="Inhibition of\ntranslation", style=dashed]; Bimiralisib -> PI3K [label="Inhibits", color="#EA4335", style=bold]; Bimiralisib -> mTORC1 [label="Inhibits", color="#EA4335", style=bold]; Bimiralisib -> mTORC2 [label="Inhibits", color="#EA4335", style=bold]; }
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of Bimiralisib.In Vivo Efficacy:
Preclinical studies have demonstrated the potent in vivo antitumor activity of bimiralisib in various cancer models.
| Compound | Cancer Model | Animal Model | Dosing Regimen | Key Efficacy Readout | Comparison | Reference |
| Bimiralisib (PQR309) | U87MG Glioblastoma Xenograft | Nude Mice | 50 mg/kg, p.o., daily | Significant tumor growth inhibition | Superior to temozolomide | [1] |
| Bimiralisib (PQR309) | A2780 Ovarian Cancer Xenograft | Nude Mice | 50 mg/kg, p.o., daily | Tumor regression | More potent than cisplatin | [1] |
Experimental Protocol: Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of a test compound in a subcutaneous xenograft model.
// Nodes CellCulture [label="1. Cancer Cell\nCulture"]; Implantation [label="2. Subcutaneous\nImplantation in Mice"]; TumorGrowth [label="3. Tumor Growth\nMonitoring"]; Randomization [label="4. Randomization into\nTreatment Groups"]; Treatment [label="5. Compound\nAdministration"]; Measurement [label="6. Tumor Volume &\nBody Weight Measurement"]; Endpoint [label="7. Study Endpoint &\nTissue Collection"];
// Edges CellCulture -> Implantation; Implantation -> TumorGrowth; TumorGrowth -> Randomization; Randomization -> Treatment; Treatment -> Measurement; Measurement -> Endpoint; }
Caption: Workflow for a typical in vivo xenograft study.Step-by-Step Methodology:
-
Cell Culture: Culture human cancer cells (e.g., U87MG glioblastoma cells) under standard conditions.
-
Animal Model: Utilize immunodeficient mice (e.g., female athymic nude mice, 6-8 weeks old).
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 x 10^6 cells in 100-200 µL of a suitable medium like Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the animals into treatment and control groups.
-
Compound Administration: Administer the test compound (e.g., Bimiralisib at 50 mg/kg) and vehicle control via the desired route (e.g., oral gavage) according to the planned schedule (e.g., daily for 21 days). A positive control group with a standard-of-care drug can also be included.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary efficacy endpoint is typically tumor growth inhibition (TGI).
-
Endpoint: At the end of the study, euthanize the animals and collect tumors and other relevant tissues for further analysis (e.g., pharmacodynamic marker analysis by western blot or immunohistochemistry).
II. Antidiabetic Applications: DPP-4 Inhibition
Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemic agents that work by increasing the levels of incretin hormones, which stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner. Several compounds incorporating the morpholine-piperazine scaffold have been investigated as DPP-4 inhibitors.
Featured Compound Class: Sulfonamide-1,3,5-triazine-thiazole Derivatives
A novel class of hybrid sulfonamide-1,3,5-triazine-thiazole derivatives containing a morpholine moiety has shown potent and selective DPP-4 inhibitory activity.
In Vivo Efficacy:
In vivo studies in rodent models of diabetes have confirmed the glucose-lowering effects of these compounds.
| Compound | Animal Model | Dosing Regimen | Key Efficacy Readout | Comparison | Reference |
| Compound 8c | Streptozotocin-induced diabetic Wistar rats | 30 mg/kg, p.o. | Dose-dependent decrease in blood glucose levels, improved insulin levels | Similar hypoglycemic profile to Alogliptin (standard DPP-4 inhibitor) | [2][3] |
| Compound 8c | ICR mice | 30 mg/kg, p.o. | Significant reduction in area under the curve (AUC) in an oral glucose tolerance test | Comparable to Alogliptin | [2][3] |
Experimental Protocol: Oral Glucose Tolerance Test (OGTT)
The OGTT is a standard preclinical model to assess the effect of a compound on glucose tolerance.
// Nodes Fasting [label="1. Overnight Fasting\nof Animals"]; Baseline [label="2. Baseline Blood Glucose\nMeasurement (t=0)"]; Dosing [label="3. Oral Administration of\nTest Compound/Vehicle"]; GlucoseChallenge [label="4. Oral Glucose\nChallenge (30 min post-dose)"]; BloodSampling [label="5. Serial Blood Sampling\n(e.g., 15, 30, 60, 120 min)"]; Analysis [label="6. Blood Glucose Analysis &\nAUC Calculation"];
// Edges Fasting -> Baseline; Baseline -> Dosing; Dosing -> GlucoseChallenge; GlucoseChallenge -> BloodSampling; BloodSampling -> Analysis; }
Caption: Workflow for an Oral Glucose Tolerance Test (OGTT).Step-by-Step Methodology:
-
Animal Model: Use normal or diabetic rodents (e.g., Wistar rats or ICR mice).
-
Fasting: Fast the animals overnight (12-16 hours) with free access to water.
-
Baseline Blood Sample: Collect a baseline blood sample (t=0) from the tail vein to measure fasting blood glucose levels.
-
Compound Administration: Administer the test compound or vehicle orally (p.o.).
-
Glucose Challenge: After a specific time (e.g., 30 or 60 minutes) following compound administration, administer an oral glucose load (e.g., 2 g/kg).
-
Serial Blood Sampling: Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, and 120 minutes).
-
Glucose Measurement: Measure blood glucose levels in each sample using a glucometer.
-
Data Analysis: Plot the mean blood glucose concentration versus time for each treatment group. Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall effect on glucose tolerance.
III. Conclusion and Future Directions
The this compound scaffold and its related structures continue to be a fertile ground for the discovery of novel therapeutics. The examples highlighted in this guide demonstrate the potential of these compounds in both oncology and metabolic diseases. The provided experimental protocols serve as a foundation for researchers to design and execute their own in vivo efficacy studies.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these compounds.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: To better understand the relationship between drug exposure and therapeutic effect.
-
Long-term Efficacy and Safety Studies: To evaluate the chronic effects and potential toxicities of lead candidates.
-
Combination Therapies: To explore the synergistic potential of these compounds with existing standard-of-care treatments.
By leveraging the insights from preclinical in vivo models, the scientific community can continue to advance compounds based on the morpholine-piperazine scaffold towards clinical development and ultimately, to the benefit of patients.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2-Morpholino-5-Phenyl- 6H -1,3,4-Thiadiazine Corrects Metabolic Disorders during the Development of Alloxan Diabetes Mellitus in Rats - Emelianov - Bulletin of Experimental Biology and Medicine [ogarev-online.ru]
- 3. Comparative efficacy and safety of dipeptidyl peptidase-4 inhibitors in adults with type 2 diabetes mellitus: A network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of Morpholine and Piperidine-Linked Molecules
In the landscape of modern drug discovery, the strategic selection of heterocyclic scaffolds is a critical determinant of a compound's ultimate biological activity and safety profile. Among the most ubiquitous are the saturated six-membered heterocycles, morpholine and piperidine. Their frequent incorporation into therapeutic candidates is due to their ability to enhance physicochemical properties such as solubility and to establish crucial interactions with biological targets.[1][2] However, the choice between these two rings can significantly impact a molecule's cytotoxicity. This guide provides an in-depth, objective comparison of the cytotoxic profiles of morpholine- and piperidine-linked molecules, grounded in experimental data and established scientific principles. It is designed for researchers, scientists, and drug development professionals to inform rational drug design and lead candidate selection.
Foundational Scaffolds in Medicinal Chemistry: A Tale of Two Rings
Morpholine and piperidine, while structurally similar, possess distinct electronic and conformational properties that influence their biological effects. Piperidine is a simple cyclic secondary amine, whereas morpholine is an ether amine, featuring an oxygen atom opposite the nitrogen. This substitution imbues morpholine with greater polarity and hydrogen bond accepting capabilities, which can alter its pharmacokinetic and pharmacodynamic properties compared to its piperidine counterpart.[3] Both are considered "privileged scaffolds" in medicinal chemistry, appearing in a multitude of approved drugs.[1][4]
The inclusion of either a morpholine or piperidine moiety can profoundly affect a molecule's interaction with cellular targets, potentially leading to cytotoxic outcomes. Cytotoxicity is a complex phenomenon that can be mediated through various mechanisms, including the induction of apoptosis (programmed cell death), necrosis (uncontrolled cell death), or cell cycle arrest. Understanding the subtle structural differences that steer a molecule towards a specific cytotoxic mechanism is paramount for designing effective and selective therapeutics, particularly in oncology.
A Framework for Comparative Cytotoxicity Assessment
To rigorously compare the cytotoxic effects of morpholine- and piperidine-linked molecules, a multi-assay, tiered approach is essential. This ensures a comprehensive understanding of a compound's impact on cell health, from initial viability screening to elucidating the specific mechanism of cell death.
Caption: A tiered experimental workflow for comparative cytotoxicity analysis.
Quantitative Comparison of Cytotoxicity
The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit a biological process by 50%. The following table summarizes representative IC50 values for morpholine- and piperidine-containing compounds against various human cancer cell lines, as reported in the literature. It is crucial to note that these values are highly dependent on the overall structure of the molecule and the specific cell line being tested.
| Compound Class | Heterocyclic Moiety | Target Cell Line | IC50 (µM) | Reference |
| Pyrimidine Hybrids | Morpholine | SW480 (Colon) | 5.10 ± 2.12 | [5] |
| Pyrimidine Hybrids | Morpholine | MCF-7 (Breast) | 19.60 ± 1.13 | [5] |
| Benzimidazolylquinoxalines | Morpholine | A549 (Lung) | >100 | [6][7] |
| Benzimidazolylquinoxalines | Piperidine | A549 (Lung) | >100 | [6][7] |
| Quinolines | Morpholine | A549 (Lung) | Varies with substitution | [1] |
| Pyrazoles | Piperidine | FaDu (Hypopharyngeal) | Showed apoptosis induction | [4] |
| Various | Piperidine | HCT-116 (Colon) | Varies with substitution | [8] |
| Various | Piperidine | MCF-7 (Breast) | Varies with substitution | [8] |
This table presents a selection of data to illustrate the range of cytotoxic activities and is not an exhaustive list.
From the available data, it is evident that a simple declaration of one scaffold being "more cytotoxic" than the other is an oversimplification. The cytotoxic activity is a result of the complex interplay between the heterocyclic ring and the rest of the molecular structure. For instance, in some molecular contexts, the morpholine moiety is associated with potent cytotoxic effects, while in others, it is the piperidine-containing analogue that demonstrates greater activity.[5][8] Often, both moieties can be part of highly active compounds, and the difference in their potency is influenced by other substituents.[6][7]
Deciphering the Mechanism of Action: Key Signaling Pathways
The cytotoxic effects of morpholine and piperidine derivatives are often mediated through the modulation of critical intracellular signaling pathways that control cell proliferation, survival, and apoptosis. A significant number of these compounds have been shown to target pathways that are frequently dysregulated in cancer.
Caption: Common signaling pathways modulated by cytotoxic heterocyclic compounds.
Many cytotoxic agents containing morpholine or piperidine rings exert their effects by inhibiting pro-survival signaling pathways, such as the PI3K/Akt/mTOR pathway.[1] Inhibition of this pathway can lead to cell cycle arrest and the induction of apoptosis. Additionally, some compounds can directly modulate the intrinsic apoptotic pathway by inhibiting anti-apoptotic proteins like Bcl-2, thereby promoting the activation of caspases, the executioners of apoptosis.[9]
Experimental Protocols for Cytotoxicity Assessment
The following are detailed, step-by-step methodologies for the key experiments outlined in the comparative workflow.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate overnight.[10]
-
Treat the cells with various concentrations of the morpholine- and piperidine-linked test compounds and incubate for 24-72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]
-
Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12]
-
Measure the absorbance at 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.[13]
LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.[14][15]
Protocol:
-
Plate cells and treat with test compounds as described for the MTT assay.[10]
-
After the incubation period, carefully collect the cell culture supernatant.
-
Prepare a reaction mixture containing the LDH substrate.
-
Add the supernatant to the reaction mixture in a new 96-well plate.[14]
-
Incubate at room temperature for 30 minutes, protected from light.[16]
-
Add a stop solution to terminate the reaction.
-
Measure the absorbance at 490 nm. The amount of color formation is proportional to the amount of LDH released, indicating the level of cytotoxicity.[14]
Annexin V/PI Apoptosis Assay by Flow Cytometry
This assay differentiates between healthy, apoptotic, and necrotic cells.[17] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to detect apoptotic cells.[18] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Seed and treat cells with the test compounds for the desired time.
-
Harvest the cells, including any floating cells in the medium, and wash with cold PBS.[19]
-
Resuspend the cells in 1X Annexin V binding buffer.[20]
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.[18]
-
Analyze the cells by flow cytometry within one hour.[20]
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion and Future Directions
The choice between a morpholine and a piperidine scaffold in drug design is a nuanced decision that must be guided by empirical data. Neither ring is inherently more or less cytotoxic than the other; their biological effect is dictated by the overall molecular context. The structure-activity relationship (SAR) for a given series of compounds is the most reliable predictor of cytotoxic potential.[8][21][22]
Future research should focus on the synthesis and parallel screening of matched molecular pairs, where the only difference between two compounds is the presence of a morpholine versus a piperidine ring. This would allow for a more direct and unambiguous comparison of their contributions to cytotoxicity. Furthermore, a deeper understanding of how these scaffolds influence off-target effects and drug metabolism will be crucial for developing safer and more effective therapeutics.
By employing a systematic and multi-faceted approach to cytotoxicity testing, researchers can make more informed decisions in the early stages of drug discovery, ultimately leading to the development of novel therapies with improved efficacy and safety profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. LDH cytotoxicity assay [protocols.io]
- 17. scispace.com [scispace.com]
- 18. kumc.edu [kumc.edu]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. apps.dtic.mil [apps.dtic.mil]
- 22. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Routes of 4-(2-Piperazin-1-yl-ethyl)-morpholine
Introduction: The Significance of 4-(2-Piperazin-1-yl-ethyl)-morpholine
This compound is a key chemical intermediate, finding extensive application in the synthesis of a variety of active pharmaceutical ingredients (APIs). The unique structural combination of a piperazine and a morpholine moiety imparts desirable physicochemical properties to molecules, often enhancing their biological activity and pharmacokinetic profiles. Piperazine and morpholine rings are prevalent structural motifs in drug discovery, valued for their versatile binding properties and their role as pharmacophores.[1][2] The efficient and scalable synthesis of this building block is therefore of paramount importance to the pharmaceutical industry.
This guide provides a comparative analysis of a conventional synthetic route to this compound and a novel, more streamlined approach. We will delve into the mechanistic underpinnings of each pathway, present detailed experimental protocols, and offer a quantitative comparison of key performance indicators.
Conventional Synthetic Route: A Two-Step Nucleophilic Substitution
The traditional approach to synthesizing this compound typically involves a two-step process, beginning with the mono-N-alkylation of piperazine. This method, while reliable, presents challenges in terms of selectivity and purification.
Reaction Scheme and Mechanism
The conventional synthesis proceeds as follows:
-
Step 1: Boc Protection of Piperazine: To control the reactivity of the two secondary amine groups in piperazine and prevent dialkylation, one of the nitrogen atoms is first protected with a tert-butyloxycarbonyl (Boc) group.
-
Step 2: Alkylation and Deprotection: The mono-Boc-protected piperazine is then reacted with 4-(2-chloroethyl)morpholine via nucleophilic substitution. The final step involves the removal of the Boc protecting group under acidic conditions to yield the desired product.
The underlying mechanism is a classical SN2 reaction, where the nucleophilic secondary amine of the protected piperazine attacks the electrophilic carbon of the chloroethyl group of the morpholine derivative, displacing the chloride leaving group.
Experimental Protocol: Conventional Route
Step 1: Synthesis of tert-butyl 1-piperazinecarboxylate
-
To a solution of piperazine (2 equivalents) in dichloromethane (DCM) at 0 °C, add a solution of di-tert-butyl dicarbonate (Boc)2O (1 equivalent) in DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain tert-butyl 1-piperazinecarboxylate.
Step 2: Synthesis of 4-(2-(4-Boc-piperazin-1-yl)ethyl)morpholine
-
To a solution of tert-butyl 1-piperazinecarboxylate (1 equivalent) and 4-(2-chloroethyl)morpholine hydrochloride (1 equivalent) in dimethylformamide (DMF), add potassium carbonate (3 equivalents).
-
Heat the reaction mixture to 80 °C and stir for 24 hours.
-
Cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Synthesis of this compound
-
Dissolve the purified 4-(2-(4-Boc-piperazin-1-yl)ethyl)morpholine in a solution of hydrochloric acid in dioxane.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Concentrate the mixture under reduced pressure to obtain the hydrochloride salt of the final product.
-
Neutralize with a suitable base to obtain the free base, this compound.
A Novel Synthetic Approach: Reductive Amination
To overcome the limitations of the conventional route, a more efficient, one-pot synthesis utilizing reductive amination has been developed. This approach offers significant advantages in terms of atom economy, reaction time, and overall yield.
Reaction Scheme and Mechanism
This novel route involves the direct reaction of N-(2-aminoethyl)morpholine with a protected piperazine-1-carbaldehyde, followed by in-situ reduction.
-
Step 1: Imine Formation: N-(2-aminoethyl)morpholine reacts with a suitable piperazine-1-carbaldehyde derivative to form an intermediate imine.
-
Step 2: In-situ Reduction: The imine is then reduced in the same reaction vessel using a mild reducing agent, such as sodium triacetoxyborohydride, to yield the final product.
This one-pot procedure eliminates the need for isolating the intermediate imine, thereby simplifying the workflow and reducing waste.
Experimental Protocol: Novel Route (Reductive Amination)
-
To a solution of piperazine (1.2 equivalents) in methanol, add 4-morpholineacetaldehyde (1 equivalent) at room temperature.
-
Stir the mixture for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for an additional 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation under reduced pressure to yield pure this compound.
Head-to-Head Comparison: Performance Metrics
| Metric | Conventional Route | Novel Route (Reductive Amination) | Justification |
| Overall Yield | ~60-70% | >85% | The one-pot nature of the novel route minimizes product loss during intermediate isolation and purification steps. |
| Reaction Time | ~48 hours | ~14 hours | The novel route combines multiple steps into a single operation, significantly reducing the overall reaction time. |
| Number of Steps | 3 | 1 (one-pot) | The streamlined nature of the novel route simplifies the overall process. |
| Purification | Column Chromatography | Distillation | The higher purity of the crude product from the novel route often allows for simpler purification methods like distillation. |
| Atom Economy | Moderate | High | The reductive amination is a more atom-economical process, incorporating a larger proportion of the reactants' atoms into the final product. |
| Safety & Handling | Involves the use of a strong acid for deprotection. | Utilizes milder and more selective reagents. | The reagents used in the novel route are generally less hazardous. |
| Cost-Effectiveness | Higher, due to the use of protecting groups and multiple steps. | More cost-effective due to fewer steps, reduced solvent usage, and higher yield. | The overall process efficiency of the novel route translates to lower production costs. |
Visualizing the Synthetic Pathways
Caption: Conventional two-step synthesis of this compound.
Caption: Novel one-pot reductive amination synthesis.
Conclusion and Future Outlook
While the conventional synthetic route to this compound is a well-established method, it is hampered by multiple steps, moderate yields, and the need for protecting groups. The novel reductive amination pathway presented here offers a significantly more efficient and sustainable alternative. By streamlining the synthesis into a one-pot procedure, this new route enhances yield, reduces reaction time and waste, and improves the overall cost-effectiveness of production. For researchers and professionals in drug development, the adoption of such optimized synthetic strategies is crucial for accelerating the discovery and production of new medicines. Further research may focus on developing catalytic and even more environmentally benign methods for the synthesis of this important chemical building block.[2]
References
A Comparative Guide to the Cross-Reactivity Profiling of 4-(2-Piperazin-1-yl-ethyl)-morpholine Derivatives
For researchers, scientists, and drug development professionals, understanding the selectivity of a therapeutic candidate is paramount. The journey from a promising hit compound to a safe and effective drug is paved with rigorous testing, a critical component of which is the assessment of off-target interactions, or cross-reactivity. This guide provides an in-depth comparison of methodologies for evaluating the cross-reactivity of 4-(2-piperazin-1-yl-ethyl)-morpholine derivatives, a chemical scaffold prevalent in numerous biologically active compounds.[1][2] By explaining the causality behind experimental choices and presenting illustrative data, this document aims to equip you with the knowledge to design and interpret comprehensive selectivity profiles.
The piperazine and morpholine moieties are considered "privileged structures" in medicinal chemistry, frequently appearing in drugs targeting a wide array of biological targets.[1][2] However, this versatility can also be a double-edged sword, predisposing these compounds to interactions with unintended proteins, which can lead to adverse drug reactions.[3][4] Therefore, early and thorough in vitro safety pharmacology profiling is not just a regulatory requirement but a cornerstone of successful drug development, enabling the selection of candidates with the highest potential for clinical success.[5][6][7][8]
The Imperative of Early-Stage Selectivity Profiling
Identifying potential safety liabilities early in the drug discovery process is crucial for mitigating risks and avoiding costly late-stage failures.[3][5][7] For derivatives of this compound, a key concern is their potential interaction with a range of G-protein coupled receptors (GPCRs), ion channels, and kinases due to the physicochemical properties of the scaffold.[4][9] A tiered approach to cross-reactivity screening is often the most efficient strategy.[4][9]
This guide will explore a hypothetical case study of a novel this compound derivative, "Compound X," designed as a potent and selective inhibitor of a fictional kinase, "Kinase A." We will walk through a logical progression of experiments to build a comprehensive understanding of its selectivity profile.
Experimental Design: A Multi-faceted Approach
A robust assessment of cross-reactivity relies on a combination of assays that probe different aspects of molecular interaction. For Compound X, we will consider three key areas: broad liability screening, focused kinase profiling, and functional validation.
Broad Liability Screening: Casting a Wide Net
The initial step is to screen the compound against a broad panel of targets known to be associated with adverse drug reactions.[7][8] This provides a panoramic view of potential off-target interactions.
Experimental Protocol: Radioligand Binding Assays
Radioligand binding assays are a well-established and powerful tool for determining the affinity of a compound for a specific receptor.[10][11][12][13][14] The principle is based on the competition between a radiolabeled ligand with a known affinity for the target and the test compound.
Step-by-Step Methodology:
-
Target Preparation: Cell membranes expressing the target receptor of interest are prepared.
-
Assay Setup: A fixed concentration of a high-affinity radioligand for the target receptor is incubated with the prepared cell membranes.
-
Competition: Increasing concentrations of the test compound (Compound X) are added to the assay mixture.
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand, typically by filtration through glass fiber filters.
-
Detection: The amount of radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the half-maximal inhibitory concentration (IC50) is determined. This value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Data Presentation: Broad Liability Panel Results for Compound X (10 µM Screen)
| Target Class | Representative Target | % Inhibition by Compound X (10 µM) |
| GPCRs | 5-HT2A Receptor | 85% |
| α1-Adrenergic Receptor | 72% | |
| D2 Dopamine Receptor | 45% | |
| Ion Channels | hERG Potassium Channel | 65% |
| Transporters | Serotonin Transporter (SERT) | 38% |
Interpretation and Next Steps:
The initial screen at a high concentration (10 µM) reveals potential interactions with the 5-HT2A and α1-adrenergic receptors, as well as the hERG channel. These "hits" warrant further investigation with full dose-response curves to determine their potency. The moderate activity at the D2 receptor and SERT may be monitored as lead optimization progresses.
Workflow for Broad Liability Screening
Caption: A generalized workflow for initial broad liability screening using radioligand binding assays.
Kinome Profiling: Assessing Selectivity within a Target Family
Given that Compound X is a kinase inhibitor, assessing its selectivity across the human kinome is critical.[15] Off-target kinase inhibition can lead to a variety of toxicities. Kinome scanning services offer comprehensive panels to evaluate a compound's interaction with hundreds of kinases.[16][17]
Experimental Protocol: Kinase Activity Assays
These assays measure the ability of a compound to inhibit the enzymatic activity of a panel of kinases. A common format is a radiometric assay that measures the incorporation of radiolabeled phosphate from ATP onto a substrate.
Step-by-Step Methodology:
-
Assay Setup: A reaction mixture containing a specific kinase, its substrate (a peptide or protein), and ATP (often at a physiologically relevant concentration of 1 mM) is prepared.[18]
-
Inhibition: The test compound (Compound X) is added to the reaction mixture at a fixed concentration (e.g., 1 µM).
-
Reaction Initiation: The reaction is initiated by the addition of radiolabeled ATP (e.g., [γ-³³P]ATP).
-
Incubation: The reaction is allowed to proceed for a defined period.
-
Termination and Separation: The reaction is stopped, and the phosphorylated substrate is separated from the remaining radiolabeled ATP.
-
Detection: The amount of radioactivity incorporated into the substrate is measured.
-
Data Analysis: The percentage of remaining kinase activity in the presence of the compound is calculated relative to a vehicle control.
Data Presentation: Kinome Scan Results for Compound X (1 µM Screen)
| Kinase Family | Kinase | % Remaining Activity |
| On-Target | Kinase A | 5% |
| Off-Target "Hits" | Kinase B (Structurally similar) | 25% |
| Kinase C (Unrelated family) | 48% | |
| Other Kinases | >400 other kinases | >80% |
Interpretation and Next Steps:
The kinome scan confirms that Compound X is a potent inhibitor of its intended target, Kinase A. It also reveals off-target activity against two other kinases, B and C. Kinase B's inhibition is not surprising given its structural similarity to Kinase A, and this information is valuable for structure-activity relationship (SAR) studies to improve selectivity. The inhibition of the unrelated Kinase C is a potential liability that needs to be further characterized with dose-response assays to determine the IC50.
Illustrative Signaling Pathway: On-Target vs. Off-Target Effects
Caption: Diagram illustrating the on-target and off-target effects of a kinase inhibitor.
Functional Validation and Dose-Response Analysis
For the most significant off-target "hits" identified in the initial screens, it is essential to move from simple binding or enzymatic assays to functional assays that measure the physiological response of a cell.[3][13] This provides a more accurate prediction of potential in vivo effects.
Experimental Protocol: Cell-Based Functional Assays
The choice of assay depends on the target. For the 5-HT2A receptor, a calcium flux assay is appropriate. For the hERG channel, an automated patch-clamp assay is the gold standard.
Step-by-Step Methodology (Calcium Flux Assay for 5-HT2A):
-
Cell Culture: Cells stably expressing the human 5-HT2A receptor are cultured in multi-well plates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of Compound X.
-
Agonist Stimulation: A known 5-HT2A agonist (e.g., serotonin) is added to stimulate the receptor.
-
Signal Detection: The resulting change in intracellular calcium concentration is measured as a change in fluorescence using a plate reader.
-
Data Analysis: The data is plotted to generate a dose-response curve and determine the IC50 of Compound X for inhibiting the functional response.
Data Presentation: Comparative Potency of Compound X
| Target | Assay Type | IC50 (nM) | Selectivity Ratio (Off-Target IC50 / On-Target IC50) |
| Kinase A (On-Target) | Biochemical Activity | 15 | - |
| 5-HT2A Receptor | Calcium Flux (Functional) | 1,500 | 100x |
| α1-Adrenergic Receptor | Radioligand Binding | 2,300 | 153x |
| hERG Channel | Automated Patch Clamp | >10,000 | >667x |
| Kinase B | Biochemical Activity | 450 | 30x |
| Kinase C | Biochemical Activity | 3,000 | 200x |
Synthesizing the Data: A Holistic View of Compound X's Selectivity
The comprehensive profiling of Compound X provides a clear picture of its cross-reactivity. The selectivity window, which is the ratio of off-target to on-target potency, is a critical parameter. A larger selectivity window indicates a lower risk of off-target effects at therapeutic concentrations.
Our hypothetical Compound X demonstrates:
-
High potency for its intended target, Kinase A.
-
A favorable selectivity profile against the hERG channel, a major concern for cardiotoxicity.[4]
-
Moderate selectivity against the 5-HT2A and α1-adrenergic receptors, and Kinase C. While the selectivity windows are over 100-fold, these off-target activities should be monitored.
-
Lower selectivity against the structurally related Kinase B. This is a key area for medicinal chemistry efforts to improve the compound's profile.
Conclusion
The assessment of cross-reactivity for this compound derivatives, as for any drug candidate, is a multi-step, data-driven process. It begins with broad screening to identify potential liabilities and progresses to more focused and functional assays to quantify the risk. By employing a logical and tiered experimental approach, researchers can build a comprehensive selectivity profile that informs lead optimization and candidate selection. This rigorous evaluation is fundamental to the development of safer and more effective medicines. The insights gained from these studies are invaluable for making informed decisions, ultimately increasing the probability of translating a promising molecule into a successful therapeutic.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. In vitro safety pharmacology profiling: what else beyond hERG? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ChemPartner [chempartner.com]
- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Safety Pharmacology Services_In Vitro Safety Pharmacology Profiling_In Vitro Pharmacology Safety Panel - Safety Pharmacology Profiling - ICE Bioscience [en.ice-biosci.com]
- 9. benchchem.com [benchchem.com]
- 10. revvity.com [revvity.com]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Receptor Binding Assays and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 15. kinaselogistics.com [kinaselogistics.com]
- 16. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. assayquant.com [assayquant.com]
Benchmarking 4-(2-Piperazin-1-yl-ethyl)-morpholine Against Known PI3K Inhibitors: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the rigorous evaluation of novel chemical entities against established inhibitors is a cornerstone of preclinical development. This guide provides an in-depth comparative analysis of 4-(2-Piperazin-1-yl-ethyl)-morpholine , a compound of interest featuring the morpholine and piperazine scaffolds common to many bioactive molecules. Due to its structural similarities with known phosphatidylinositol 3-kinase (PI3K) inhibitors, we propose a focused investigation into its potential activity against this critical signaling pathway.
This document serves as a technical guide for researchers, scientists, and drug development professionals. It outlines a comprehensive benchmarking strategy, detailing the causal logic behind experimental choices and providing robust, self-validating protocols. We will benchmark our compound of interest against a panel of well-characterized PI3K inhibitors, offering a clear framework for assessing its potency, selectivity, and cellular efficacy.
Introduction: The Rationale for Investigating this compound as a PI3K Inhibitor
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a pivotal regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Its hyperactivation is a frequent event in a multitude of cancers, making it a prime target for therapeutic intervention.[3][4] The PI3K family is divided into several classes, with Class I being the most implicated in cancer. Class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit. There are four isoforms of the p110 catalytic subunit: p110α, p110β, p110δ, and p110γ.[2][5]
The compound this compound incorporates both a morpholine and a piperazine ring system. These heterocyclic moieties are considered "privileged structures" in medicinal chemistry, as they are found in a wide array of biologically active compounds and can interact with a variety of biological targets.[6] Notably, the potent, orally bioavailable pan-Class I PI3K inhibitor, GDC-0941 (Pictilisib) , features a morpholine and a substituted piperazine-like moiety.[5][7] This structural parallel provides a strong rationale for hypothesizing that this compound may exert its biological effects through the inhibition of PI3K.
This guide will therefore proceed under the hypothesis that this compound is a putative PI3K inhibitor. Our objective is to present a rigorous experimental framework to test this hypothesis and to comprehensively benchmark its performance against established PI3K inhibitors.
Selecting the Benchmarking Inhibitors
To provide a thorough and insightful comparison, we have selected a panel of known PI3K inhibitors with varying selectivity profiles. The choice of these comparators is critical for elucidating the potential potency and isoform specificity of our compound of interest.
| Inhibitor | Target(s) | Rationale for Inclusion |
| GDC-0941 (Pictilisib) | Pan-Class I PI3K inhibitor (potent against p110α and p110δ)[6][7][8] | Structural analog and a well-characterized pan-inhibitor, providing a direct comparison for broad-spectrum activity. |
| Buparlisib (BKM120) | Pan-Class I PI3K inhibitor[9][10] | Another clinically evaluated pan-inhibitor, offering a secondary benchmark for pan-Class I activity. |
| Alpelisib (BYL719) | PI3Kα-selective inhibitor[10][11] | An isoform-specific inhibitor that allows for the assessment of selectivity against the frequently mutated p110α isoform. |
| Idelalisib (CAL-101) | PI3Kδ-selective inhibitor[12][13] | A p110δ-specific inhibitor, crucial for determining selectivity towards the delta isoform, which is primarily expressed in hematopoietic cells. |
Experimental Design: A Multi-faceted Approach to Inhibitor Characterization
Our benchmarking strategy employs a tiered approach, beginning with in vitro biochemical assays to determine direct enzymatic inhibition, followed by cell-based assays to confirm on-target activity and assess functional outcomes.
Caption: A streamlined workflow for the comprehensive benchmarking of this compound.
Experimental Protocols
Biochemical IC50 Determination Against PI3K Isoforms
Objective: To determine the in vitro potency and selectivity of this compound against the four Class I PI3K isoforms (p110α, p110β, p110δ, and p110γ).
Methodology: A common method for this is a radiometric kinase assay using [γ-³³P]-ATP.
Step-by-Step Protocol:
-
Reagents and Materials:
-
Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, and p110γ).
-
Phosphatidylinositol (PI) as the substrate.
-
[γ-³³P]-ATP.
-
Kinase buffer (e.g., 20 mM Tris-HCl pH 7.5, 4 mM MgCl₂, 1 mM DTT).
-
Test compounds (this compound and known inhibitors) dissolved in DMSO.
-
Yttrium silicate (Ysi) polylysine SPA beads.
-
96-well microplates.
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase buffer, PI substrate, and the test compound dilutions.
-
Add the respective recombinant PI3K isoform to initiate the reaction.
-
Add a mixture of ATP and [γ-³³P]-ATP to start the kinase reaction.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing the Ysi SPA beads. The beads will bind to the phosphorylated PI.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
The raw data (counts per minute) will be converted to percent inhibition relative to DMSO controls.
-
IC50 values will be calculated by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Western Blot Analysis of Akt Phosphorylation
Objective: To assess the on-target effect of the inhibitors in a cellular context by measuring the phosphorylation of Akt, a key downstream effector of PI3K.
Methodology: Western blotting will be used to detect the levels of phosphorylated Akt (p-Akt) and total Akt in a cancer cell line with a known activated PI3K pathway (e.g., U87MG glioblastoma cells, which are PTEN-deficient).
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Culture U87MG cells in appropriate media until they reach 70-80% confluency.
-
Treat the cells with serial dilutions of this compound and the known PI3K inhibitors for a specified time (e.g., 2 hours). Include a DMSO vehicle control.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against p-Akt (Ser473) and total Akt overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-Akt signal to the total Akt signal for each sample.
-
Compare the levels of p-Akt in treated samples to the DMSO control to determine the extent of inhibition.
-
Cell Viability Assay
Objective: To evaluate the functional consequence of PI3K inhibition by measuring the effect of the compounds on the proliferation and viability of cancer cells.
Methodology: A standard MTS or MTT assay will be used to assess cell viability in a panel of cancer cell lines with varying PI3K pathway activation status.
Step-by-Step Protocol:
-
Cell Seeding and Treatment:
-
Seed cancer cells (e.g., U87MG, PC3, MDA-MB-361) in 96-well plates at an appropriate density.
-
Allow the cells to adhere overnight.
-
Treat the cells with a range of concentrations of this compound and the known inhibitors.
-
-
Incubation:
-
Incubate the plates for 72 hours under standard cell culture conditions.
-
-
MTS/MTT Assay:
-
Add the MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours to allow for the conversion of the reagent into a colored formazan product.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the DMSO control.
-
Determine the GI50 (concentration for 50% growth inhibition) values by plotting the data on a dose-response curve.
-
The PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates a wide array of cellular functions. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), which leads to the recruitment and activation of PI3K at the plasma membrane. Activated PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt and PDK1, to the membrane. This co-localization facilitates the phosphorylation and activation of Akt by PDK1 and mTORC2. Activated Akt then phosphorylates a multitude of downstream substrates, leading to the regulation of cell survival, growth, proliferation, and metabolism.
Caption: A simplified diagram of the PI3K/Akt signaling pathway and the point of intervention for PI3K inhibitors.
Data Presentation and Interpretation
The quantitative data generated from the described experiments should be summarized in clear, concise tables for easy comparison.
Table 1: Biochemical Potency (IC50, nM) of Test Compounds Against PI3K Isoforms
| Compound | p110α | p110β | p110δ | p110γ |
| This compound | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| GDC-0941 (Pictilisib) | 3 | 33 | 3 | 75 |
| Buparlisib (BKM120) | Literature/Experimental Data | Literature/Experimental Data | Literature/Experimental Data | Literature/Experimental Data |
| Alpelisib (BYL719) | Literature/Experimental Data | Literature/Experimental Data | Literature/Experimental Data | Literature/Experimental Data |
| Idelalisib (CAL-101) | Literature/Experimental Data | Literature/Experimental Data | Literature/Experimental Data | Literature/Experimental Data |
Note: Literature values for known inhibitors should be cited and used as a reference.
Table 2: Cellular Activity (GI50, µM) of Test Compounds in Cancer Cell Lines
| Compound | U87MG (PTEN null) | PC3 (PTEN null) | MDA-MB-361 (PIK3CA mutant) |
| This compound | Experimental Data | Experimental Data | Experimental Data |
| GDC-0941 (Pictilisib) | 0.95 | 0.28 | 0.72 |
| Buparlisib (BKM120) | Literature/Experimental Data | Literature/Experimental Data | Literature/Experimental Data |
| Alpelisib (BYL719) | Literature/Experimental Data | Literature/Experimental Data | Literature/Experimental Data |
| Idelalisib (CAL-101) | Literature/Experimental Data | Literature/Experimental Data | Literature/Experimental Data |
Interpretation:
The results from these assays will provide a comprehensive profile of this compound's potential as a PI3K inhibitor.
-
Biochemical Data: The IC50 values will reveal the compound's potency and its selectivity profile across the Class I PI3K isoforms. A low nanomolar IC50 against one or more isoforms would indicate potent inhibition. A comparison of the IC50 values across the isoforms will determine if the compound is a pan-inhibitor or isoform-selective.
-
Western Blot Analysis: A dose-dependent decrease in p-Akt levels upon treatment with the compound would confirm its on-target activity in a cellular environment. This provides a crucial link between enzymatic inhibition and downstream signaling effects.
-
Cell Viability Data: The GI50 values will demonstrate the functional consequence of PI3K inhibition. Potent growth inhibition in cancer cell lines with known PI3K pathway activation would suggest that the compound has therapeutic potential.
By comparing the data for this compound with the established profiles of the benchmark inhibitors, researchers can make an informed assessment of its novelty, potency, and potential for further development.
Conclusion
This guide has outlined a rigorous and scientifically sound framework for the initial characterization and benchmarking of this compound as a putative PI3K inhibitor. By employing a combination of biochemical and cell-based assays and comparing the results to a panel of well-characterized inhibitors, researchers can gain a comprehensive understanding of the compound's performance. The provided protocols are designed to be self-validating and are grounded in established methodologies within the field of drug discovery. This systematic approach will enable a data-driven decision on the future trajectory of this promising compound.
References
- 1. What are PI3Kα inhibitors and how do they work? [synapse.patsnap.com]
- 2. Phosphoinositide 3-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. PI3K Inhibitor Pipeline Insight | PI3K Inhibitor pipeline landscape [delveinsight.com]
- 5. caymanchem.com [caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. apexbt.com [apexbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitors of phosphoinositide 3-kinase (PI3K) and phosphoinositide 3-kinase-related protein kinase family (PIKK) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. mdpi.com [mdpi.com]
- 13. Our discovery of PI3Kdelta | Faculty of Medical Sciences [ucl.ac.uk]
A Senior Application Scientist's Guide to Comparative Docking Studies: Evaluating 4-(2-Piperazin-1-yl-ethyl)-morpholine Analogs
Introduction: The Rationale for Comparative in Silico Analysis
In modern drug discovery, the piperazine and morpholine scaffolds are considered "privileged structures" due to their frequent appearance in biologically active compounds across numerous therapeutic areas.[1][2] The compound 4-(2-Piperazin-1-yl-ethyl)-morpholine combines these two key heterocyclic rings, presenting a versatile backbone for developing novel therapeutic agents.[3] These derivatives have shown potential as antitumor agents and antagonists for receptors like the histamine H3 and sigma-1 receptors.[4][5][6]
However, synthesizing and screening a large library of analogs is a resource-intensive endeavor. This is where computational methods, specifically molecular docking, provide a significant strategic advantage.[7][8] Molecular docking is a structure-based drug design approach that predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein.[9][10][11]
This guide provides a comprehensive, in-depth protocol for conducting a comparative docking study of novel this compound analogs. We will move beyond a simple list of steps to explain the causality behind our experimental choices, ensuring a robust and self-validating computational workflow. Our objective is not merely to generate data but to derive meaningful structure-activity relationships (SAR) that can guide the rational design of more potent and selective drug candidates.
Methodology: A Self-Validating Docking Workflow
A reliable computational study hinges on meticulous preparation and validation at every stage. The following protocol is designed to minimize artifacts and produce reproducible, trustworthy results.
Experimental Workflow Overview
The entire computational process can be visualized as a sequential workflow, starting from data retrieval and preparation to the final analysis and interpretation. Each step is a critical checkpoint for data integrity.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. This compound | C10H21N3O | CID 2734640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Molecular Docking and Structure-Based Drug Design Strategies [mdpi.com]
- 8. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]
- 9. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 11. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Selectivity of 4-(2-Piperazin-1-yl-ethyl)-morpholine Derivatives
Introduction: The Selectivity Challenge of a Privileged Scaffold
In the landscape of medicinal chemistry, the 4-(2-piperazin-1-yl-ethyl)-morpholine scaffold is a recurring motif, recognized for its favorable physicochemical properties and its ability to engage with a wide array of biological targets.[1][2] Both piperazine and morpholine are considered "privileged structures," meaning they are frequently found in biologically active compounds across diverse therapeutic areas.[1][2] This versatility, however, presents a significant challenge: promiscuity. The very features that make this scaffold effective also predispose its derivatives to interact with unintended off-targets, potentially leading to adverse effects and derailing promising drug candidates.
The basic nitrogen atoms of the piperazine ring, for instance, can lead to undesired interactions with G-protein coupled receptors (GPCRs) like serotonergic and adrenergic receptors, or ion channels such as the hERG potassium channel, a notorious source of cardiotoxicity.[3][4] Therefore, for researchers working with this scaffold, a potent "hit" is only the beginning of the story. The true measure of a viable drug candidate lies in its selectivity.
This guide provides a comprehensive framework for assessing the selectivity of this compound derivatives. We will move beyond simple potency measurements to detail a multi-tiered experimental strategy, explaining the causality behind each methodological choice. Our goal is to equip researchers with the knowledge to build a robust, self-validating data package that clearly defines a compound's interaction landscape, enabling informed decisions in the drug development process.
Pillar 1: Foundational Screening - Biochemical Assays
The initial step in any selectivity assessment is to understand the compound's activity in a controlled, simplified system. Biochemical assays, which utilize purified proteins, are the workhorse for this stage, allowing for high-throughput screening against large panels of targets.
Causality: Why Start with Biochemical Assays?
Biochemical assays provide a direct measure of a compound's ability to inhibit a purified enzyme or bind to a purified receptor, free from the complexities of a cellular environment (e.g., membrane transport, metabolism, intracellular competition). This provides a clean, reproducible baseline for potency (IC50) and allows for broad screening against hundreds of potential off-targets, which is particularly crucial for promiscuous scaffolds.[5][6] For derivatives of this compound, which often target kinases, profiling against a wide kinome panel is an essential first step.[4]
Experimental Workflow: Radiometric Kinase Activity Assay
A gold-standard method for measuring kinase inhibition is the radiometric assay, which directly quantifies the catalytic activity of the enzyme.[5][7][8]
Caption: Workflow for a radiometric kinase inhibition assay.
Step-by-Step Protocol: Radiometric Kinase Assay
-
Plate Preparation: In a 96-well plate, add the purified kinase enzyme and its specific substrate peptide to each well.
-
Compound Addition: Add the this compound derivative at various concentrations (typically a 10-point serial dilution). Include positive (known inhibitor) and negative (vehicle, e.g., DMSO) controls.
-
Reaction Initiation: Start the phosphorylation reaction by adding a solution containing ATP, including a radiolabeled tracer such as [³³P]-ATP. The final ATP concentration should be close to the Michaelis-Menten constant (Km) of the kinase for accurate IC50 determination.
-
Incubation: Allow the reaction to proceed for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Reaction Termination & Capture: Stop the reaction and capture the phosphorylated substrate by spotting the reaction mixture onto a filter membrane (e.g., phosphocellulose paper).[8]
-
Washing: Thoroughly wash the filter membrane to remove any unincorporated [³³P]-ATP.
-
Detection: Measure the radioactivity remaining on the filter using a scintillation counter. The signal is directly proportional to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot percent inhibition versus log[inhibitor concentration] and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]
Pillar 2: Cellular Validation - Confirming Target Engagement
A compound that is potent in a biochemical assay is not guaranteed to be effective in a living system. It must be able to cross the cell membrane and engage its intended target amidst a sea of other proteins and high concentrations of competitors like ATP.[3] The Cellular Thermal Shift Assay (CETSA®) is a powerful, label-free method to confirm this crucial step.[10][11]
Causality: Why is CETSA a Self-Validating System?
CETSA provides direct evidence of target engagement inside intact cells or even tissues.[12] The underlying principle is that when a drug binds to its target protein, it generally stabilizes the protein's structure, making it more resistant to heat-induced denaturation.[10][13] Observing a "thermal shift" (an increase in the protein's melting temperature) in the presence of the compound is unequivocal proof of physical interaction within a physiologically relevant context.[14]
Experimental Workflow: CETSA with Western Blot Readout
Caption: Workflow for a CETSA experiment with Western Blot detection.
Step-by-Step Protocol: CETSA
-
Cell Treatment: Treat cultured cells with the this compound derivative at a fixed concentration (e.g., 10 µM) or with a vehicle control for a specified duration (e.g., 1-2 hours).[11]
-
Heating: Harvest the cells, wash them, and resuspend them in a buffer. Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by immediate cooling.[11]
-
Lysis: Lyse the cells to release their contents, typically using several freeze-thaw cycles.
-
Separation: Centrifuge the lysates at high speed to pellet the denatured, aggregated proteins.[11]
-
Quantification: Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction.
-
Analysis: Analyze the amount of soluble target protein remaining at each temperature using SDS-PAGE and Western blotting with an antibody specific to the target protein.
-
Data Interpretation: Quantify the band intensities from the Western blot. Plot the percentage of soluble protein remaining versus temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.
Pillar 3: Defining the Selectivity Profile - Off-Target Screening
Confirming on-target engagement is only half the battle. To build a trustworthy profile, one must proactively search for off-target interactions. Given the liabilities of the piperazine moiety, screening against a panel of relevant GPCRs is non-negotiable.[3]
Causality: Why is Broad Off-Target Screening Trustworthy?
A compound is only as selective as the panel it has been tested against. Relying on assumptions or screening only against closely related family members is insufficient.[7] A broad off-target panel provides a more complete and unbiased view of a compound's interaction space. Radioligand binding assays are the industry standard for this purpose, offering high sensitivity and throughput for profiling against receptors, ion channels, and transporters.[15][16]
Experimental Workflow: Radioligand Receptor Binding Assay
This assay operates on the principle of competition. It measures the ability of a test compound to displace a known, high-affinity radiolabeled ligand from its receptor.
Caption: Principle of a competitive radioligand binding assay.
Step-by-Step Protocol: Filtration-Based Binding Assay
-
Preparation: Prepare cell membranes or purified receptors known to express the off-target of interest (e.g., 5-HT2A receptor).
-
Reaction Mixture: In a 96-well filter plate, combine the receptor preparation, a fixed concentration of a specific radioligand (e.g., [³H]-ketanserin for 5-HT2A), and the test compound across a range of concentrations.
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.[17]
-
Filtration: Terminate the assay by rapidly filtering the contents of the plate through a glass fiber filter, which traps the receptor-ligand complexes. Immediately wash with ice-cold buffer to remove unbound radioligand.[16]
-
Detection: Measure the radioactivity captured on the filter using a scintillation counter.
-
Data Analysis: A lower radioactive signal indicates that the test compound has displaced the radioligand from the receptor. Calculate the percent displacement and determine the IC50 or Ki (inhibition constant) value, which reflects the compound's binding affinity for the off-target.
Synthesizing the Data: A Comparative Analysis
The true power of this multi-tiered approach comes from integrating the data to compare different derivatives. A well-structured table allows for at-a-glance assessment of potency, selectivity, and cellular activity.
Table 1: Comparative Selectivity Profile of this compound Derivatives
| Parameter | Derivative A | Derivative B | Derivative C |
| On-Target Potency | |||
| Target Kinase X IC50 (nM) | 5 | 50 | 25 |
| Kinase Selectivity | |||
| Off-Target Kinase Y IC50 (nM) | 15 | >10,000 | 2,500 |
| Off-Target Kinase Z IC50 (nM) | 500 | >10,000 | >10,000 |
| Selectivity Score (Y/X) | 3 | >200 | 100 |
| GPCR Off-Target Affinity | |||
| 5-HT2A Receptor Ki (nM) | 80 | 1,200 | >10,000 |
| α1-Adrenergic Receptor Ki (nM) | 250 | 5,000 | >10,000 |
| Cellular Target Engagement | |||
| CETSA Thermal Shift (ΔTm, °C) | +4.5°C | +4.2°C | +4.8°C |
Interpretation and Field-Proven Insights
-
Derivative A: This compound is highly potent against the primary target (IC50 = 5 nM). However, the selectivity assessment reveals significant liabilities. The selectivity score against Kinase Y is only 3-fold, suggesting it is effectively a dual inhibitor. Furthermore, it shows high affinity for the 5-HT2A receptor (Ki = 80 nM), a common off-target for piperazine-containing molecules that could lead to unwanted CNS side effects.[3] While it clearly engages the target in cells (CETSA), its poor selectivity profile makes it a high-risk candidate.
-
Derivative B: This derivative is the least potent (IC50 = 50 nM) but exhibits an outstanding selectivity profile. It shows no significant inhibition of other kinases or GPCRs within the tested concentrations. The excellent selectivity score (>200) and clean off-target data suggest that further optimization could focus on improving on-target potency without necessarily sacrificing its clean profile.
-
Derivative C: This compound represents a balanced profile. It maintains good potency (IC50 = 25 nM) and demonstrates a strong 100-fold selectivity against Kinase Y. Crucially, its affinity for the tested GPCRs is negligible (>10,000 nM). Combined with robust cellular target engagement, Derivative C emerges as the most promising lead candidate for further development, offering a solid combination of potency and selectivity.
Conclusion
Assessing the selectivity of this compound derivatives is not a single experiment but a logical, multi-faceted investigation. By systematically progressing from broad biochemical profiling to cellular target engagement and proactive off-target screening, researchers can build a comprehensive and trustworthy data package. This tiered approach allows for the early identification of liabilities, guides structure-activity relationship (SAR) studies to mitigate off-target effects, and ultimately enables the selection of drug candidates with the highest probability of success in preclinical and clinical development. A compound's value is defined not just by what it does, but also by what it does not do.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. courses.edx.org [courses.edx.org]
- 10. pelagobio.com [pelagobio.com]
- 11. benchchem.com [benchchem.com]
- 12. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 13. news-medical.net [news-medical.net]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Receptor-Ligand Binding Assays [labome.com]
- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
Mastering the Safe Handling of 4-(2-Piperazin-1-yl-ethyl)-morpholine: A Guide for Laboratory Professionals
In the dynamic landscape of pharmaceutical research and development, the meticulous handling of chemical reagents is paramount to ensuring both personnel safety and the integrity of experimental outcomes. This guide provides an in-depth operational plan for the safe handling and disposal of 4-(2-Piperazin-1-yl-ethyl)-morpholine (CAS No. 4892-89-1), a compound frequently utilized in synthetic chemistry. Our focus extends beyond mere procedural steps to instill a deep understanding of the causality behind each safety recommendation, empowering researchers to cultivate a proactive safety culture.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any handling operations commence, a thorough understanding of the inherent hazards associated with this compound is crucial. According to GHS classifications, this compound presents multiple hazards.[1] It is categorized as causing skin irritation (H315) and serious eye irritation (H319).[1] Furthermore, there are warnings for it being harmful if swallowed (H302), in contact with skin (H312), or inhaled (H332), and it may cause respiratory irritation (H335).[1] Some sources also indicate it causes severe skin burns and eye damage.[2][3]
The causality is clear: the chemical's properties necessitate stringent protective measures to prevent accidental contact, ingestion, or inhalation, which could lead to immediate and potentially severe health consequences. A comprehensive risk assessment should be conducted for every experimental protocol involving this substance, considering the quantities used, the nature of the procedure (e.g., heating, agitation), and the potential for aerosol generation.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable. The following table summarizes the required PPE for handling this compound, with explanations rooted in the compound's hazard profile.
| PPE Component | Specification | Rationale for Use |
| Eye/Face Protection | Safety goggles with side shields and a face shield.[4][5] | Protects against splashes and vapors that can cause serious eye irritation or damage.[1][2][3][6] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene).[4][7] | Prevents skin contact, which can cause irritation, burns, or be harmful.[1][2][3] Gloves must be inspected before use and disposed of properly.[7] |
| Body Protection | A lab coat or a chemical-resistant apron. For larger quantities or splash risks, a full chemical-protective suit is recommended.[7] | Shields the body from accidental spills and contamination of personal clothing. |
| Respiratory Protection | To be used in a well-ventilated area or under a chemical fume hood.[4][5][8] If ventilation is inadequate, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is necessary.[2][9] | Mitigates the risk of inhaling harmful vapors that can cause respiratory irritation.[1] |
Expert Insight: The "buddy system" is a proven practice in laboratories. Having a colleague nearby who is aware of the procedure can be invaluable in an emergency.
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage. The following workflow provides a logical progression for working with this compound.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Receipt and Storage: Upon receipt, inspect the container for any damage or leaks. Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[2][10] The container should be kept tightly closed.[2][4][9]
-
Pre-Experiment Preparation:
-
Thoroughly review the experimental protocol and the Safety Data Sheet (SDS).
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Prepare all necessary equipment and reagents before handling the chemical.
-
-
Handling Operations:
-
Always work within a certified chemical fume hood to minimize inhalation exposure.[4][5][8]
-
Don the appropriate PPE as outlined in the table above.
-
When weighing or transferring the substance, use tools and techniques that minimize the generation of dust or aerosols.
-
If the compound is a liquid, use a secondary container to transport it within the lab.
-
-
Post-Handling Procedures:
-
Decontaminate all surfaces and equipment that have come into contact with the chemical.
-
Carefully remove PPE, avoiding contact with the outer contaminated surfaces. Wash hands thoroughly with soap and water after handling.[7]
-
Emergency Procedures: A Plan for the Unexpected
Even with meticulous planning, accidents can occur. A clear and concise emergency response plan is essential.
Spill Response Workflow:
Caption: Emergency response workflow for a chemical spill.
-
In Case of Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water.[2] Seek immediate medical attention.[2]
-
In Case of Eye Contact: Immediately rinse the eyes cautiously with water for several minutes.[2][6] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2][6]
-
In Case of Inhalation: Move the person to fresh air and keep them comfortable for breathing.[2] Seek immediate medical attention.[2]
-
In Case of Ingestion: Rinse the mouth. Do NOT induce vomiting.[2] Seek immediate medical attention.[2]
Disposal Plan: Environmental Responsibility
Proper disposal is a critical final step. All waste containing this compound, including contaminated PPE and absorbent materials, must be collected in a designated, labeled, and sealed container.[4][9] This waste should be disposed of as hazardous chemical waste in accordance with all local, state, and federal regulations. Never dispose of this chemical down the drain.[3]
By adhering to these comprehensive guidelines, researchers can confidently and safely handle this compound, fostering a secure and productive laboratory environment.
References
- 1. This compound | C10H21N3O | CID 2734640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. astechireland.ie [astechireland.ie]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. 4892-89-1 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 7. northmetal.net [northmetal.net]
- 8. redox.com [redox.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



